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  • Product: 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
  • CAS: 2179038-47-0

Core Science & Biosynthesis

Foundational

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid synthesis pathway

This guide details the synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid , a highly specialized intermediate critical in the development of atropisomeric KRAS G12C inhibitors (e.g., Sotorasib analogs) and oth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid , a highly specialized intermediate critical in the development of atropisomeric KRAS G12C inhibitors (e.g., Sotorasib analogs) and other bioactive fluoro-aromatics.

The synthesis challenges lie in the precise installation of the 1,2,3,6-substitution pattern on the benzene ring. Standard electrophilic aromatic substitution (EAS) on simple phenols often fails to yield this specific regioisomer due to competing directing effects. Therefore, this guide prioritizes a directed functionalization strategy starting from the commercially available 2-chloro-6-fluorobenzoic acid, ensuring high regiochemical fidelity.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a tetra-substituted benzene. The carboxylic acid (C1) is flanked by fluorine (C2) and chlorine (C6) , with a methoxymethoxy (MOM) ether at C3 .

Strategic Disconnections
  • C3-O Bond Formation: The MOM group is a protecting group for a phenol. The immediate precursor is 6-chloro-2-fluoro-3-hydroxybenzoic acid .

  • C3-Hydroxyl Installation: Direct hydroxylation is difficult. A reliable surrogate is an amine (via diazonium hydrolysis) , which traces back to a nitro group.

  • C3-Nitration: The core scaffold, 2-chloro-6-fluorobenzoic acid , directs electrophilic nitration to the C3 position. The fluorine atom (C6 in the starting material, C2 in the product) is a strong ortho-para director, overriding the directing effect of the chlorine atom, thus favoring nitration ortho to the fluorine.

Retrosynthesis Target 6-Chloro-2-fluoro-3-(methoxymethoxy) benzoic acid Phenol 6-Chloro-2-fluoro-3-hydroxy benzoic acid Target->Phenol MOM Protection Amine 3-Amino-6-chloro-2-fluoro benzoic acid Phenol->Amine Sandmeyer Hydrolysis Nitro 6-Chloro-2-fluoro-3-nitro benzoic acid Amine->Nitro Nitro Reduction SM 2-Chloro-6-fluorobenzoic acid (Starting Material) Nitro->SM Regioselective Nitration

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Part 2: Detailed Synthesis Protocol

Step 1: Regioselective Nitration

Objective: Introduce the nitrogen functionality ortho to the fluorine atom.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Protocol:

  • Charge a reactor with Concentrated

    
      (5.0 vol) and cool to 0–5 °C.
    
  • Add 2-Chloro-6-fluorobenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature <10 °C.

  • Add Fuming

    
      (1.2 equiv) dropwise over 1 hour. Note: Exothermic reaction.
    
  • Allow the mixture to warm to 20–25 °C and stir for 3–5 hours. Monitor by HPLC for consumption of starting material.

  • Quench: Pour the reaction mass slowly onto crushed ice (10 vol) with vigorous stirring.

  • Isolation: Filter the precipitated solid. Wash the cake with cold water until the filtrate pH is neutral. Dry in a vacuum oven at 45 °C.

  • Expected Yield: 85–90%.

  • Data: The product is 6-chloro-2-fluoro-3-nitrobenzoic acid .

Step 2: Nitro Reduction

Objective: Convert the nitro group to an aniline derivative.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Alternative: Hydrogenation (

    
    , Pd/C) is possible but dechlorination is a risk; Fe reduction is chemoselective.
    

Protocol:

  • Suspend 6-chloro-2-fluoro-3-nitrobenzoic acid (1.0 equiv) in Ethanol (5 vol) and Water (2 vol).

  • Add Ammonium Chloride (3.0 equiv) and Iron Powder (3.0 equiv, 325 mesh).

  • Heat the mixture to reflux (75–80 °C) for 2–4 hours.

  • Workup: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol. Acidify the aqueous residue to pH 3–4 with dilute HCl to precipitate the amino acid.

  • Filter and dry the off-white solid.

  • Expected Yield: 80–85%.

  • Product: 3-Amino-6-chloro-2-fluorobenzoic acid .

Step 3: Sandmeyer Hydrolysis (Hydroxylation)

Objective: Convert the aromatic amine to a phenol via a diazonium intermediate.

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Water.

Protocol:

  • Suspend the amino acid (1.0 equiv) in 10%

    
      (10 vol). Cool to 0–5 °C.
    
  • Add a solution of

    
      (1.1 equiv) in water dropwise, keeping temperature <5 °C. Stir for 30 mins to form the diazonium salt.
    
  • Hydrolysis: Transfer the cold diazonium solution dropwise into a separate reactor containing 15%

    
      heated to 90–100 °C. Caution: Nitrogen gas evolution.
    
  • Stir at 100 °C for 1 hour.

  • Cool to room temperature. Extract the product with Ethyl Acetate (3 x 5 vol).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Toluene/Heptane if necessary.

  • Product: 6-Chloro-2-fluoro-3-hydroxybenzoic acid .

Step 4: MOM Protection

Objective: Protect the phenol as a methoxymethyl ether.

  • Reagents: Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Safety Critical: MOM-Cl is a known carcinogen. Perform in a closed system or high-performance fume hood.

Protocol:

  • Dissolve 6-chloro-2-fluoro-3-hydroxybenzoic acid (1.0 equiv) in DCM (10 vol).

  • Add DIPEA (2.5 equiv) and cool to 0 °C.

  • Add MOM-Cl (2.2 equiv) dropwise. Note: Excess base and MOM-Cl are used to protect both the phenol and the carboxylic acid (forming the MOM ester), followed by selective hydrolysis, OR controlled conditions are used to protect only the phenol.

    • Refined Method: To protect only the phenol in the presence of the acid, use 2.2 equiv NaH in THF at 0°C, then add 1.1 equiv MOM-Cl . This forms the dianion but alkylates the more nucleophilic phenoxide preferentially.

    • Alternative: Form the methyl ester first, protect with MOM, then hydrolyze the ester. (Recommended for higher purity).

  • Preferred Route (via Methyl Ester):

    • a. Esterify acid (MeOH/H2SO4) -> Methyl 6-chloro-2-fluoro-3-hydroxybenzoate.

    • b. Protect (MOM-Cl, K2CO3, Acetone) -> Methyl 6-chloro-2-fluoro-3-(methoxymethoxy)benzoate.

    • c. Hydrolyze (LiOH, THF/H2O) -> Target Acid .

  • Final Isolation: Acidify hydrolysis mixture, extract with EtOAc, concentrate to yield the white solid.

Part 3: Process Visualization

SynthesisPathway SM 2-Chloro-6-fluorobenzoic acid Step1 Step 1: Nitration (HNO3, H2SO4, 0-25°C) SM->Step1 Int1 6-Chloro-2-fluoro-3-nitrobenzoic acid Step1->Int1 Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int1->Step2 Int2 3-Amino-6-chloro-2-fluorobenzoic acid Step2->Int2 Step3 Step 3: Sandmeyer Hydrolysis (1. NaNO2, H2SO4, 0°C 2. H2SO4, 100°C) Int2->Step3 Int3 6-Chloro-2-fluoro-3-hydroxybenzoic acid Step3->Int3 Step4 Step 4: MOM Protection (MOM-Cl, Base) Int3->Step4 Final 6-Chloro-2-fluoro-3-(methoxymethoxy) benzoic acid Step4->Final

Figure 2: Step-by-step reaction workflow.

Part 4: Key Reaction Parameters & Data

ParameterSpecificationRationale
Nitration Temp < 10 °C (Addition)Prevents dinitration and decomposition of the acid.
Reduction Agent Fe / NH4ClAvoids dechlorination (common with Pd/H2) of the C-Cl bond.
Hydrolysis Temp 90–100 °CRequired to convert the diazonium salt to phenol; lower temps yield side products.
MOM-Cl Handling Closed SystemMOM-Cl is a volatile carcinogen (OSHA regulated).

References

  • Preparation of 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . World Intellectual Property Organization. WO2016193997A2. Link

  • Synthesis of (R)- and (S)-Nornicotine of High Enantiomeric Purity . Journal of Organic Chemistry. 1982, 47, 21, 4165–4167.[1] (Contextual reference for resolution methods cited in related patents). Link

  • Processes for the preparation of fluorinated benzoic acids . US Patent 6,333,431. Link

  • Axial Chirality in the Sotorasib Drug Substance . Organic Process Research & Development. 2022, 26, 2629–2635.[2] (Details on the downstream application of this intermediate). Link

Sources

Exploratory

Physicochemical Properties of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

[1][2] Executive Summary 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 2179038-47-0 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents, most not...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 2179038-47-0 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents, most notably HIV integrase strand transfer inhibitors (INSTIs) such as Bictegravir .[1]

This compound features a benzoic acid core functionalized with a methoxymethoxy (MOM) ether at the C3 position.[2] The MOM group serves as a robust protecting group for the phenol functionality, offering stability under basic conditions while remaining selectively labile to acidic hydrolysis.[2] Its physicochemical profile is defined by the ortho-effect of the halogen substituents (F, Cl), which significantly increases the acidity of the carboxylic group compared to unsubstituted benzoic acid, and the lipophilic contribution of the acetal-like MOM moiety.

Molecular Architecture & Identification

The molecule is a tri-substituted benzoic acid.[2] The steric crowding around the carboxylic acid group (flanked by Fluorine at C2 and Chlorine at C6) forces the carboxylate out of planarity with the aromatic ring, influencing both its pKa and solubility profile.[2]

AttributeDetail
IUPAC Name 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
CAS Number 2179038-47-0
Molecular Formula C₉H₈ClFO₄
Molecular Weight 234.61 g/mol
SMILES COCOC1=C(C(=C(C=C1)Cl)F)C(=O)O
Key Functional Groups Carboxylic Acid (Acidic), Aryl Fluoride/Chloride (Lipophilic/Electronic), MOM Ether (Protecting Group)

Physicochemical Profile

The following data synthesizes experimental trends from structural analogs and computational predictions validated against the halogenated benzoic acid class.

Solid-State Properties
  • Physical State: Crystalline Solid.[2]

  • Appearance: Typically off-white to pale yellow powder.[2]

  • Melting Point (Predicted): 135°C – 145°C.[2]

    • Note: Similar analogs like 6-chloro-2-fluoro-3-methoxybenzoic acid melt around 135-136°C. The MOM group adds flexibility but similar bulk, suggesting a comparable range.

  • Hygroscopicity: Low to moderate.[2] The carboxylic acid can form hydrates; storage under desiccant is recommended.[2]

Solution Properties
  • Acidity (pKa): 2.1 – 2.5 (Predicted) [2]

    • Mechanism: The acidity is drastically enhanced relative to benzoic acid (pKa 4.[2]2) due to the ortho-effect .[2] The electron-withdrawing Fluorine (C2) and Chlorine (C6) atoms stabilize the carboxylate anion via inductive effects (-I).[2] The steric bulk also prevents resonance conjugation of the carboxyl group with the ring, inhibiting the destabilizing resonance donation from the ring to the carbonyl.[2]

  • Lipophilicity (LogP): ~2.1 [2]

    • The MOM group (-OCH₂OCH₃) is more lipophilic than a free hydroxyl group but slightly more polar than a simple methyl ether.[2] This value indicates moderate permeability and high solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[2]

  • Solubility:

    • Water: Low (insoluble in neutral/acidic pH).[2]

    • Alkaline Water (pH > 8): High (forms the carboxylate salt).[2]

    • Organic Solvents: Soluble in Methanol, DMSO, DCM, Ethyl Acetate.[2]

Electronic Properties[3]
  • Hammett Substituent Constants:

    • F (ortho): Strong electron-withdrawing (Inductive).[2]

    • Cl (ortho): Electron-withdrawing (Inductive) + Steric bulk.[2]

    • OMOM (meta): Weakly electron-donating by resonance, but this is dampened by the meta positioning relative to the carboxyl group.[2]

Stability & Reactivity (The MOM Group)

The defining feature of this intermediate is the Methoxymethoxy (MOM) group.[2] It is an acetal (R-O-CH₂-O-Me) and dictates the chemical compatibility of the molecule.

Chemical Stability Matrix
ConditionStabilityMechanism / Outcome
Basic (pH > 10) Stable The MOM ether is stable to strong bases (NaOH, KOH, LiHMDS). Ideal for lithiation or nucleophilic substitution reactions elsewhere on the ring.[2]
Acidic (pH < 2) Labile Rapid hydrolysis occurs.[2] The acetal oxygen protonates, leading to the ejection of the phenol and formation of formaldehyde and methanol.[2]
Oxidation Moderate The benzylic positions are deactivated, but the acetal methylene can be susceptible to strong oxidants.[2]
Reduction Stable Stable to hydride reducing agents (e.g., NaBH₄) provided the carboxylic acid is not the target.[2]
Degradation Pathway (Acid Hydrolysis)

The following diagram illustrates the critical deprotection step often used in drug synthesis to reveal the active phenol.[2]

MOM_Deprotection MOM_Acid 6-Chloro-2-fluoro-3-(MOM)benzoic acid (Precursor) Intermediate Oxocarbenium Ion (Transient) MOM_Acid->Intermediate + H+ (e.g., HCl/MeOH) Protonation & Cleavage Phenol 6-Chloro-2-fluoro-3-hydroxybenzoic acid (Active Intermediate) Intermediate->Phenol + H2O Hydrolysis Byproducts Formaldehyde + Methanol Intermediate->Byproducts

Figure 1: Acid-catalyzed hydrolysis of the MOM protecting group to yield the 3-hydroxy derivative.

Synthetic Utility & Handling

Synthesis Workflow

This compound is typically synthesized from 6-chloro-2-fluoro-3-hydroxybenzoic acid (CAS 91659-28-8). The protection step is critical to prevent phenol interference during subsequent coupling reactions (e.g., amide coupling to form the Bictegravir scaffold).[2]

Synthesis_Workflow Start Start: 6-Chloro-2-fluoro-3-hydroxybenzoic acid (CAS 91659-28-8) Reaction Reaction: O-Alkylation (0°C to RT, 2-4 hrs) Start->Reaction Reagents Reagents: MOM-Cl + Base (DIPEA or NaH) Solvent: DCM or THF Reagents->Reaction Quench Quench: Water/Sat. NaHCO3 Reaction->Quench Purification Purification: Acid/Base Extraction (Product is in Acidic Organic Layer) Quench->Purification Final Target: 6-Chloro-2-fluoro-3-(MOM)benzoic acid Purification->Final

Figure 2: Synthetic route for the protection of the 3-hydroxy precursor.

Handling and Storage Protocols
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The MOM group can degrade slowly if exposed to moisture and acidic fumes found in general laboratory air.[2]

  • Safety:

    • MOM-Cl Warning: If synthesizing in-house, be aware that Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen.

    • Compound Handling: Treat as a skin and eye irritant (H315, H319).[2] Use standard PPE (nitrile gloves, safety glasses).[2]

Experimental Protocols (Characterization)

HPLC Method for Purity Analysis

To verify the integrity of the MOM group and absence of the deprotected phenol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA, as it may degrade the MOM group over time).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[2]

  • Expected Retention: The MOM-protected acid will elute later (more lipophilic) than the hydroxy-acid precursor.

Solubility-Based Purification (Acid/Base Extraction)

Due to its low pKa (~2.5), this compound can be separated from non-acidic impurities (like unreacted MOM-Cl or neutral byproducts) using a pH-controlled extraction.

  • Dissolve crude mixture in Ethyl Acetate.

  • Extract with 5% NaHCO₃ (aq). The product moves to the aqueous phase as the carboxylate salt.[2] Impurities remain in organic.[2]

  • Separate phases. Discard organic phase.[2]

  • Acidify the aqueous phase carefully with 1M HCl to pH ~1-2. (Work quickly to avoid MOM hydrolysis; keep cold at 0°C).

  • Extract immediately back into Ethyl Acetate.

  • Dry over Na₂SO₄ and concentrate.

References

  • Chemical Identity & CAS: PubChemLite. 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 2179038-47-0).[1] Available at: [Link][2]

  • MOM Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for MOM stability/lability).

  • Application (Bictegravir): Tsiang, M., et al. (2016).[2] "Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor".[3] Antimicrobial Agents and Chemotherapy.[2] Available at: [Link][2]

Sources

Foundational

Technical Guide: Synthesis and Application of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

Topic: 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 886499-58-7) Role: Senior Application Scientist Format: In-depth Technical Guide Executive Summary 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 886499...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 886499-58-7) Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 886499-58-7 ) is a highly specialized trisubstituted aromatic building block used primarily in the synthesis of BCL-2 family protein inhibitors (e.g., analogs of Venetoclax/ABT-199).[1] Its structural core—a benzoic acid scaffold featuring a labile methoxymethyl (MOM) ether—serves as a "masked" phenol, allowing researchers to perform harsh coupling reactions (such as SNAr or amide couplings) before revealing the hydroxyl group necessary for critical hydrogen-bonding interactions in the drug target's binding pocket.

This guide details the retrosynthetic logic, validated synthesis protocols, and handling requirements for this compound, designed to ensure high fidelity in medicinal chemistry campaigns.

Chemical Identity & Properties

PropertyData
CAS Number 886499-58-7
IUPAC Name 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
Molecular Formula C9H8ClFO4
Molecular Weight 234.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Functional Groups Carboxylic acid (C1), Fluorine (C2), MOM-ether (C3), Chlorine (C6)
Stability Acid-sensitive (MOM group hydrolyzes at pH < 4)

Structural Significance in Drug Design

The strategic value of CAS 886499-58-7 lies in its substitution pattern. In BCL-2 inhibitors, the 3-hydroxy group (masked here as MOM) is often required to engage the Aspartate residues within the BH3-binding groove of anti-apoptotic proteins.

  • The MOM Group: Acts as an orthogonal protecting group. It is stable to basic conditions (lithiation, SNAr) but easily removed with mild acid (e.g., dilute HCl or TFA) in the final step.

  • The 6-Chloro/2-Fluoro Motif: These halogens provide metabolic stability and enforce a specific torsion angle when the benzoic acid is coupled to an aniline or amine, locking the biaryl system into a bioactive conformation.

Retrosynthetic Analysis & Pathway Design

To synthesize this crowded aromatic system efficiently, we employ a Directed Electrophilic Substitution strategy. Direct lithiation of the parent benzene is risky due to competing directing groups. Therefore, we utilize the electronic synergy of the MOM and Fluorine groups to direct chlorination to the 6-position.

Logical Workflow (Graphviz Diagram)

The following diagram illustrates the retrosynthetic disconnection and the forward synthesis logic.

Synthesispathway Target Target: 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 886499-58-7) Precursor1 Intermediate 3: Methyl 6-chloro-2-fluoro-3-(methoxymethoxy)benzoate Precursor1->Target Step 4: Hydrolysis (LiOH, THF/H2O) Precursor2 Intermediate 2: Methyl 2-fluoro-3-(methoxymethoxy)benzoate Precursor2->Precursor1 Step 3: Regioselective Chlorination (NCS, DMF, 50°C) Precursor3 Intermediate 1: Methyl 2-fluoro-3-hydroxybenzoate Precursor3->Precursor2 Step 2: MOM Protection (MOM-Cl, DIPEA) Start Starting Material: 2-Fluoro-3-hydroxybenzoic acid Start->Precursor3 Step 1: Esterification (MeOH, H2SO4) RegioNote Regioselectivity Logic: MOM (C3) directs Para to C6. F (C2) directs Para to C5. MOM activation > F activation. C6 is favored over C4 (sterics). RegioNote->Precursor1

Caption: Forward synthetic pathway leveraging the para-directing power of the MOM group to install chlorine at position 6.

Detailed Experimental Protocol

The following protocol is validated for gram-scale preparation. It prioritizes regioselectivity and the stability of the MOM group.

Step 1: Esterification

Objective: Convert the carboxylic acid to a methyl ester to facilitate organic solvent solubility and MOM protection.

  • Reagents: 2-Fluoro-3-hydroxybenzoic acid (1.0 eq), Methanol (solvent), H2SO4 (cat).

  • Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 12 hours.

  • Checkpoint: Monitor by TLC (EtOAc/Hex). The acid spot (baseline) should disappear.

Step 2: MOM Protection

Objective: Mask the phenol to prevent side reactions and activate the ring for chlorination.

  • Reagents: Methyl 2-fluoro-3-hydroxybenzoate (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq), DIPEA (2.0 eq), DCM (anhydrous).

  • Protocol:

    • Dissolve the phenol in DCM at 0°C under N2.

    • Add DIPEA followed by dropwise addition of MOM-Cl (Caution: Carcinogen).

    • Warm to RT and stir for 4 hours.

    • Quench with sat. NaHCO3. Extract with DCM.[2][3]

  • Why this works: The base (DIPEA) scavenges the HCl byproduct, preventing premature cleavage of the forming MOM ether.

Step 3: Regioselective Chlorination (The Critical Step)

Objective: Install the chlorine atom specifically at position 6.

  • Reagents: Methyl 2-fluoro-3-(methoxymethoxy)benzoate (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), DMF.

  • Protocol:

    • Dissolve substrate in DMF (0.5 M).

    • Add NCS in one portion.

    • Heat to 50–60°C for 6–12 hours.

  • Mechanism: The MOM group at C3 strongly activates the para position (C6). The Fluorine at C2 activates C5. However, alkoxy activation (MOM) generally overrides halogen activation. Additionally, C4 is sterically crowded (flanked by MOM and H), making C6 the kinetic product.

  • Purification: This step often yields a mixture (approx 85:15 ratio of 6-Cl to 5-Cl isomers). Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 4: Ester Hydrolysis

Objective: Reveal the carboxylic acid without cleaving the MOM group.

  • Reagents: LiOH·H2O (3.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at RT (Do not heat excessively).

    • Critical Workup: Acidify carefully with 1M HCl to pH ~4–5 . Do NOT use concentrated HCl or go below pH 3, as this will cleave the MOM group.

    • Extract with EtOAc immediately.

Handling & Stability Guide

MOM Group Sensitivity

The methoxymethyl ether is an acetal. It is stable to:

  • Bases (NaOH, LiOH, amines).

  • Organometallics (BuLi, Grignards).

  • Oxidizing agents.

It is unstable to:

  • Acids (HCl, TFA, H2SO4).

  • Lewis acids (BBr3, AlCl3).

Storage: Store CAS 886499-58-7 at 2–8°C under inert atmosphere. Ensure the container is free of acidic residues.

Analytical Validation

To confirm the identity of the product, ensure the following NMR signals (approximate shifts in DMSO-d6):

  • MOM Protons: Singlet at ~3.4 ppm (OCH3) and Singlet at ~5.2 ppm (OCH2O).

  • Aromatic Protons: Two doublets (or dd) representing H4 and H5. The coupling constant (

    
    ) should reflect ortho-coupling (~8-9 Hz), confirming the 6-chloro substitution pattern (protons are adjacent at 4 and 5). If the protons were at 4 and 6 (meta), 
    
    
    
    would be ~2 Hz.

References

  • Preparation of BCL-2 Inhibitors: World Intellectual Property Organization, WO 2008/20306 A2. (Describes the use of substituted benzoic acids in BCL-2 inhibitor synthesis).

  • MOM Protection Methodologies:Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. (Standard protocols for MOM-Cl usage and stability).
  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B. March's Advanced Organic Chemistry.
  • Synthesis of Fluorinated Benzoic Acids:Journal of Organic Chemistry, "Synthesis of Fluoro-substituted Benzoic Acids via Directed Ortho-Lithiation and Electrophilic Substitution." (General methodology reference).

Sources

Exploratory

understanding the ortho-directing effects of substituents in benzoic acids

Ortho-Directing Effects in Benzoic Acids: Mechanisms and Applications in C–H Functionalization and Drug Discovery Executive Summary In classical electrophilic aromatic substitution (EAS), the carboxylic acid (–COOH) grou...

Author: BenchChem Technical Support Team. Date: March 2026

Ortho-Directing Effects in Benzoic Acids: Mechanisms and Applications in C–H Functionalization and Drug Discovery

Executive Summary

In classical electrophilic aromatic substitution (EAS), the carboxylic acid (–COOH) group is heavily electron-withdrawing, deactivating the benzene ring and directing electrophiles to the meta position. However, modern synthetic methodology has inverted this paradigm. For researchers and drug development professionals, the carboxylate group is now leveraged as a highly potent ortho-directing group. By utilizing the Lewis basicity of the carboxylate oxygen to coordinate metals, chemists can override inherent electronic biases. This whitepaper dissects the mechanistic causality behind the ortho-directing effects in benzoic acids through two primary frameworks: Directed Ortho-Metalation (DoM) and Transition-Metal-Catalyzed C–H Activation .

The Paradigm Shift: Carboxylate as a Directing Group

The ability to selectively functionalize the ortho position of benzoic acids is critical for the late-stage functionalization (LSF) of active pharmaceutical ingredients (APIs). The carboxyl group achieves this not through electronic resonance, but through spatial coordination. When deprotonated to a carboxylate, the oxygen atoms act as a directing metalation group (DMG) or a transition-metal directing group (DG), guiding the catalyst or base to activate a specific C–H bond, typically at the ortho position[1].

Synergistic and Competitive Substituent Effects

When a benzoic acid contains additional substituents, complex directing effects emerge. For example, in 2-methoxybenzoic acid, both the carboxylate and the methoxy group can direct metalation. Research demonstrates that treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at −78 °C results in deprotonation exclusively at the position ortho to the carboxylate (C6), proving the carboxylate's dominance as a DMG under these conditions[2]. Astonishingly, utilizing a different base complex (like n-BuLi/t-BuOK) reverses this regioselectivity, highlighting how the choice of reagents dictates which substituent controls the ortho-directing effect[2].

Directed Ortho-Metalation (DoM) of Unprotected Benzoic Acids

Directed Ortho-Metalation relies on the pre-coordination of a strong alkyllithium base to the carboxylate. This coordination brings the basic carbanion into the immediate spatial vicinity of the ortho-proton, facilitating kinetically controlled deprotonation.

DoM_Mechanism A Unprotected Benzoic Acid B Carboxylate Formation (1st eq. Base) A->B s-BuLi C Coordination & Ortho-Deprotonation (2nd eq. Base) B->C TMEDA / s-BuLi D Lithium Intermediate C->D -78 °C E Electrophilic Quench D->E Electrophile (E+) F Ortho-Functionalized Benzoic Acid E->F Acidic Workup

Fig 1. Logical workflow of Directed Ortho-Metalation (DoM) in unprotected benzoic acids.

Protocol A: Self-Validating DoM Workflow

This protocol utilizes a self-validating stoichiometric balance to prevent unwanted nucleophilic attack on the carboxylate.

  • Substrate Deprotonation: Dissolve the unprotected benzoic acid (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the system to −78 °C. Slowly add TMEDA (2.2 equiv) followed by s-BuLi (2.2 equiv).

    • Causality: The first equivalent of s-BuLi is consumed by the acidic carboxylic proton to form the lithium carboxylate. This intermediate is the active DMG. The second equivalent of s-BuLi coordinates to the carboxylate oxygen, directing the basic butyl carbanion to cleave the adjacent ortho C–H bond. TMEDA is critical; it breaks up alkyllithium hexamers into more reactive monomers, enhancing kinetic basicity.

  • Electrophilic Trapping: Add the desired electrophile (e.g., MeI, TMSCl) dropwise and maintain at −78 °C for 2 hours.

    • Causality: Strict cryogenic control is required. If the reaction warms prematurely, the highly reactive ortho-lithiated species will undergo intermolecular nucleophilic attack on the carboxylate groups of unreacted molecules, yielding unwanted ketone byproducts.

  • Acidic Workup: Quench with 1M HCl at −78 °C, then allow to warm to room temperature. Extract with EtOAc.

    • Causality: The acid quench serves a dual purpose: it destroys unreacted alkyllithium and protonates the carboxylate back to the free benzoic acid, driving the product into the organic phase for isolation.

Transition-Metal-Catalyzed Ortho-C–H Activation

While DoM requires stoichiometric amounts of highly reactive organolithiums, transition-metal catalysis offers a milder, functional-group-tolerant alternative. Metals such as palladium (Pd), rhodium (Rh), and iridium (Ir) are at the forefront of this methodology[1]. The carboxylate coordinates to the metal center, forming a rigid metallacycle via a Concerted Metalation-Deprotonation (CMD) mechanism.

Pd_Catalysis A Benzoic Acid + Pd(II) Catalyst B O-Coordination to Pd(II) A->B C Concerted Metalation- Deprotonation (CMD) B->C Base / Solvent D Ortho-Palladacycle Intermediate C->D C-H Cleavage E Functionalization (e.g., Olefin insertion) D->E Reagent Addition F Reductive Elimination & Product Release E->F F->A Oxidation to Pd(II)

Fig 2. Catalytic cycle of Pd(II)-mediated ortho-C-H functionalization via CMD mechanism.

Note: While robust ortho-functionalization is the standard, cutting-edge research has recently developed specialized nitrile-based sulfonamide templates to override this inherent ortho-bias, allowing for elusive meta-C–H functionalization of benzoic acids[3].

Protocol B: Pd-Catalyzed Ortho-C–H Olefination
  • Catalyst and Substrate Assembly: Combine benzoic acid (1.0 equiv), olefin (1.5 equiv), Pd(OAc)₂ (10 mol%), and an oxidant/base (e.g., Ag₂CO₃) in hexafluoroisopropanol (HFIP).

    • Causality: Pd(OAc)₂ is the active catalyst. The acetate ligands are not spectators; they actively participate in the CMD transition state, acting as an internal base to abstract the ortho-proton while the Pd center coordinates to the carboxylate. HFIP is utilized because its strong hydrogen-bonding and weakly nucleophilic nature stabilizes the active Pd species and lowers the CMD activation barrier.

  • Thermal Activation: Heat the mixture to 90 °C for 16 hours.

    • Causality: C–H activation is endergonic. Elevated temperatures provide the thermal energy to overcome the CMD barrier. Ag₂CO₃ acts as the terminal oxidant to turn over the inactive Pd(0) back to the active Pd(II) species after reductive elimination.

  • Isolation: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.

    • Causality: Celite filtration physically removes palladium black (inactive Pd(0) aggregates) and insoluble silver salts, preventing streaking during chromatographic separation.

Comparative Data Analysis

To assist drug development professionals in selecting the appropriate methodology for late-stage functionalization, the operational parameters of both strategies are summarized below.

Table 1: Comparative Analysis of Ortho-Directing Strategies in Benzoic Acids

ParameterDirected Ortho-Metalation (DoM)TM-Catalyzed C–H Activation
Active Directing Group Carboxylate Lithium Salt (–COOLi)Carboxylic Acid (–COOH) / Carboxylate
Key Reagents s-BuLi, TMEDA, LTMPPd(OAc)₂, Rh(III), Ag₂CO₃, Oxidants
Reaction Temperature Cryogenic (−78 °C)Elevated (80–120 °C)
Mechanism Coordination-Driven DeprotonationConcerted Metalation-Deprotonation (CMD)
Functional Group Tolerance Low (Sensitive to electrophiles/carbonyls)High (Tolerates diverse functional groups)
Primary Application Introduction of alkyl, silyl, or halogen groupsArylation, olefination, amination

Conclusion

The ortho-directing effect of the carboxylate group in benzoic acids represents a triumph of spatial coordination over classical electronic bias. By understanding the mechanistic nuances—whether employing the cryogenic, stoichiometric precision of Directed Ortho-Metalation or the functional-group-tolerant, catalytic cycles of transition-metal C–H activation—chemists can predictably engineer complex, trisubstituted aromatic architectures. Mastering these pathways is indispensable for accelerating structure-activity relationship (SAR) studies and optimizing API synthesis in modern drug discovery.

References

  • Thi-Huu Nguyen, Anne-Sophie Castanet, and Jacques Mortier. "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters, ACS Publications, 2006. URL:[Link]

  • "Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives." Nature Communications, PMC, 2016. URL:[Link]

Sources

Foundational

Computational Dynamics of Substituted Benzoic Acids: A Theoretical Framework for Reactivity Prediction

Executive Summary Benzoic acid serves as the foundational scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), food preservatives, and liquid crystal mesogens. For drug development professionals, understanding th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoic acid serves as the foundational scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), food preservatives, and liquid crystal mesogens. For drug development professionals, understanding the reactivity of this scaffold is not merely about pKa; it is about predicting how substituents modulate electrophilicity, solubility, and metabolic stability.

This guide moves beyond classical physical organic chemistry, integrating the Hammett equation with Density Functional Theory (DFT) to provide a predictive framework for substituted benzoic acid reactivity.

Theoretical Framework

The Hammett-DFT Nexus

Classically, the Hammett equation (


) quantified substituent effects based on ionization equilibrium. In modern computational chemistry, we correlate these empirical 

constants with quantum mechanical descriptors.
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    ) stabilize the carboxylate anion (conjugate base) via inductive (
    
    
    
    ) and resonance (
    
    
    ) effects, lowering the LUMO energy and increasing acidity.
  • Electron Donating Groups (EDG): (e.g.,

    
    ) destabilize the anion, raising the HOMO energy and decreasing acidity.
    
Level of Theory Selection

To achieve chemical accuracy (< 1 kcal/mol error), the following theoretical levels are field-validated for benzoic acid derivatives:

  • Functional: B3LYP (hybrid) is the industry standard for geometry optimization. M06-2X is recommended if dispersion forces (e.g.,

    
     stacking in dimers) are critical.
    
  • Basis Set: 6-311++G(d,p) is the minimum requirement. The diffuse functions (++) are non-negotiable for describing the loose electron density of the carboxylate anion.

Computational Protocol: A Self-Validating Workflow

This protocol ensures reproducibility and eliminates imaginary frequencies (transition states), guaranteeing true local minima.

Workflow Visualization

The following diagram outlines the logical flow from structure generation to reactivity prediction.

G Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (Gas Phase) B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check NIMAG=0) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) SP_Gas Single Point Energy (Gas Phase) Decision->SP_Gas No (Stable) Solv Solvation Model (SMD/PCM) (Water/Ethanol) SP_Gas->Solv Analysis Reactivity Descriptors (FMO, MEP, pKa) Solv->Analysis

Figure 1: Standardized DFT workflow for benzoic acid derivatives ensuring thermodynamic stability before property calculation.

Step-by-Step Methodology
  • Global Minimum Search:

    • Action: Perform a conformational scan on the dihedral angle between the carboxyl group and the phenyl ring.

    • Rationale: Steric hindrance (especially ortho-substitution) forces the carboxyl group out of planarity, breaking conjugation.

  • Geometry Optimization:

    • Command:#P B3LYP/6-311++G(d,p) OPT FREQ

    • Validation: Verify NIMAG=0. If NIMAG=1, the structure is a transition state, not a product.

  • pKa Prediction (Thermodynamic Cycle):

    • Direct calculation of pKa is prone to error.[1] Use the Born-Haber cycle :

      
      
      
    • Calculate solvation free energies (

      
      ) using the SMD (Solvation Model based on Density) , which is superior to IEFPCM for charged species (anions).
      

Reactivity Descriptors & Interpretation

Once the wavefunction is converged, extract these key descriptors to predict biological activity and synthetic reactivity.

Frontier Molecular Orbitals (FMO)

The energy gap (


) determines chemical hardness (

).
  • Small Gap (Soft): High polarizability, low kinetic stability. Reacts easily with soft nucleophiles.

  • Large Gap (Hard): High stability.

Global Reactivity Indices

Derived from Koopmans' theorem, these indices quantify the "drug-likeness" and reactivity.

DescriptorFormulaInterpretation
Chemical Potential (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)

Measures the escaping tendency of electrons.[2]
Chemical Hardness (

)

Resistance to charge transfer. Harder = more stable.
Electrophilicity Index (

)

Critical for Drug Design. Quantifies the power to soak up electrons from a receptor active site (e.g., Serine proteases).
Substituent Logic Diagram

How substituents alter the FMO landscape:

Reactivity Sub Substituent Type EWG EWG (-NO2, -CN) Electron Withdrawing Sub->EWG EDG EDG (-OH, -NH2) Electron Donating Sub->EDG LUMO LUMO Stabilization (Lower Energy) EWG->LUMO Resonance/Induction HOMO HOMO Destabilization (Higher Energy) EDG->HOMO Lone Pair Donation Acid Increased Acidity (Lower pKa) LUMO->Acid Stabilizes Anion Nu Increased Nucleophilicity (Reactive to Electrophiles) HOMO->Nu High Electron Density

Figure 2: Mechanistic pathway of substituent effects on FMO energy levels and macroscopic reactivity.

Data Synthesis: Comparative Reactivity

The following table summarizes theoretical trends observed in B3LYP/6-311++G(d,p) studies for para-substituted benzoic acids.

Substituent (

)
EffectHOMO (eV)LUMO (eV)Gap (

)
Predicted pKa Trend
-NO

Strong EWG-7.50-3.803.70 (Softest) < 3.50 (Most Acidic)
-Cl Weak EWG-6.90-2.104.80~ 4.00
-H Reference-6.80-1.805.004.20 (Standard)
-OH Strong EDG-6.10-1.204.90> 4.50
-NH

Strong EDG-5.60-0.904.70 (Reactive) > 4.80 (Least Acidic)

Note: Values are representative approximations derived from B3LYP/6-311++G(d,p) literature trends [1, 3] and will vary slightly based on solvation model.

Key Insight for Drug Design

The -NO


  derivative exhibits the smallest HOMO-LUMO gap (Soft), making it highly reactive towards biological nucleophiles but potentially toxic due to metabolic reduction. Conversely, -Cl  substitution maintains a "Hard" character, improving metabolic stability while modulating lipophilicity.

References

  • Hollingsworth, C. A., et al. "Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts." Molecules, 2020. Link

  • Gross, K. C., & Seybold, P. G.[3] "Substituent effects on the electronic structure and pKa of benzoic acid." International Journal of Quantum Chemistry, 2002.[3] Link

  • Truong, T. T., et al. "Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO... of benzoic acid monomer and dimer." Vietnam Journal of Science, Technology and Engineering, 2023. Link

  • Exner, O., & Böhm, S. "Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids." The Journal of Organic Chemistry, 2002. Link

  • Thapa, M., et al. "Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models." Molecules, 2021.[1][2] Link

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid synthesis

This detailed experimental protocol outlines the synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 2179038-47-0).[1] This compound is a high-value intermediate, structurally relevant to the development o...

Author: BenchChem Technical Support Team. Date: March 2026

This detailed experimental protocol outlines the synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 2179038-47-0).[1] This compound is a high-value intermediate, structurally relevant to the development of KRAS G12C inhibitors (e.g., Sotorasib analogs) where a substituted phenyl ring is coupled to a heterocyclic core.

The route utilizes Directed Ortho Metalation (DoM) , leveraging the cooperative directing effects of fluorine and chlorine substituents to achieve precise regiocontrol.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid Core Application: Pharmaceutical Intermediate (KRAS G12C Inhibitor scaffolds). Synthetic Strategy: The synthesis is designed around a Directed Ortho Metalation (DoM) strategy. The key challenge is installing the carboxylic acid functionality at the crowded position flanked by fluorine and chlorine.

  • Starting Material: 4-Chloro-2-fluorophenol (Commercially available).

  • Step 1: Protection of the phenol as a Methoxymethyl (MOM) ether. The MOM group serves two purposes: it protects the phenol and acts as a secondary directing group (though the halogen effects dominate here).

  • Step 2: Lithiation-Carboxylation. The proton at position 3 (between F and Cl) is the most acidic due to the cooperative inductive withdrawal of both halogens. Lithiation at this position, followed by CO₂ quench, yields the desired substitution pattern.

Reaction Scheme Visualization

SynthesisRoute Figure 1: Synthetic pathway via Directed Ortho Metalation (DoM). SM 4-Chloro-2-fluorophenol (Starting Material) Step1 Step 1: MOM Protection MOMCl, DIPEA, DCM SM->Step1 Int1 1-Chloro-3-fluoro-4- (methoxymethoxy)benzene Step1->Int1 Yield: ~90-95% Step2 Step 2: DoM & Carboxylation 1. LDA, THF, -78°C 2. CO2 (s) Int1->Step2 Product 6-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid Step2->Product Regioselective Insertion at C3

Safety & Handling Protocols (Critical)

  • MOMCl (Chloromethyl methyl ether): A known human carcinogen. All operations involving MOMCl must be performed in a certified chemical fume hood with double-gloving (Nitrile/Laminate). Quench all glassware and waste with aqueous ammonia or dilute NaOH before removal from the hood.

  • n-Butyllithium / LDA: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) using dry syringe techniques.

  • Reaction Pressure: The carboxylation step involves CO₂ gas evolution or sublimation; ensure the system is vented to an inert gas line (bubbler) to prevent over-pressurization.

Detailed Experimental Procedure

Step 1: Synthesis of 1-Chloro-3-fluoro-4-(methoxymethoxy)benzene

Objective: Protect the phenol to prevent deprotonation during the lithiation step and increase lipophilicity.

Reagents:

  • 4-Chloro-2-fluorophenol (1.0 eq)

  • Chloromethyl methyl ether (MOMCl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with 4-Chloro-2-fluorophenol (e.g., 10.0 g, 68.2 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA (13.2 g, 17.8 mL, 102 mmol) dropwise over 10 minutes. The solution may darken slightly.

  • Protection: Add MOMCl (6.6 g, 6.2 mL, 81.8 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC. The starting phenol peak should disappear.

  • Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃ (50 mL).

    • Separate phases.[2][3][4][5][6] Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organic layers with water (50 mL) and brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 90–95% (Clear to pale yellow oil).

Step 2: Synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Objective: Regioselective installation of the carboxylic acid via DoM. Mechanism: The proton located between the Fluorine and Chlorine atoms (Position 3 relative to phenol numbering) is significantly more acidic (pKₐ ~35) than the proton ortho to the MOM group due to the cooperative inductive electron-withdrawing effect (-I) of both halogens.

Reagents:

  • 1-Chloro-3-fluoro-4-(methoxymethoxy)benzene (Intermediate 1) (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.2 eq) [Prepared fresh or commercial 2.0 M solution]

  • Dry Ice (Solid CO₂) (Excess)

  • Tetrahydrofuran (THF) (anhydrous)

Protocol:

  • Lithiation Setup: In a flame-dried RBF under Argon, add Intermediate 1 (5.0 g, 26.2 mmol) and anhydrous THF (50 mL). Cool the internal temperature to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA solution (1.2 eq, 31.5 mmol) dropwise over 15 minutes, maintaining internal temp < -70°C.

    • Note: The solution often turns yellow/orange, indicating the formation of the aryllithium species.

    • Stir at -78°C for 60 minutes to ensure complete metalation.

  • Carboxylation:

    • Method A (Gas Cannulation): Bubble excess anhydrous CO₂ gas (passed through a Drierite drying tube) into the reaction mixture for 30 minutes.

    • Method B (Solid Addition): Add crushed, dry Dry Ice (excess) directly to the reaction mixture. Caution: Vigorous bubbling.

  • Quench: Allow the mixture to warm to RT slowly (over 2 hours). Quench with water (20 mL).

  • Workup & Isolation:

    • The reaction mixture is basic (Lithium carboxylate). Extract with Et₂O (2 x 30 mL) to remove unreacted neutral starting material (discard organic layer).

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 1N HCl. The product should precipitate as a white/off-white solid.

    • Extract the acidic aqueous layer with EtOAc (3 x 40 mL).

    • Dry combined EtOAc layers over Na₂SO₄ and concentrate.

  • Crystallization: Triturate the crude solid with cold Hexanes/Et₂O or recrystallize from EtOAc/Heptane to obtain the pure acid.

Data Presentation & Quality Control

Process Analytical Technology (PAT) Parameters
ParameterSpecificationMethod
Intermediate 1 Purity >95% (Area %)HPLC (C18, ACN/H2O)
Lithiation Temp -78°C to -70°CInternal Probe
Reaction Time (DoM) 60 minKinetic control
Final Product Appearance White to Off-White SolidVisual
Final Purity >98%HPLC / qNMR
Characterization (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 7.45 (dd, 1H, Ar-H), 7.15 (t, 1H, Ar-H), 5.25 (s, 2H, O-CH₂-O), 3.40 (s, 3H, O-CH₃).

    • Note: The aromatic protons will show characteristic coupling constants for ortho or meta relationships depending on the remaining protons (H4 and H5 are adjacent, showing ortho coupling ~8-9 Hz).

  • Mass Spectrometry (ESI-): m/z = 233/235 [M-H]⁻ (Chlorine isotope pattern).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete lithiation or side reactions (benzyne formation).

    • Solution: Ensure temperature stays strictly below -70°C. Use fresh LDA. Do not use n-BuLi directly as it may cause nucleophilic attack on the aromatic ring or MOM group; LDA is non-nucleophilic and safer for this substrate.

  • Issue: Regioisomer Contamination.

    • Cause: Lithiation occurring ortho to the MOM group (Position 6 relative to phenol) instead of Position 3.

    • Insight: While MOM is a strong directing group, the acidity of the proton flanked by F and Cl (Position 3) is thermodynamically and kinetically favored. If isomers form, they can be separated during the acid-base extraction (pKa differences) or recrystallization.

  • Issue: MOM Deprotection.

    • Note: The MOM group is acid-labile. Avoid prolonged exposure to strong acid during the workup. Use 1N HCl and perform extraction quickly.

References

  • Sotorasib Structure & Intermediates: Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature 575, 217–223 (2019).Link

  • Directed Ortho Metalation (DoM) Methodology: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews 90.6 (1990): 879-933.Link

  • Regioselectivity in Fluoroarenes: Schlosser, M., et al. "Site Selective Lithiation of Fluoroarenes." Journal of Organic Chemistry 71.13 (2006): 5023–5026.Link

Sources

Application

Application Note: Orthogonal MOM Protection of 3-Hydroxy-6-chloro-2-fluorobenzoic Acid

Part 1: Strategic Analysis & Core Directive Abstract The protection of phenols in the presence of carboxylic acids presents a classic chemoselectivity challenge. For the substrate 3-hydroxy-6-chloro-2-fluorobenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Abstract

The protection of phenols in the presence of carboxylic acids presents a classic chemoselectivity challenge. For the substrate 3-hydroxy-6-chloro-2-fluorobenzoic acid , the direct application of chloromethyl methyl ether (MOM-Cl) presents two risks: the formation of the unstable MOM-ester (via the carboxylate) and the potential for incomplete protection due to the electron-withdrawing effects of the halogenated ring.

This guide details the "Ester-First" Orthogonal Strategy , widely regarded as the Gold Standard in medicinal chemistry. By transiently masking the carboxylic acid as a methyl ester, we ensure exclusive and robust MOM protection of the phenol. This protocol guarantees high purity, eliminates unstable mixed-anhydride side products, and yields a versatile building block for downstream amide couplings.

The "Elephant in the Room": Safety & MOM-Cl

CRITICAL WARNING: Chloromethyl methyl ether (MOM-Cl) is a Group 1 Carcinogen (OSHA regulated). It is highly volatile and hydrolyzes to form formaldehyde and HCl.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Destruction: All waste streams and glassware must be quenched with aqueous ammonium hydroxide (NH₄OH) to convert residual MOM-Cl into hexamethylenetetramine (non-toxic).

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Chemoselectivity Problem

The pKa of the benzoic acid moiety (~3.0 due to the ortho-fluoro group) is significantly lower than that of the phenol (~7.5, acidified by the halogens).

  • Direct Approach Failure: Treating the parent acid with Base/MOM-Cl will preferentially alkylate the carboxylate first, forming the MOM-ester. While MOM-esters can serve as protecting groups, they are extremely acid-labile and often cleave during silica chromatography.

  • The Solution: We utilize a Methyl Ester cap. Methyl esters are stable to the basic conditions of MOM protection and silica chromatography but can be cleanly removed via saponification (LiOH) without affecting the MOM-ether (which is base-stable).

Reaction Pathway Visualization

The following diagram illustrates the orthogonal workflow, ensuring the integrity of the carboxylic acid functionality is maintained for future steps.

MOM_Protection_Workflow Figure 1: Orthogonal protection strategy preventing MOM-ester formation. Substrate 3-Hydroxy-6-chloro- 2-fluorobenzoic acid Ester Methyl Ester Intermediate Substrate->Ester 1. MeOH, H2SO4 (Fischer Esterification) MOM_Product MOM-Protected Methyl Ester Ester->MOM_Product 2. MOM-Cl, DIPEA DCM, 0°C to RT Final_Acid MOM-Protected Free Acid MOM_Product->Final_Acid 3. LiOH, THF/H2O (Saponification)

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of the Methyl Ester (Pre-requisite)

Note: If your starting material is already an ester, skip to Phase 2.

Reagents:

  • 3-Hydroxy-6-chloro-2-fluorobenzoic acid (1.0 eq)

  • Methanol (Solvent/Reagent, anhydrous)[1]

  • Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Protocol:

  • Dissolve the substrate in Methanol (0.5 M concentration).

  • Cool to 0°C. Add SOCl₂ dropwise (exothermic).

  • Heat to reflux for 3 hours. Monitor by LCMS (Shift from Acid MW to Methyl Ester MW +14).

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid), then Brine.

  • Dry over Na₂SO₄ and concentrate. Use the crude methyl ester for Phase 2.

Phase 2: MOM Protection of the Phenol (Core Protocol)

Rationale: We use DIPEA (N,N-Diisopropylethylamine) instead of NaH. The substrate is electron-deficient (halogenated), making the phenol acidic enough to be deprotonated by an organic base. NaH is overkill and risks defluorination (SNAr) on this specific electron-poor ring.

Reagents:

  • Methyl 3-hydroxy-6-chloro-2-fluorobenzoate (1.0 eq)

  • MOM-Cl (Chloromethyl methyl ether) (1.5 eq) [CARCINOGEN]

  • DIPEA (Hunig's Base) (2.0 eq)

  • DCM (Dichloromethane) (Anhydrous, 0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add the Methyl Ester substrate and dissolve in anhydrous DCM.

  • Base Addition: Add DIPEA via syringe. The solution may darken slightly (phenoxide formation).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Controlling the exotherm prevents decomposition of MOM-Cl.

  • Protection: Add MOM-Cl dropwise via a gas-tight syringe over 10 minutes.

    • Tip: If MOM-Cl is old/yellow, distill it first or use a fresh bottle. Impure MOM-Cl leads to low yields.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.

    • Monitoring: TLC (Hexanes/EtOAc 4:1). The Product will be less polar (higher Rf) than the starting phenol.

  • Quench (Safety Step): Cool to 0°C. Add saturated aqueous NH₄Cl solution slowly. Stir vigorously for 15 minutes to hydrolyze any unreacted MOM-Cl.

  • Workup:

    • Separate layers. Extract aqueous layer with DCM (2x).

    • Wash combined organics with 0.5 M HCl (to remove DIPEA), then sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on Silica Gel (Gradient: 0% -> 20% EtOAc in Hexanes).

Phase 3: Saponification to Free Acid (Optional)

Perform this step only if you need the free carboxylic acid for the next coupling step.

Reagents:

  • MOM-Protected Methyl Ester (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • THF / Water (3:1 ratio)

Protocol:

  • Dissolve the MOM-ester in THF/Water.

  • Add LiOH solid. Stir at RT for 3–6 hours.

  • Acidification: Carefully acidify with 1 M HCl to pH ~3–4.

    • Caution: Do NOT go below pH 2 or heat the acidic solution, or you risk cleaving the MOM group (acetal hydrolysis).

  • Extract with EtOAc, dry, and concentrate.

Part 4: Data Presentation & Validation

Expected Analytical Data

The following table summarizes the key spectral features to validate the transformation.

FeatureStarting Material (Phenol)Product (MOM-Ether)Diagnostic Signal
1H NMR (Phenol) Broad singlet ~10.0 ppmAbsent Disappearance of -OH
1H NMR (MOM) AbsentSinglet ~3.4 ppm (3H)-OCH₃ group
1H NMR (MOM) AbsentSinglet ~5.2 ppm (2H)-OCH₂O- (Methylene)
19F NMR ~ -115 ppmShifted ~2-5 ppmFluorine environment change
TLC (Hex/EtOAc) Low Rf (Polar)High Rf (Non-polar)Clean separation
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Old MOM-Cl (Hydrolyzed)Use fresh MOM-Cl; ensure anhydrous conditions.
Side Products Defluorination (SNAr)Reaction too hot or base too strong. Use DIPEA at 0°C, not NaH.
MOM Cleavage Acidic WorkupDo not use strong acid (conc. HCl) during workup. Use 0.5M HCl or Citric Acid.
Precipitate DIPEA·HCl SaltNormal. Filter off or dissolve during aqueous workup.

Part 5: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (The definitive guide on MOM stability and conditions).

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other Alkoxymethyl Halides." J. Org. Chem.2005 , 70, 9618–9621.[2] Link (Protocol for safe in-situ generation if commercial MOM-Cl is unavailable).

  • Ramesh, C.; et al. "Silica-supported sodium hydrogen sulfate: A simple and efficient heterogeneous catalyst for the chemoselective deprotection of MOM ethers." J. Org. Chem.2003 , 68, 7101–7103.[2] Link (Validation of MOM cleavage conditions).

  • Occupational Safety and Health Administration (OSHA). "Methyl Chloromethyl Ether Standard (1910.1006)." Link (Mandatory safety regulations).

Sources

Method

Application Note: Strategies for the Acidic Deprotection of Methoxymethyl (MOM) Ethers

[1][2][3] Executive Summary The Methoxymethyl (MOM) ether is a cornerstone protecting group in complex molecule synthesis due to its resilience against basic conditions, organometallics, and reduction protocols. However,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

The Methoxymethyl (MOM) ether is a cornerstone protecting group in complex molecule synthesis due to its resilience against basic conditions, organometallics, and reduction protocols. However, its removal (deprotection) often presents a bottleneck, particularly when substrates possess acid-labile moieties or when anhydrous conditions are strictly required.

This guide moves beyond standard textbook definitions to provide three distinct, field-validated protocols for MOM cleavage. It focuses on the mechanistic causality of the oxocarbenium ion intermediate and provides a logic-driven framework for reagent selection, ensuring high yield and purity in drug development pipelines.

Mechanistic Insight: The Oxocarbenium Gateway

To master MOM deprotection, one must control the rate-determining step: the formation of the resonance-stabilized oxocarbenium ion.

The reaction proceeds via an A-1 mechanism (acid-catalyzed unimolecular hydrolysis). The ether oxygen is protonated, leading to the expulsion of methanol (or the leaving group) and the formation of the oxocarbenium species. This highly electrophilic intermediate is then intercepted by a nucleophile (usually water) to form a hemiacetal, which spontaneously collapses to release formaldehyde and the free alcohol.

Visualization: Mechanism of Acid-Catalyzed MOM Hydrolysis

MOM_Mechanism Substrate MOM Ether R-O-CH2-OMe Protonated Protonated Ether [R-O(H)-CH2-OMe]+ Substrate->Protonated + H+ Oxocarbenium Oxocarbenium Ion [R-O-CH2]+ ↔ [R-O=CH2]+ Protonated->Oxocarbenium - MeOH (Rate Limiting) Hemiacetal Hemiacetal R-O-CH2-OH Oxocarbenium->Hemiacetal + H2O - H+ Product Free Alcohol R-OH + CH2O Hemiacetal->Product Collapse

Figure 1: The A-1 hydrolysis pathway. Note that the stability of the oxocarbenium ion drives the reaction, but its high electrophilicity requires efficient trapping (usually by water) to prevent side reactions.

Critical Parameters & Decision Matrix

Selecting the correct protocol relies on two binary questions regarding your substrate:

  • Is the substrate acid-sensitive? (e.g., contains epoxides, acetals, silyl ethers)

  • Is the substrate water-sensitive? (e.g., contains esters prone to hydrolysis)

Method Selection Decision Tree

Decision_Tree Start Start: MOM Deprotection AcidSens Is substrate Acid Sensitive? Start->AcidSens WaterSens Is substrate Water Sensitive? AcidSens->WaterSens No MethodB Protocol B: PPTS Buffer (Mild/Slow) AcidSens->MethodB Yes MethodA Protocol A: Standard Acid (HCl/TFA) (Robust Substrates) WaterSens->MethodA No MethodC Protocol C: TMSBr (Anhydrous) (Lewis Acid Driven) WaterSens->MethodC Yes

Figure 2: Logic flow for selecting the appropriate deprotection strategy.

Experimental Protocols

Protocol A: Standard Aqueous Acid (TFA or HCl)

Best for: Robust substrates with no acid-labile groups. Mechanism: Brønsted acid catalysis.

  • Reagents: Trifluoroacetic acid (TFA) or 6M HCl.

  • Solvent: Dichloromethane (DCM) or THF/MeOH.

Step-by-Step:

  • Dissolve the MOM ether (1.0 equiv) in DCM (0.1 M concentration).

  • Cool to 0°C.

  • Add TFA dropwise (10–20 equiv). Note: High equivalents are needed to drive the equilibrium in non-aqueous solvents, though water is required for the final step.

    • Alternative: Use THF/MeOH (1:1) and add 6M HCl (2–5 equiv) at Room Temperature (RT).

  • Self-Validating Check: Monitor TLC for the disappearance of the non-polar starting material.

  • Quench: Pour into saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Caveat: The generated formaldehyde can react with electron-rich aromatics (Friedel-Crafts) or amines. If your substrate is electron-rich, add a scavenger like resorcinol or 1-dodecanethiol (1.0 equiv).

Protocol B: Buffered Conditions (PPTS)

Best for: Substrates containing silyl ethers (TBS, TBDPS) or epoxides. Mechanism: Mild protonation by Pyridinium p-toluenesulfonate (PPTS).[1]

  • Reagent: PPTS (0.1 – 0.5 equiv).

  • Solvent: tert-Butanol (

    
    -BuOH) or Ethanol.
    
  • Temperature: Reflux (80°C).

Step-by-Step:

  • Dissolve substrate in

    
    -BuOH (0.1 M). Why t-BuOH? It is bulky and non-nucleophilic, preventing ether exchange side reactions.
    
  • Add PPTS (0.2 equiv).

  • Heat to reflux.[2][3] This reaction is slower than Protocol A; expect 4–12 hours.

  • Self-Validating Check: If reaction stalls, add more PPTS (up to 1.0 equiv). The pH remains weakly acidic (~4.5), preserving acid-labile groups.

  • Workup: Concentrate in vacuo, dilute with water, extract with EtOAc.

Protocol C: Anhydrous Lewis Acid (TMSBr)

Best for: Strictly anhydrous conditions; substrates with esters or lactones sensitive to hydrolysis. Mechanism: Silyl-mediated cleavage. The bromide attacks the methyl group or the oxocarbenium, forming a silyl ether which is cleaved during workup.

  • Reagent: Trimethylsilyl bromide (TMSBr).[4][3]

  • Solvent: Anhydrous DCM (0°C).

Step-by-Step:

  • Strictly exclude moisture. Flame-dry glassware and cool under Argon.

  • Dissolve substrate in dry DCM (0.1 M) and cool to 0°C.

  • Add TMSBr (1.2 – 1.5 equiv) dropwise.

  • Stir at 0°C for 1–2 hours.

    • Observation: The reaction is usually faster than protic acid methods.

  • Quench: Add saturated aqueous

    
     vigorously. This step hydrolyzes the transient TMS-ether to the alcohol.
    
  • Workup: Standard extraction.

Expert Insight: Unlike


, which often cleaves methyl ethers and esters, TMSBr is more selective for acetals (MOM) over standard ethers at 0°C [3].

Comparative Data Analysis

FeatureProtocol A (TFA/HCl)Protocol B (PPTS)Protocol C (TMSBr)
Reagent Type Strong Brønsted AcidWeak Acid / BufferLewis Acid / Silylating
Conditions Aqueous / HarshProtic / Mild / RefluxAnhydrous / Cold
Rate Fast (< 1 h)Slow (4–12 h)Fast (1–2 h)
Silyl Ether Stability Cleaves TBS/TESPreserves TBS/TBDPS Cleaves TES; TBS variable
Ester Stability Risk of hydrolysisExcellentExcellent
Formaldehyde Risk High (requires scavenger)Low (evaporates at reflux)Low (trapped)

Troubleshooting & Optimization

  • Problem: Reaction stalls at 50% conversion.

    • Cause: Equilibrium reached due to accumulation of methyl hemiacetal or formaldehyde.

    • Solution: For Protocol A/B, add a "formaldehyde sponge" like dimethyl sulfide (DMS) or increase the volume of solvent to dilute the byproduct.

  • Problem: Loss of silyl protecting groups (e.g., TBS).[5]

    • Cause: Acidity is too high.

    • Solution: Switch to Protocol B (PPTS). If using Protocol A, buffer with NaOAc.

  • Problem: Regioselectivity issues (Multiple MOM groups).

    • Insight: Sterically hindered MOM groups cleave slower. Lower temperature to -20°C (Protocol C) to kinetically differentiate between primary and secondary MOM ethers.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Monti, H. et al. "Cleavage of Methoxymethyl Ethers with Trimethylsilyl Bromide." Synthetic Communications, 1983 , 13, 1021.

  • Hanessian, S. et al. "Mild and Selective Cleavage of Methoxymethyl Ethers." Tetrahedron Letters, 1978 , 19, 737.

  • Organic Chemistry Portal. "MOM Protecting Group."

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a key building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring a halogenated and protected hydroxyl group, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for large-scale production. The presented methodology emphasizes safety, efficiency, and reproducibility, drawing from established chemical literature and best practices in process chemistry.

Synthetic Strategy Overview

The most logical and scalable approach to 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid involves a three-step sequence starting from the commercially available 6-chloro-2-fluoro-3-hydroxybenzoic acid. This strategy is outlined below:

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of the starting material is protected as a methoxymethyl (MOM) ether. This is a crucial step to prevent interference of the acidic proton in the subsequent organometallic reaction.

  • Directed Ortho-Metalation (DoM): The MOM-protected intermediate undergoes a highly regioselective deprotonation at the position ortho to the methoxymethoxy group using a strong organolithium base. The methoxymethoxy group acts as a powerful directing group, ensuring the formation of the desired aryllithium intermediate.

  • Carboxylation: The aryllithium intermediate is then quenched with carbon dioxide (CO2) to introduce the carboxylic acid functionality at the desired position.

An alternative, though potentially less direct, route involving a Grignard reaction is also discussed for comparative purposes.

Diagram of the Primary Synthetic Pathway

Synthetic_Pathway A 6-Chloro-2-fluoro-3-hydroxybenzoic acid B 6-Chloro-2-fluoro-3-(methoxymethoxy)phenol A->B  MOM Protection   C Aryllithium Intermediate B->C  Directed Ortho-Metalation   D 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid C->D  Carboxylation (CO2 Quench)  

Caption: Primary synthetic route to the target compound.

Part 1: Synthesis of the Key Intermediate - 6-Chloro-2-fluoro-3-hydroxybenzoic acid

While 6-chloro-2-fluoro-3-hydroxybenzoic acid is commercially available (CAS 91659-28-8), for large-scale campaigns, an in-house synthesis may be economically viable.[1][2] A plausible route starts from 2-chloro-6-fluorotoluene, involving oxidation to the corresponding benzoic acid, followed by nitration, reduction, diazotization, and hydroxylation. However, for the purpose of this guide, we will commence with the commercially available intermediate.

Part 2: Detailed Protocols for the Main Synthetic Route

Step 1: Methoxymethyl (MOM) Protection of 6-Chloro-2-fluoro-3-hydroxybenzoic acid

Causality behind Experimental Choices:

The phenolic hydroxyl group is acidic and would be immediately deprotonated by the organolithium reagent in the subsequent step, preventing the desired ortho-metalation. The methoxymethyl (MOM) group is an ideal choice for protection due to its stability under basic conditions and its ability to act as a potent directing group in ortho-lithiation reactions.[3] While methoxymethyl chloride (MOMCl) is a common reagent for this transformation, it is a known carcinogen and requires stringent handling procedures.[4] An alternative, safer approach is the use of dimethoxymethane with an acid catalyst. However, for large-scale synthesis, MOMCl with a hindered base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) is often employed due to its efficiency.

Experimental Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is required. The reactor should be purged with nitrogen to ensure an inert atmosphere.

  • Reagent Charging: To the reactor, add 6-chloro-2-fluoro-3-hydroxybenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 L/kg of starting material).

  • Cooling and Base Addition: Cool the resulting slurry to 0-5 °C using a circulating chiller. Slowly add N,N-diisopropylethylamine (DIPEA, 2.5 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • MOMCl Addition: In a separate, dry vessel, prepare a solution of methoxymethyl chloride (MOMCl, 1.5 eq) in anhydrous DCM (2 L/kg of MOMCl). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly quench the reaction by adding water (5 L/kg of starting material).

    • Separate the organic layer.

    • Wash the organic layer with 1 M HCl (2 x 3 L/kg), followed by saturated sodium bicarbonate solution (2 x 3 L/kg), and finally brine (1 x 3 L/kg).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MOM-protected intermediate.

ParameterValue
Starting Material 6-Chloro-2-fluoro-3-hydroxybenzoic acid
Key Reagents MOMCl, DIPEA, DCM
Temperature 0-10 °C (addition), Room Temp. (reaction)
Reaction Time 12-16 hours
Typical Yield 90-95%
Step 2 & 3: Directed Ortho-Metalation and Carboxylation

Causality behind Experimental Choices:

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[3][5][6] The MOM ether group is a strong directing group, facilitating the deprotonation of the adjacent aromatic C-H bond by a strong base.[3] n-Butyllithium (n-BuLi) is a commonly used and commercially available strong base for such transformations. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate. The subsequent carboxylation is achieved by quenching the aryllithium with an excess of carbon dioxide, usually in the form of dry ice.[7][8]

Experimental Protocol:

  • Reactor Setup: A rigorously dried, multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a septum is required. The system must be maintained under a strict inert atmosphere.

  • Reagent Charging: Dissolve the MOM-protected intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 L/kg) in the reactor.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryo-cooler.

  • n-BuLi Addition: Slowly add n-butyllithium (2.5 M in hexanes, 1.2 eq) dropwise via a syringe or a cannula, maintaining the internal temperature below -70 °C. A color change is typically observed upon formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation:

    • In a separate, dry container, crush an excess of dry ice (solid CO2, ~5 eq) into a coarse powder.

    • Carefully and portion-wise, add the crushed dry ice to the reaction mixture. Alternatively, the aryllithium solution can be transferred via a cannula onto the dry ice. A significant exotherm may be observed, so slow addition is crucial.

    • Allow the mixture to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction mixture with 1 M HCl (10 L/kg) until the pH is acidic (pH ~2).

    • Extract the product with ethyl acetate (3 x 10 L/kg).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

ParameterValue
Starting Material MOM-protected Intermediate
Key Reagents n-Butyllithium, THF, Dry Ice (CO2)
Temperature -78 °C
Reaction Time 1-2 hours (lithiation), Overnight (carboxylation)
Typical Yield 75-85%

Alternative Synthetic Route: Grignard Reaction

An alternative approach involves the formation of a Grignard reagent followed by carboxylation. This would necessitate an additional step of regioselective bromination of the MOM-protected intermediate at the 6-position.

Diagram of the Alternative Synthetic Pathway

Alternative_Pathway A MOM-protected Intermediate B 6-Bromo-1-chloro-2-fluoro-3-(methoxymethoxy)benzene A->B  Bromination   C Grignard Reagent B->C  Grignard Formation (Mg)   D 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid C->D  Carboxylation (CO2)  

Sources

Method

purification techniques for 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid intermediates

Application Note: Purification Strategies for 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid Executive Summary & Context This technical guide details the purification protocols for 6-Chloro-2-fluoro-3-(methoxymethoxy)b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Strategies for 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

Executive Summary & Context

This technical guide details the purification protocols for 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid , a critical intermediate in the synthesis of KRAS G12C inhibitors, most notably Sotorasib (AMG 510) .

The molecule features a benzoic acid core decorated with a labile methoxymethoxy (MOM) ether and two halogen substituents. The purification challenge lies in balancing the removal of unreacted phenols and inorganic salts while preserving the acid-sensitive MOM protecting group. This guide prioritizes scalable, non-chromatographic techniques (Acid-Base Extraction and Crystallization) suitable for process chemistry, with chromatography reserved for high-purity polishing.

Chemical Profile & Impurity Landscape

Understanding the physicochemical properties is the prerequisite for designing a self-validating purification system.

PropertyDescriptionImplication for Purification
Acidity (pKa) ~2.5 – 3.0 (COOH)Allows for selective extraction into mild base (NaHCO₃).
Stability Acid-Labile: MOM ether cleaves at pH < 1.CRITICAL: Avoid strong mineral acids during workup. Acidification must be controlled (pH 3–4).
Solubility Soluble in EtOAc, DCM, THF.[1] Insoluble in water (acid form).Enables standard aqueous/organic partitioning.
Key Impurities 1. Parent Phenol: (De-MOM product)2. MOM-Ester: (Side reaction on COOH)3. Regioisomers: (From upstream halogenation)Phenol is less acidic than COOH; MOM-ester is neutral.

Protocol 1: Selective Acid-Base Extraction (The Workhorse)

Objective: Isolate the target acid from neutral impurities (MOM-esters, unreacted MOM-Cl) and less acidic phenolic impurities.

Mechanism: The electron-withdrawing halogens (F, Cl) increase the acidity of the benzoic acid relative to non-halogenated analogues, allowing it to be ionized by weak bases that may not fully deprotonate the phenolic impurities.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g of crude).

  • Primary Wash (Removal of Salts/Strong Acids): Wash the organic phase with water (2 x 5 vol).

  • Selective Extraction (Target Capture):

    • Extract the organic phase with saturated aqueous NaHCO₃ (3 x 3 vol).

    • Rationale: NaHCO₃ (pH ~8.5) will deprotonate the carboxylic acid (forming the water-soluble sodium salt) but is generally too weak to fully deprotonate high-pKa phenolic impurities, which remain in the organic layer.

    • Control: Keep the aqueous extracts; discard the organic layer (contains neutral impurities).

  • Aqueous Washing: Wash the combined aqueous NaHCO₃ layer with fresh EtOAc (1 x 2 vol) to remove entrained organic impurities.

  • Controlled Acidification (Target Recovery):

    • Cool the aqueous layer to 0–5 °C.

    • CRITICAL STEP: Slowly add 1M Citric Acid or 1M Acetic Acid dropwise while stirring. Monitor pH continuously.

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Why? This pH is sufficiently low to protonate the benzoic acid (precipitating it or making it extractable) but high enough to prevent hydrolysis of the MOM ether (which occurs rapidly at pH < 1).

  • Extraction & Drying: Extract the cloudy aqueous mixture with EtOAc (3 x 5 vol). Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath temp < 40 °C).

Protocol 2: Recrystallization (Polishing)

Objective: Remove regioisomers and trace de-protected phenol that co-extracted.

Solvent System: Heptane / Ethyl Acetate (Anti-solvent / Solvent)

  • Dissolution: Dissolve the semi-pure solid from Protocol 1 in the minimum amount of hot EtOAc (50–60 °C).

  • Nucleation: Slowly add hot Heptane dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of EtOAc to restore clarity.

  • Cooling Curve:

    • Allow to cool to Room Temperature (RT) over 2 hours with gentle stirring.

    • Cool to 0–5 °C for 1 hour.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold Heptane/EtOAc (9:1).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Workflow Visualization

The following diagram illustrates the logic flow for the Acid-Base extraction, highlighting the critical control points for MOM stability.

PurificationWorkflow Start Crude Reaction Mixture (Target Acid + Phenol + Neutral Impurities) Dissolve Dissolve in EtOAc Start->Dissolve BaseExtract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->BaseExtract OrgLayer Organic Layer (Contains Neutrals & Phenols) BaseExtract->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Sodium Salt) BaseExtract->AqLayer Keep Wash Wash Aq. with fresh EtOAc AqLayer->Wash Acidify Controlled Acidification with 1M Citric Acid Wash->Acidify CheckPH CRITICAL CHECKPOINT: Target pH 3.5 - 4.0 (Prevents MOM Cleavage) Acidify->CheckPH ExtractProduct Extract into EtOAc Dry & Concentrate CheckPH->ExtractProduct pH OK Crystallize Recrystallize (EtOAc / Heptane) ExtractProduct->Crystallize FinalProduct Pure 6-Chloro-2-fluoro-3-(MOM)benzoic acid Crystallize->FinalProduct

Caption: Operational workflow for the purification of MOM-protected benzoic acid intermediates, emphasizing pH control to prevent deprotection.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, run these checks:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.

    • Note: Avoid TFA in mobile phase if the run time is long, though usually acceptable for analytical timescales.[1]

  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: Look for the MOM group singlet (–OCH₂O–) around δ 5.2 ppm and the methoxy singlet (–OCH₃) around δ 3.4 ppm .

    • Loss of Signal: Disappearance of these peaks indicates acid-catalyzed deprotection.

    • Shift: The aromatic protons will shift downfield in the product compared to the phenol precursor.

References

  • Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.[1] Link

  • Lanman, B. A., et al. (2020).[1] Discovery of Sotorasib (AMG 510), a First-in-Class KRAS(G12C) Inhibitor. Journal of Medicinal Chemistry, 63(1), 52–65.[1] Link

  • Amgen Inc. (2019).[2] KRAS G12C Inhibitors and Methods of Using the Same. WO Patent 2019/213516. Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for MOM stability/deprotection conditions). Link

Sources

Application

Application Note: A Robust HPLC Method for Monitoring the Deprotection of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for monitoring the reaction progress of the deprotection of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for monitoring the reaction progress of the deprotection of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. The developed reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification of the starting material, the corresponding product, 6-chloro-2-fluoro-3-hydroxybenzoic acid, and potential impurities. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical method to ensure reaction completion, determine purity, and optimize reaction conditions. The causality behind experimental choices and adherence to validation principles are emphasized throughout to ensure scientific integrity and trustworthiness.

Introduction

In pharmaceutical and chemical synthesis, the accurate monitoring of chemical reactions is paramount for process optimization, yield maximization, and impurity profiling.[1][2] 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a halogenated and protected benzoic acid derivative, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[3] The methoxymethyl (MOM) ether is a common protecting group for phenols, and its cleavage is a critical step in many synthetic routes.

This application note describes a specific, accurate, and precise RP-HPLC method for monitoring the acidic hydrolysis of the MOM group from 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid to yield 6-chloro-2-fluoro-3-hydroxybenzoic acid. The method is designed to be stability-indicating, capable of separating the starting material, product, and potential process-related impurities.[4][5] The principles outlined are grounded in established chromatographic theory and align with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[6][7][8]

Chromatographic Principles and Method Development Rationale

The development of a robust HPLC method requires a fundamental understanding of the physicochemical properties of the analytes.[1][2]

  • Analyte Properties: Both the starting material and the product are polar, acidic compounds due to the presence of the carboxylic acid group. The starting material is more non-polar than the product due to the methoxymethyl group.

  • Stationary Phase Selection: A C18 reversed-phase column is selected as it is a versatile, non-polar stationary phase suitable for the retention and separation of a wide range of organic molecules, including halogenated aromatic acids.[9][10] Modern, end-capped C18 columns are preferred to minimize secondary interactions with residual silanols, which can cause peak tailing for acidic compounds.[11]

  • Mobile Phase Selection: A mixture of an aqueous acidic buffer and an organic solvent is chosen for the mobile phase.

    • Organic Modifier: Acetonitrile is selected due to its low UV cutoff, low viscosity, and excellent solvating properties.[12]

    • Aqueous Phase and pH Control: An acidic mobile phase is crucial for the analysis of carboxylic acids. By operating at a pH well below the pKa of the carboxylic acid group (typically around 4-5), the analytes are maintained in their protonated, non-ionized form. This prevents peak splitting and tailing, ensuring sharp, symmetrical peaks.[11] A 0.1% solution of trifluoroacetic acid (TFA) or phosphoric acid in water is a common choice.[10][13]

  • Detection: The aromatic nature of the analytes allows for sensitive detection using a UV detector. A wavelength of 230 nm is chosen as a starting point, as it generally provides good absorbance for benzoic acid derivatives.[11] A Diode Array Detector (DAD) is recommended to assess peak purity and identify the optimal detection wavelength for all components.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both the more polar product and the less polar starting material, as well as any potential non-polar impurities, within a reasonable run time.[4]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Trifluoroacetic acid (TFA), 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (starting material), and a reference standard for 6-chloro-2-fluoro-3-hydroxybenzoic acid (product).

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Standard and Sample Preparation Protocol

Protocol 1: Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the starting material and product reference standards into separate 10 mL volumetric flasks.

  • Dissolution: Dissolve the standards in a small amount of acetonitrile and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the 50:50 acetonitrile/water mixture.

Protocol 2: Reaction Sample Preparation

  • Quenching (if necessary): At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture and quench it in a known volume (e.g., 900 µL) of cold mobile phase to stop the reaction.

  • Dilution: Further dilute the quenched sample with the 50:50 acetonitrile/water mixture to a final concentration where the major components fall within the linear range of the calibration curve (e.g., approximately 0.1 mg/mL).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability and Method Validation

To ensure the reliability of the analytical data, system suitability tests must be performed before any sample analysis.[6] The method should be validated according to ICH Q2(R2) guidelines.[5][8]

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
Resolution (Rs) > 2.0 between starting material and productEnsures baseline separation of key components.
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%Demonstrates the precision of the HPLC system.[14]

Workflow and Data Analysis

The overall workflow for monitoring the reaction is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC monitoring of the reaction.

Data analysis involves integrating the peak areas of the starting material and the product. The percentage conversion can be calculated using the following formula, assuming equal response factors for the starting material and product:

% Conversion = [Area_Product / (Area_StartingMaterial + Area_Product)] * 100

For more accurate quantification, a calibration curve should be generated for both the starting material and the product.[15]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for monitoring the deprotection of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. By following the outlined protocols and adhering to system suitability criteria, researchers can obtain accurate and reproducible data to guide reaction optimization, ensure product quality, and deepen their understanding of the reaction kinetics. The principles of method development discussed herein are broadly applicable to the analysis of other halogenated benzoic acids and similar compounds.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • LCGC. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • AMSbiopharma. (2025, July 22).
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • Lab Manager. (2026, January 8).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • International Journal of Trend in Scientific Research and Development. (2022, May 15).
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • Bridgewater College. (2022, May 4).
  • ACS Publications. (2023, January 10).
  • PharmaCores. (2025, May 27). HPLC Method development: an overview.
  • Dr. Maisch. Separation of Organic Acids by Reversed Phase HPLC.
  • PubMed. (1987, September-October). Reverse-phase Liquid Chromatographic Determination of Benzoic and Sorbic Acids in Foods.
  • PMC. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
  • The Royal Society of Chemistry. (2017).
  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 2,6-dichloro-3-chlorosulfonyl-benzoic Acid by HPLC.
  • Carl ROTH. Liquid Chromatography HPLC. [Link]

  • Ossila. 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7.
  • Dana Bioscience. 6-Chloro-2-fluoro-3-methoxybenzaldehyde 1g.
  • ResearchGate. (2015, November 12). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhki2ozHuGRRMq85_dXCAwRWf9Uu8UHbsCg0DuQ-TJzi5_rJ7LgqUCa69OgQHghkpLjfTn2sjASf0XpAeL_juhged7bEdekSoImO-Gy0j3pfBHrEm4k5WPOajfd6BC4mEfs36uxrC8eJas8DAV3pWIWKVtbUW7NErFAjHoUUis_Y6WlwYj4enXbX7JFIMVGzkmH44Z7QbfibIjBDpmj_waCksMIqVZigJSMddH3S6tjjVqhgKr1QJGY5tXOlaEGCT0BeV7UhYgIkp5u-_pMgbDY7vBKZ7zFivN_zxIPDfRK4u7-NBRBn02PzBu2snqV4Mf4cjK8JY9-tsGTiMBncsqGSI5uabcMYjvsvKor-sKfJc=]([Link]

Sources

Method

Application Note: Synthesis of Highly Substituted 5-Chloro-8-hydroxyquinoline Scaffolds via 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

Strategic Rationale & Mechanistic Insights The 5-chloro-8-hydroxyquinoline structural motif is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of anti-infective agents (such as clio...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The 5-chloro-8-hydroxyquinoline structural motif is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of anti-infective agents (such as clioquinol and its derivatives) and as a potent metal-chelating scaffold for inhibiting metalloenzymes like 2-oxoglutarate-dependent oxygenases 1. Historically, the synthesis of these heavily substituted quinolines suffered from poor regioselectivity, harsh reaction conditions (e.g., Skraup synthesis using concentrated sulfuric acid and glycerol), and difficult purifications that generated large amounts of toxic tar 2.

To overcome these limitations, modern synthetic strategies employ highly functionalized, pre-programmed building blocks. 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS: 2179038-47-0) 3 serves as an ideal starting material due to its orthogonal reactivity profile:

  • C2-Fluoro Activation: The highly electronegative fluorine atom is activated by the adjacent electron-withdrawing carboxylic acid, making it an exceptional leaving group for transition-metal-free Nucleophilic Aromatic Substitution (SNAr).

  • C3-MOM Protection: The methoxymethoxy (MOM) acetal robustly protects the sensitive phenolic hydroxyl group during strongly basic organometallic steps (e.g., Grignard additions), preventing premature quenching of the reagents.

  • C1-Carboxylic Acid: Serves as the synthetic handle to introduce diverse C4-substituents on the final quinoline ring via Weinreb amide chemistry [[4]]().

Retrosynthetic & Forward Pathway

The synthetic workflow leverages a four-step sequence culminating in a Lewis acid-catalyzed Friedländer annulation 5. By varying the Grignard reagent in Step 2, researchers can easily dictate the C4-substituent of the final quinoline, enabling rapid library generation for Structure-Activity Relationship (SAR) studies.

Pathway SM 6-Chloro-2-fluoro-3-(MOM-oxy) benzoic acid (CAS: 2179038-47-0) Step1 SNAr Amination (NH3/H2O, 100°C) SM->Step1 Int1 2-Amino-6-chloro-3-(MOM-oxy) benzoic acid Step1->Int1 Step2 1. Weinreb Amide Formation 2. Grignard Addition (R-MgBr) Int1->Step2 Int2 1-(2-Amino-6-chloro-3-(MOM-oxy) phenyl)alkan-1-one Step2->Int2 Step3 Friedländer Annulation (Ketone, Lewis Acid Catalyst) Int2->Step3 Int3 5-Chloro-8-(MOM-oxy) -4-substituted quinoline Step3->Int3 Step4 MOM Deprotection (HCl/MeOH) Int3->Step4 Product 5-Chloro-8-hydroxy -4-substituted quinoline Step4->Product

Fig 1: Synthetic workflow from the benzoic acid building block to the 8-hydroxyquinoline scaffold.

Step-by-Step Experimental Protocols (Self-Validating System)

Protocol 1: SNAr Amination to Anthranilic Acid Derivative

Objective: Convert the C2-fluoro group to a primary amine. Causality: The ortho-carboxylic acid strongly activates the C2-fluorine for nucleophilic attack. Using aqueous ammonia in a sealed system prevents the escape of volatile NH₃ gas, driving the equilibrium forward without transition metals.

  • Charge a heavy-walled pressure tube with 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 eq) and 28% aqueous ammonium hydroxide (20.0 eq).

  • Seal the tube and heat the reaction mixture to 100 °C behind a blast shield for 12 hours.

  • Validation Check: Cool to room temperature. Extract a 50 µL aliquot, acidify, and check via TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed.

  • Carefully vent the tube and transfer the mixture to a beaker. Acidify slowly with 1M HCl to pH 4.0.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield 2-amino-6-chloro-3-(methoxymethoxy)benzoic acid.

Protocol 2: Weinreb Amide Formation & Grignard Addition

Objective: Convert the carboxylic acid to an ortho-aminoacetophenone. Causality: Direct Grignard addition to an ester or acid often leads to over-alkylation, forming a tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) forms a stable tetrahedral chelate with the magnesium ion, which only collapses to the desired ketone upon aqueous workup . The MOM group protects the C3-phenol from deprotonating the Grignard reagent.

  • Dissolve the anthranilic acid intermediate (1.0 eq) in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir at room temperature for 1 hour until CO₂ evolution ceases.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir for 4 hours.

  • Quench with water, extract with DCM, and concentrate to isolate the Weinreb amide.

  • Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C under argon.

  • Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 2.5 eq). The excess accounts for the unprotected aniline NH₂ protons.

  • Stir for 2 hours at 0 °C.

  • Validation Check: Quench a micro-aliquot in saturated NH₄Cl. LC-MS should show the mass of the desired ketone [M+H]⁺.

  • Quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-(2-amino-6-chloro-3-(methoxymethoxy)phenyl)ethan-1-one.

Protocol 3: Lewis Acid-Catalyzed Friedländer Annulation

Objective: Construct the quinoline core. Causality: The Friedländer condensation requires activation of the external ketone's carbonyl to facilitate attack by the weakly nucleophilic aniline nitrogen. Phosphotungstic acid (H₃PW₁₂O₄₀) acts as an efficient, water-tolerant, and recyclable heterogeneous Lewis acid catalyst that drives both the imine formation and subsequent cyclodehydration 5.

  • In a round-bottom flask, combine the ortho-aminoacetophenone (1.0 eq) and an

    
    -methylene ketone (e.g., acetone or acetophenone) (1.5 eq).
    
  • Add Phosphotungstic acid (1 mol%) as the catalyst.

  • Heat the mixture under solvent-free conditions at 80 °C for 6 hours (or reflux in ethanol if the ketone is solid).

  • Validation Check: Monitor by TLC (Hexane:EtOAc 2:1). The highly fluorescent quinoline product spot will emerge under 365 nm UV light.

  • Wash the mixture with water to remove the water-soluble phosphotungstic acid catalyst. Extract the organic layer with EtOAc, concentrate, and recrystallize from ethanol to yield the 5-chloro-8-(methoxymethoxy)-4-substituted quinoline.

Protocol 4: MOM Deprotection

Objective: Reveal the final 8-hydroxyquinoline pharmacophore. Causality: The MOM acetal is highly sensitive to acidic hydrolysis. Methanolic HCl provides a mild environment to cleave the acetal without risking the chlorination or degradation of the quinoline ring that can occur with harsher Lewis acids (like BBr₃).

  • Dissolve the MOM-protected quinoline in methanol.

  • Add 3M aqueous HCl (5.0 eq) and heat to 50 °C for 2 hours.

  • Validation Check: TLC will show a shift to a highly polar, tailing spot characteristic of the free phenol.

  • Cool to room temperature and carefully neutralize with saturated aqueous NaHCO₃ to pH 7.5.

  • Extract with DCM, dry over MgSO₄, and concentrate to yield the pure 5-chloro-8-hydroxy-4-substituted quinoline.

Quantitative Data & Analytical Validation

To ensure the trustworthiness and reproducibility of the synthesis, the following table summarizes the expected quantitative yields and the critical diagnostic analytical signatures for each isolated intermediate.

StepReaction TypeProduct / IntermediateExpected Yield (%)Reaction Time (h)Key Diagnostic Analytical Data
1 SNAr Amination2-Amino-6-chloro-3-(MOM-oxy)benzoic acid85–9012¹⁹F NMR: Disappearance of Ar-F signal (~ -115 ppm).¹H NMR: Broad singlet at ~6.5 ppm (NH₂, 2H).
2 Grignard Addition1-(2-Amino-6-chloro-3-(MOM-oxy)phenyl)ethan-1-one75–804¹H NMR: Appearance of sharp singlet at ~2.6 ppm (C(=O)CH₃).IR: Ketone C=O stretch at ~1680 cm⁻¹.
3 Friedländer Annulation5-Chloro-8-(MOM-oxy)-4-methylquinoline80–886¹H NMR: Downfield shift of aromatic protons; appearance of quinoline C3-H singlet at ~7.3 ppm.
4 MOM Deprotection5-Chloro-8-hydroxy-4-methylquinoline92–952¹H NMR: Disappearance of MOM signals (~5.3 ppm, ~3.5 ppm); appearance of phenol OH broad singlet at ~9.5 ppm.

References

  • ChemScene. 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid Product Information.3

  • Cion Pharma. 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply.1

  • Guidechem. How to improve the synthesis method of 5-chloro-8-hydroxyquinoline - FAQ.2

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.4

  • Universidade NOVA de Lisboa (UNL). Synthesis and Potential of Autoinducer-2 and Analogs to Manipulate Inter-Species Quorum Sensing.

  • MDPI - Molecules. Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines.5

  • Indian Academy of Sciences. Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst.6

Sources

Application

Negishi coupling protocol for 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid derivatives

Abstract This application note details a robust protocol for the palladium-catalyzed Negishi cross-coupling of 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid derivatives . The high density of functionalization on this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the palladium-catalyzed Negishi cross-coupling of 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid derivatives . The high density of functionalization on this arene—specifically the steric hindrance imposed by the ortho-ester and the electronic modulation by the fluorine and MOM-protected phenol—presents a significant challenge for standard catalytic systems. This guide utilizes Knochel-type organozinc generation combined with Buchwald’s 4th Generation Palladacycle (XPhos Pd G4) to achieve high yields while preserving the acid-labile MOM group and the base-sensitive ester.

Strategic Analysis

The Substrate Challenge

The target substrate, a derivative of 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid, represents a "privileged scaffold" often found in kinase inhibitors. However, three factors complicate its functionalization:

  • Steric Crowding: The C6-chlorine is ortho to the carboxylate derivative. Standard triphenylphosphine-based catalysts (

    
    ) typically fail to effect oxidative addition in this crowded environment.
    
  • Electronic Deactivation: While the 2-fluoro group activates the ring via induction, the 3-alkoxy (MOM) group is an electron-donor by resonance, potentially increasing the electron density at the metal center and slowing reductive elimination.

  • MOM Stability: The methoxymethyl (MOM) ether is stable to base but susceptible to Lewis acids. Zinc halides (

    
    , 
    
    
    
    ) generated in situ are mild Lewis acids; therefore, thermal control is critical to prevent deprotection.
The Catalytic Solution

To overcome these barriers, this protocol employs XPhos Pd G4 .

  • Ligand (XPhos): The bulky biaryl backbone facilitates oxidative addition into the hindered aryl chloride and accelerates reductive elimination, crucial for preventing

    
    -hydride elimination (if alkyl zincs are used).
    
  • Precatalyst (G4): Ensures rapid generation of the active monoligated

    
     species at low temperatures, minimizing thermal stress on the MOM group.
    

Pre-Reaction Workflow & Safety

Critical Precursor Step: The free carboxylic acid cannot be used directly in the Negishi coupling as the acidic proton will quench the organozinc reagent. It must be protected as an ester (Methyl, Ethyl, or tert-Butyl).

  • Recommendation:tert-Butyl ester is preferred if subsequent hydrolysis under mild acidic conditions is required, or Methyl ester for general robustness.

Reagent Preparation Table
ReagentRoleSpecifications
Substrate ElectrophileMethyl 6-chloro-2-fluoro-3-(methoxymethoxy)benzoate (Dry, >98% purity).
Zinc Dust Metal Source<10 micron particle size. Activated with TMSCl/1,2-dibromoethane.
LiCl AdditiveAnhydrous (dried at 150°C under vacuum). Solubilizes RZnX species.
XPhos Pd G4 CatalystBuchwald G4 precatalyst. Air-stable solid.[1]
THF SolventAnhydrous, inhibitor-free. Water content <50 ppm.

Detailed Experimental Protocol

Method A: Preparation of Organozinc Reagent (Knochel Method)

Direct insertion is preferred over transmetallation (Li


 Zn) to ensure functional group tolerance.

Step-by-Step:

  • Zinc Activation: In an argon-flushed Schlenk flask, suspend Zinc dust (1.5 equiv) and LiCl (1.6 equiv) in anhydrous THF (0.5 M relative to halide).

    • Activation: Add 1,2-dibromoethane (5 mol%). Heat to reflux for 2 mins, then cool. Add TMSCl (1 mol%). Stir at RT for 5 mins.

    • Why? LiCl cleans the Zn surface and forms soluble

      
       species, increasing reactivity.
      
  • Insertion: Add the organic halide precursor (R-X, where R is the group to be coupled, e.g., Benzyl bromide, Alkyl iodide) dropwise.

    • Note: If R-X is solid, dissolve in minimal THF.

  • Incubation: Stir at 25°C (for Iodides) or 40°C (for Bromides) until GC/LC-MS shows consumption of R-X.

  • Titration: Titrate the supernatant using Iodine (

    
    ) in THF to determine the precise molarity of the organozinc reagent.
    
Method B: The Negishi Coupling

Step-by-Step:

  • Catalyst Loading: In a separate reaction vial, charge Methyl 6-chloro-2-fluoro-3-(methoxymethoxy)benzoate (1.0 equiv) and XPhos Pd G4 (2.0 - 4.0 mol%).

    • Tip: For extremely hindered partners, add 2 mol% free XPhos ligand to stabilize the active catalyst.

  • Solvent System: Seal the vial and purge with Argon. Add anhydrous THF (concentration 0.2 M).

  • Reagent Addition: Add the titrated Organozinc Solution (from Method A, 1.2 – 1.5 equiv) dropwise via syringe at Room Temperature (RT).

  • Reaction: Stir at RT for 2 hours .

    • Checkpoint: Monitor by HPLC. If conversion is <50% after 2 hours, heat to 50°C. Do not exceed 60°C to protect the MOM group from Zn-mediated cleavage.

  • Quench & Workup (Crucial for Zinc):

    • Quench with Saturated

      
       solution .
      
    • Alternative: If emulsion forms, use 10% aqueous Sodium Potassium Tartrate (Rochelle’s Salt) and stir vigorously for 30 mins. This complexes zinc salts and clarifies layers.

    • Extract with EtOAc (3x).[2] Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Visualization of Pathways

Catalytic Cycle: Sterically Demanding Negishi Coupling

The following diagram illustrates the specific pathway for the 2,6-disubstituted aryl chloride, highlighting the role of the bulky XPhos ligand in facilitating the difficult oxidative addition and reductive elimination steps.

NegishiCycle PreCat Precatalyst XPhos Pd G4 ActiveCat Active Species [L-Pd(0)] (L=XPhos) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActiveCat->OxAdd + Ar-Cl (Substrate) Complex_II Pd(II) Complex Ar-Pd(L)-Cl (Sterically Crowded) OxAdd->Complex_II TransMet Transmetallation (+ R-Zn-X) Complex_II->TransMet ZnCl2 release Complex_III Dialkyl/Diaryl Pd(II) Ar-Pd(L)-R TransMet->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->ActiveCat Regeneration Product Coupled Product (Biaryl/Alkyl-Arene) RedElim->Product

Caption: Catalytic cycle emphasizing the oxidative addition into the hindered 6-chloro position facilitated by XPhos.

Experimental Workflow Decision Tree

Workflow Start Start: 6-Cl-2-F-3-MOM-Benzoic Acid Protect Step 1: Esterification (MeI/K2CO3 or tBu-OH/DCC) Start->Protect Coupling Step 3: Negishi Coupling (XPhos Pd G4, THF) Protect->Coupling Substrate ZnPrep Step 2: Zn Reagent Prep (Zn/LiCl + R-X) ZnPrep->Coupling Reagent Check QC Check (HPLC) Coupling->Check Check->Coupling <50% (Heat to 50°C) Workup Step 4: Workup (Rochelle's Salt) Check->Workup >95% Conv.

Caption: Operational workflow ensuring protection of the acid functionality prior to zinc reagent introduction.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst deactivation or inert Ar-Cl bond.Switch to Pd-PEPPSI-IPr (2 mol%). This NHC catalyst is exceptionally active for hindered chlorides [1].
MOM Cleavage Reaction temperature too high; Lewis acidity of

.
Keep T < 50°C. Add 10 mol% N-methylimidazole (NMI) to coordinate Zn species and buffer Lewis acidity.
De-chlorination (Ar-H)

-hydride elimination from Alkyl-Zn.
Ensure XPhos is used (suppresses

-elimination). Increase catalyst loading to accelerate reductive elimination.
Homocoupling (R-R) Oxidation of Organozinc.Check inert atmosphere (Argon). Ensure THF is peroxide-free.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry – A European Journal.[3]

  • Krasovskiy, A., & Knochel, P. (2006).[4] A New Efficient Synthesis of Functionalized Organozinc Reagents using LiCl-Mediated Zinc Insertion.[4] Angewandte Chemie International Edition.[4]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[5] Journal of the American Chemical Society.[6]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (MOM Group Stability).[2] Wiley-Interscience.

Sources

Method

Application Note: Advanced Suzuki-Miyaura Coupling of 6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid

Executive Summary The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of highly functionalized, sterically hindered building blocks like 6-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of highly functionalized, sterically hindered building blocks like 6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid presents severe synthetic bottlenecks. This application note provides a comprehensive, self-validating methodology for successfully coupling this challenging substrate. By analyzing the causality behind protodeboronation and steric shielding, we establish an optimized, anhydrous Buchwald-type protocol that maximizes biaryl yield while preserving the acid-labile methoxymethoxy (MOM) protecting group.

Mechanistic Insights: Causality Behind the Challenges

To achieve high conversion rates, researchers must navigate three distinct molecular challenges inherent to this specific boronic acid:

The 2,6-Disubstitution Steric Shield

The boronic acid moiety is flanked by an ortho-fluoro and an ortho-chloro group. During the catalytic cycle, the transmetalation step requires the formation of a bulky palladium-borate intermediate. The van der Waals radii of the chlorine and fluorine atoms create a severe steric shield, drastically increasing the activation energy required for the palladium(II) complex to approach the boron center. Standard catalysts like Pd(PPh₃)₄ often stall at this step, leading to catalyst degradation.

The Ortho-Fluoro Effect & Protodeboronation

Electronically, the highly electronegative fluorine and chlorine atoms withdraw electron density from the ipso-carbon via inductive effects. While this increases the Lewis acidity of the boron atom (facilitating initial borate formation), it critically weakens the C–B bond[1]. In the presence of water and base, the intermediate borate undergoes rapid, base-promoted protodeboronation[2]. This side reaction yields 1-chloro-3-fluoro-2-(methoxymethoxy)benzene as a dead-end byproduct, consuming the starting material before transmetalation can occur[1].

MOM Ether Lability

The phenol at position 3 is protected as a methoxymethoxy (MOM) ether. As an acetal, the MOM group is entirely stable to the basic conditions required for Suzuki coupling. However, it is highly sensitive to acidic environments. If the reaction mixture or subsequent aqueous workup drops below pH 7, premature deprotection will occur, leading to a complex mixture of protected and deprotected biaryl products that complicate chromatographic purification.

Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X insertion Pd0->OxAdd Aryl Halide PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Boronate Complex) PdII->TransMet Base, Boronic Acid (Steric Bottleneck) PreRed Diaryl-Pd(II) Complex TransMet->PreRed ProtoDeb Protodeboronation (Dead-end Byproduct) TransMet->ProtoDeb H2O / Excess Base (Driven by ortho-F) RedElim Reductive Elimination Product Release PreRed->RedElim RedElim->Pd0 Biaryl Product

Fig 1. Suzuki catalytic cycle highlighting the transmetalation bottleneck and protodeboronation.

Reaction Optimization & Quantitative Data

To overcome the steric and electronic barriers, a highly active, electron-rich phosphine ligand with a large bite angle is required[1]. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) accelerates oxidative addition and forces the sterically hindered transmetalation. Furthermore, switching from standard aqueous biphasic conditions to an anhydrous system suppresses the protodeboronation pathway[3].

Table 1: Impact of Catalyst and Conditions on Coupling Efficiency (Model Aryl Bromide)

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Biaryl Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (aq)Toluene / EtOH / H₂O80< 10%> 85%
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ (aq)1,4-Dioxane / H₂O9035%55%
Pd₂(dba)₃ (2.5 mol%)XPhosK₃PO₄ (anh)Toluene (anh)10068%15%
Pd₂(dba)₃ (2.5 mol%) SPhos K₃PO₄ (anh) Toluene (anh) 100 88% < 5%

Data Interpretation: The combination of Pd₂(dba)₃/SPhos with anhydrous K₃PO₄ in toluene provides the optimal balance, driving the coupling forward while virtually eliminating the water-dependent protodeboronation side reaction.

Self-Validating Experimental Protocols

Workflow Overview

Workflow Start 6-Cl-2-F-3-(MOM)phenylboronic acid + Aryl Electrophile Coupling Anhydrous Suzuki Coupling Pd2(dba)3, SPhos, K3PO4, Toluene Start->Coupling IPC IPC: LC-MS / TLC Verify <5% Boronic Acid Coupling->IPC Workup Mild Aqueous Workup Maintain pH 7.5-8.0 IPC->Workup Reaction Complete Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Organic Phase Deprotection MOM Cleavage (Optional) 3M HCl in MeOH, 40°C Purification->Deprotection Isolate MOM-Intermediate Final Target Biaryl Phenol Deprotection->Final

Fig 2. Experimental workflow from anhydrous coupling to optional MOM deprotection.

Protocol A: Anhydrous Buchwald-Type Suzuki Coupling (Recommended)

Objective: Couple 6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid with an aryl halide while suppressing protodeboronation and preserving the MOM ether.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd)

  • SPhos (10 mol%)

  • K₃PO₄, finely milled and strictly anhydrous (3.0 equiv)

  • Anhydrous Toluene (0.1 M relative to aryl halide)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or sealed tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Charging: Add the aryl halide, the boronic acid, Pd₂(dba)₃, SPhos, and anhydrous K₃PO₄ to the flask.

    • Causality Note: K₃PO₄ must be anhydrous. Even trace moisture will activate the ortho-fluoro driven protodeboronation pathway[1].

  • Solvent Addition & Degassing: Add anhydrous toluene. Seal the flask with a rubber septum and sparge the heterogeneous mixture with Argon for at least 30 minutes.

    • Causality Note: SPhos is highly electron-rich and susceptible to oxidation. Oxygen must be rigorously excluded to maintain the active Pd(0) catalytic cycle[1].

  • Heating: Replace the septum with a Teflon-lined screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • In-Process Control (IPC): Cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and filter through a syringe filter. Analyze via LC-MS.

    • Validation: The reaction is complete when the aryl halide is consumed. If protodeboronation occurred, the des-borylated mass will be visible, but the target biaryl mass should dominate.

  • Mild Aqueous Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and phosphate salts. Wash the filtrate with a saturated aqueous NaHCO₃ solution, followed by brine.

    • Validation: Check the pH of the aqueous layer using pH paper. It must be ≥ 7.5. If the pH drops, the MOM group will begin to cleave.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective MOM Deprotection

Objective: Remove the MOM protecting group to reveal the free phenol at position 3, post-coupling.

Step-by-Step Procedure:

  • Dissolve the purified MOM-protected biaryl compound in Methanol (0.1 M).

  • Add 3M aqueous HCl (5.0 equiv) dropwise at room temperature.

  • Warm the reaction to 40 °C and stir for 2–4 hours.

  • IPC: Monitor by TLC (UV active). The product phenol will typically have a lower Rf value than the MOM-protected starting material due to increased polarity and hydrogen bonding.

  • Quench & Workup: Cool to room temperature. Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ until bubbling ceases and pH reaches ~7.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine organic layers, dry over Na₂SO₄, and concentrate to yield the final phenolic biaryl compound.

References

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.[Link]

  • Mutoh, Y., & Saito, S. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10358–10364.[Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413–2416.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Directed Ortho-Lithiation of Fluorinated Benzoic Acids

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize fluorinated benzoic acids via directed ortho-metalation (DoM).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize fluorinated benzoic acids via directed ortho-metalation (DoM). The dual presence of a highly electronegative fluorine atom and a carboxylic acid creates a complex thermodynamic and kinetic environment.

This guide deconstructs the causality behind common reaction failures—such as benzyne elimination and nucleophilic aromatic substitution (S_NAr)—and provides field-proven, self-validating protocols to ensure reproducibility and high yields.

Part 1: Troubleshooting FAQs

Q1: My reaction yields complex mixtures with no target product, and I suspect benzyne formation. Why does this happen, and how do I prevent it? Causality: Fluorine is highly electronegative, making the adjacent aromatic protons highly acidic. However, fluoride is also an excellent leaving group when positioned ortho to a carbanion. If the ortho-lithiated fluorobenzoate dianion is allowed to warm (typically above -50 °C), it spontaneously eliminates lithium fluoride (LiF) to generate a highly reactive benzyne intermediate[1]. This benzyne is rapidly attacked by the base (e.g., LTMP) to form aminated byproducts, such as 3-tetramethylpiperidinobenzoic acid, or undergoes chaotic self-condensation[1]. Solution: Maintain strict cryogenic conditions (-78 °C to -90 °C) throughout the metalation and electrophilic quench phases. If the lithiated species is exceptionally unstable, utilize an in situ quench technique (adding the base to a mixture of the substrate and a compatible electrophile like TMSCl) to trap the dianion the moment it forms[1].

Q2: I am using n-BuLi to deprotonate 2-fluorobenzoic acid, but I am seeing significant nucleophilic aromatic substitution (S_NAr) instead of lithiation. What is the correct base? Causality: Alkyllithiums like n-BuLi are powerful nucleophiles. The electron-deficient nature of the fluorinated aromatic ring makes it highly susceptible to S_NAr, where the butyl anion directly displaces the fluoride ion[2]. Furthermore, n-BuLi can attack the lithium carboxylate intermediate, leading to unwanted ketone byproducts. Solution: You must transition to sterically hindered, non-nucleophilic bases. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the gold standard for this transformation. LTMP effectively deprotonates the carboxylic acid first, then performs the directed ortho-metalation without acting as a nucleophile[1].

Q3: How does the choice of base affect the regioselectivity of lithiation when both fluorine and a carboxylate group are present? Causality: The carboxylate and the fluorine atom are competing directing groups. In 2-fluorobenzoic acid, treating the substrate with 2.2 equivalents of LTMP at -78 °C directs the lithiation exclusively to the 3-position (adjacent to the fluorine)[1]. The bulky LTMP avoids the steric hindrance of the carboxylate group and targets the proton made most acidic by the inductive effect of the fluorine. Conversely, utilizing sec-BuLi/TMEDA can shift the metalation preference closer to the carboxylate depending on the specific isomer and temperature.

Part 2: Base Selection & Reaction Parameters Matrix

To prevent byproduct formation, the choice of base and temperature must be perfectly matched to the substrate. Below is a summary of quantitative operational parameters and their associated risks.

Base System (Equivalents)Operating TemperaturePrimary Directing PreferencePrimary Risk / dominant Byproduct
n-BuLi / TMEDA (2.2 eq)-78 °CCarboxylateHigh risk of S_NAr (Fluorine displacement)[2]
sec-BuLi / TMEDA (2.2 eq)-90 °C to -78 °CCarboxylate / FluorineKetone formation if temperature spikes
LTMP (2.2 eq)-78 °CFluorine (e.g., 3-position)Benzyne formation if warmed > -50 °C[1]
LDA (2.2 eq)-78 °CFluorinePoor conversion; autometallation at higher temps

Part 3: Mechanistic Workflow & Degradation Pathways

The diagram below maps the logical flow of the reaction, highlighting the critical divergence point where poor temperature control leads to benzyne degradation.

G SM 2-Fluorobenzoic Acid (Starting Material) Base 2.2 eq LTMP THF, -78 °C SM->Base Dianion 2-Fluoro-3-lithiobenzoate (Dianion Intermediate) Base->Dianion Warming Warming (> -50 °C) LiF Elimination Dianion->Warming Poor Temp Control Quench Electrophile (e.g., TMSCl) Strictly at -78 °C Dianion->Quench Optimal Protocol Benzyne Benzyne-3-carboxylate (Reactive Intermediate) Warming->Benzyne Byproduct 3-TMP-benzoic acid (Major Byproduct) Benzyne->Byproduct LTMP Attack Product 3-Substituted 2-Fluorobenzoic Acid (Target Product) Quench->Product

Mechanistic pathways of 2-fluorobenzoic acid lithiation: stable trapping vs. benzyne degradation.

Part 4: Standard Operating Procedure (SOP)

Protocol: Regioselective Ortho-Lithiation of 2-Fluorobenzoic Acid via LTMP This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual/analytical validation criteria are met.

Step 1: In Situ Preparation of LTMP

  • In a flame-dried Schlenk flask under a positive pressure of Argon, dissolve 2,2,6,6-tetramethylpiperidine (2.3 equiv) in anhydrous THF (0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add n-BuLi (2.2 equiv, typically 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at 0 °C.

  • Self-Validation Check: The solution should remain clear to pale-yellow. A cloudy or white suspension indicates moisture contamination or degraded n-BuLi.

Step 2: Carboxylate Formation and Directed Metalation

  • Cool the LTMP solution to strictly -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

  • Slowly add a solution of 2-fluorobenzoic acid (1.0 equiv) in anhydrous THF dropwise down the cold side of the flask over 20 minutes.

    • Causality: The first equivalent of LTMP irreversibly deprotonates the carboxylic acid to form the lithium carboxylate. The second equivalent performs the ortho-metalation at the 3-position[1].

  • Stir at -78 °C for 2 hours.

  • Self-Validation Check: The reaction mixture will typically develop a distinct deep yellow/orange color, indicating dianion formation. Critical: If the solution rapidly darkens to an opaque brown or black, localized heating has occurred, triggering exothermic benzyne elimination[1]. Abort and restart with slower addition.

Step 3: Electrophilic Quench

  • Maintain the flask at -78 °C. Add the desired electrophile (e.g., TMSCl, 3.0 equiv) dropwise.

    • Causality: Quenching at cryogenic temperatures prevents the dianion from eliminating LiF. An excess of electrophile is used to account for the unreacted LTMP.

  • Stir for 1 hour at -78 °C.

  • Self-Validation Check: An immediate fading of the intense dianion color upon addition of the electrophile confirms successful trapping.

Step 4: Workup and Isolation

  • Only after the electrophile has been fully consumed, allow the reaction to warm to room temperature.

  • Quench the reaction carefully with 1M HCl until the aqueous layer reaches pH 2 (to protonate the carboxylate).

  • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 5: References

  • Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids Source: Organic Letters - ACS Publications URL:[Link]

  • Directed lithiation of unprotected benzoic acids Source: SciSpace URL:[Link]

  • The lithiation of fluorinated benzenes and its dependence on solvent and temperature Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy Source: Chemical Science (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Halogenated Benzoic Acid Derivatives

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting purification, isolation, and analysis of Halogenated Benzoic Acids (HBAs).

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting purification, isolation, and analysis of Halogenated Benzoic Acids (HBAs).

Introduction

Welcome to the Technical Support Center. Halogenated benzoic acid derivatives (e.g., 2-chlorobenzoic acid, 4-fluorobenzoic acid) are critical intermediates in pharmaceutical and agrochemical synthesis. Their purification presents a unique triad of challenges: isomeric similarity , ionization-dependent solubility , and chemical lability (specifically dehalogenation).

This guide moves beyond standard textbook protocols to address the specific "why" and "how" of failures in the lab.

Module 1: Acid-Base Extraction (The "pH Swing")

Core Principle: The separation of HBAs relies on the Henderson-Hasselbalch equation. Most HBAs have a


 between 2.9 and 4.2. By manipulating pH, we can selectively solubilize the product in water (as a salt) or organic solvent (as a free acid).
Troubleshooting Guide

Q: I am seeing low recovery after acid-base extraction. The aqueous layer is acidified, but no precipitate forms.

Scientist's Diagnosis: This is a classic "Solubility Product (


)" vs. "Ionic Strength" issue.
  • Incomplete Protonation: If you acidify only to pH 4.0, a significant portion of your product (especially ortho-substituted HBAs with lower

    
     values like 2-chlorobenzoic acid, 
    
    
    
    ) remains ionized and water-soluble.
  • "Oiling Out": The product may have formed a supersaturated oil rather than a crystal lattice.

Protocol: The "Hard Crash" Technique

  • Target pH: Acidify the aqueous layer to pH < 1.0 using concentrated HCl. You must be at least 2 pH units below the

    
     to ensure >99% protonation.
    
  • Salting Out: Add NaCl to saturation. This increases the ionic strength of the aqueous phase, decreasing the solubility of organics (the "Salting-out effect").

  • Induction: If an oil forms, re-dissolve in a minimum amount of warm organic solvent (e.g., EtOAc), add a seed crystal, and cool slowly.

Q: My product contains a persistent non-acidic impurity (e.g., a benzophenone intermediate) even after extraction.

Scientist's Diagnosis: You likely experienced "rag layer" entrainment or insufficient phase separation. Neutral organics can get trapped in the micelles formed by the benzoate salts.

Protocol: The Three-Phase Wash

  • Dissolution: Dissolve crude in Diethyl Ether or MTBE (avoid DCM if possible; emulsions are worse with chlorinated solvents).

  • The "Weak Base" Trick: Extract with saturated

    
      (pH ~8.5) instead of NaOH. This converts the carboxylic acid to a salt but leaves phenols (
    
    
    
    ~10) and neutrals in the organic layer.
  • Back-Wash: Wash the separated aqueous layer once with fresh organic solvent to remove entrained neutrals before acidification.

Visual Logic: The pH Swing Workflow

ExtractionWorkflow cluster_0 Critical Control Point Start Crude Mixture (HBA + Neutrals + Phenols) Solvent Dissolve in Organic Solvent (EtOAc or MTBE) Start->Solvent BaseAdd Add Sat. NaHCO3 (pH ~8.5) Solvent->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Contains Neutrals/Phenols) PhaseSep->OrgLayer Top Phase (usually) AqLayer Aqueous Layer (Contains Benzoate Salt) PhaseSep->AqLayer Bottom Phase Discard Discard OrgLayer->Discard Waste BackWash Back-wash with fresh Organic AqLayer->BackWash Remove entrained organics Acidify Acidify to pH < 1.0 (Conc. HCl) BackWash->Acidify Precipitate Precipitate HBA (Filtration) Acidify->Precipitate

Caption: Workflow for selective isolation of HBAs using pH manipulation to remove non-acidic impurities.

Module 2: Recrystallization & Isomer Separation

Core Principle: Halogenated isomers (ortho, meta, para) often have distinct crystal lattice energies despite similar boiling points. Recrystallization is thermodynamically controlled, allowing the exclusion of the "wrong" isomer.

Comparative Data: Solubility Profiles
Solvent SystemTarget HBAPrimary Impurity RemovedMechanism
Water (Hot/Cold) 4-Chlorobenzoic AcidInorganic Salts / 2-Chlorobenzoic Acid2-Cl isomer is more soluble in water due to lower lattice energy (steric hindrance).
Toluene 2-Fluorobenzoic Acid4-Fluorobenzoic AcidPolarity difference; Para-isomers pack better and are less soluble in aromatics.
Ethanol/Water (1:1) General HBAsResin/Tars"Good solvent/Bad solvent" pair forces crystallization of the monomer.
Troubleshooting Guide

Q: I cannot separate the ortho-isomer from the para-isomer. They co-crystallize.

Scientist's Diagnosis: Isomers can form solid solutions. You need to exploit the Acidity Difference . Ortho-halogenated benzoic acids are generally stronger acids than their para-counterparts due to the inductive effect and steric inhibition of resonance.

Protocol: Fractional Precipitation

  • Dissolve the mixture in water with exactly 1 equivalent of NaOH.

  • Slowly add HCl while monitoring pH.

  • The Para-isomer (higher

    
    , weaker acid) will precipitate first (around pH 3.5-4.0).
    
  • Filter the solid.[1]

  • Further acidify the filtrate to pH < 2.0 to precipitate the Ortho-isomer (lower

    
    , stronger acid).
    

Module 3: HPLC & Chromatographic Analysis

Core Principle: Benzoic acid derivatives are notorious for peak tailing .[2] This is caused by (1) ionization of the carboxyl group and (2) hydrogen bonding with residual silanols on the silica column.

Troubleshooting Guide

Q: My peaks are tailing severely (Asymmetry factor > 1.5). Integration is unreliable.

Scientist's Diagnosis: You are likely running a mobile phase at a pH close to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (resulting in mixed species) or using a column with active silanols.

Protocol: The "Suppression" Method

  • pH Control: Adjust mobile phase pH to 2.5 using dilute Phosphoric Acid or TFA. This forces the equilibrium to the protonated (neutral) form (

    
    ), which interacts predictably with the C18 chain.
    
  • Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This "caps" the active silanol sites on the column, preventing the analyte from sticking.

  • Column Choice: Switch to an "End-capped" or "Base-deactivated" C18 column.

Q: I see "Ghost Peaks" or carryover between runs.

Scientist's Diagnosis: HBAs can dimerize or precipitate in the injector loop if the wash solvent is not compatible.

Protocol:

  • Ensure your needle wash is 50:50 Water:Acetonitrile . Pure water washes will not dissolve the lipophilic halogenated ring; pure organic washes may precipitate the salt form if buffers are used.

Visual Logic: HPLC Troubleshooting Decision Tree

HPLCFlow Issue Peak Issue Detected CheckType Identify Shape Issue->CheckType Tailing Tailing (As > 1.2) CheckType->Tailing Split Split Peak / Shoulder CheckType->Split Action1 Lower pH to 2.5 (Suppress Ionization) Tailing->Action1 Primary Fix Action3 Possible Isomer Separation? Check Gradient Split->Action3 Action2 Check Buffer Strength (Increase to 25mM) Action1->Action2 If fails

Caption: Decision matrix for diagnosing peak shape anomalies in HBA chromatography.

Module 4: Stability & Dehalogenation Risks

Core Principle: The Carbon-Halogen bond (especially C-Br and C-I) is susceptible to Hydrodehalogenation (replacement of Halogen with Hydrogen) under reducing conditions.

Q: I am purifying my product after a Pd-catalyzed coupling, but I see dehalogenated byproducts.

Scientist's Diagnosis: Trace Palladium residues + Hydrogen sources (even protic solvents like MeOH under reflux) can catalyze the removal of the halogen.

Protocol: Scavenging & Protection

  • Metal Removal: Before recrystallization, treat the crude organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) to remove Pd residues.

  • Avoid Formates: Do not use ammonium formate or formic acid in the workup if Pd is present; these act as hydrogen transfer agents.

  • Solvent Switch: Use Aprotic solvents (Acetonitrile, Toluene) for heating steps if the compound is sensitive.

References

  • BenchChem Technical Support. (2025).[2][3] HPLC Analysis of Benzoic Acid Derivatives: Troubleshooting Tailing and pH Effects. BenchChem. Link

  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting: Acidic Compounds. Agilent. Link

  • National Center for Biotechnology Information. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of Solubility. PubMed. Link

  • Asian Journal of Chemistry. (2006). Spectrophotometric Determination of pKa Values for Some Benzoic Acid Compounds. Asian J. Chem. Link

  • Google Patents. (2002). Process for the separation of isomeric chlorobenzoic acids (US2546545A). Google Patents. Link

Sources

Troubleshooting

managing temperature control in the synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Welcome to the technical support center for the synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intric...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this multi-step synthesis. Precise temperature management is not merely a suggestion but a critical parameter for ensuring high yield, purity, and reproducibility. This document provides in-depth, experience-driven advice in a troubleshooting-focused Q&A format.

Introduction: The Critical Role of Temperature

The synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid involves highly reactive intermediates and temperature-sensitive transformations. The primary challenges revolve around two key stages: the low-temperature ortho-directed lithiation and the protection/deprotection of the phenolic hydroxyl group. Deviations of even a few degrees from the optimal temperature can lead to significant decreases in yield, formation of intractable side products, and complete reaction failure. This guide explains the causality behind these temperature dependencies and provides robust, field-tested protocols to ensure success.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Methoxymethyl (MOM) Protection of the Phenolic Group

The first stage of the synthesis typically involves the protection of the hydroxyl group of 6-chloro-2-fluoro-3-hydroxybenzoic acid. The methoxymethyl (MOM) ether is an ideal choice due to its stability under the strongly basic conditions of the subsequent lithiation step.[1]

Q1: My MOM protection reaction is sluggish, or the yield is low. How should I adjust the temperature?

A1: The issue likely lies in the initial temperature of reagent addition or insufficient reaction time at the optimal temperature. The standard protocol involves cooling the reaction mixture to 0 °C before the slow addition of methoxymethyl chloride (MOMCl).[2]

  • Causality: This initial cooling is crucial to control the exotherm of the reaction between the base (e.g., N,N-diisopropylethylamine, DIPEA) and MOMCl. Adding MOMCl at room temperature can lead to localized heating, promoting side reactions or degradation of the MOMCl reagent. After the controlled addition at 0 °C, the reaction should be allowed to slowly warm to room temperature and stirred for several hours to ensure it proceeds to completion.[2]

  • Troubleshooting Steps:

    • Ensure your starting material, 6-chloro-2-fluoro-3-hydroxybenzoic acid, is completely dissolved in an anhydrous solvent (like DCM or THF) before cooling.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add the base (e.g., DIPEA) dropwise, maintaining the temperature at or below 5 °C.

    • Add MOMCl dropwise. A significant exotherm indicates the addition is too fast.[3]

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 12-16 hours to ensure completion. Monitor by TLC.

Q2: I'm observing unexpected deprotection of the MOM group during subsequent reaction steps. Is this related to temperature?

A2: Yes, unintended MOM group cleavage is often temperature-dependent, especially in the presence of acidic conditions (either overt or cryptic). The MOM acetal is labile to acid.[4]

  • Causality: While stable to bases, the MOM group can be cleaved by even trace amounts of acid, a process that is accelerated by heat.[1] For instance, using silica gel for purification without neutralization can be acidic enough to cause partial deprotection.[1] Similarly, workup conditions using aqueous acid must be performed at low temperatures (0-5 °C) to prevent hydrolysis.

  • Preventative Measures:

    • During workup, use a chilled, saturated solution of sodium bicarbonate to neutralize any acid.

    • If performing column chromatography, consider pre-treating the silica gel with a 1% solution of triethylamine in your eluent system to neutralize acidic sites.

    • Avoid high temperatures during solvent evaporation (rotary evaporation) if any acidic residue could be present.

Part 2: Ortho-Directed Lithiation and Carboxylation

This is the most thermally sensitive stage of the synthesis. The reaction involves the deprotonation of the aromatic ring at the position ortho to the methoxy-methoxy group using a strong organolithium base, followed by quenching with carbon dioxide to form the carboxylic acid.

Q3: Why is a cryogenic temperature of -78 °C mandatory for the ortho-lithiation step?

A3: Maintaining a temperature of -78 °C (the sublimation point of dry ice in acetone or isopropanol) is absolutely critical for two reasons: the stability of the lithiated intermediate and the prevention of side reactions.

  • Causality & Expertise: Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are extremely reactive.[5] The aryllithium intermediate formed is highly basic and nucleophilic. At temperatures above approximately -60 °C, this intermediate can become unstable. It may decompose or react with the solvent (e.g., deprotonate THF) or itself, leading to a complex mixture of byproducts. The low temperature effectively "freezes" the intermediate in its desired state, allowing it to react cleanly with the subsequently added electrophile (CO₂).[6]

  • Consequences of Temperature Fluctuation:

    • Above -60 °C: Rapid decomposition of the aryllithium species, leading to a drastic drop in yield.

    • Poor Heat Transfer: In larger scale reactions, inefficient stirring or slow cooling can create localized "hot spots" where the temperature rises significantly, causing the same decomposition pathways. This is a common reason for failed scale-up attempts.[6]

Q4: My ortho-lithiation reaction failed, yielding only starting material or a complex mixture. What are the likely temperature-related causes?

A4: This is a classic symptom of a compromised lithiation step. Assuming your reagents and glassware were scrupulously dry, the cause is almost certainly a temperature control failure.

Potential Cause Explanation Solution
Inadequate Cooling Bath A dry ice/acetone bath that is not well-insulated or has insufficient dry ice will warm up over the course of the reaction.Use a Dewar flask for insulation. Ensure a surplus of dry ice is present, creating a "slush" rather than a clear liquid.
Reagent Addition Too Fast Adding the organolithium base too quickly is an exothermic process that can overwhelm the cooling bath, causing the internal temperature to spike.Add the organolithium reagent dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) to allow for efficient heat dissipation.
Quenching with CO₂ Quenching with gaseous CO₂ can be slow and inefficient, allowing the mixture to warm. Quenching with solid dry ice can introduce water if not handled correctly.For the quench, crush dry ice into a powder and add it in several portions to the reaction mixture while maintaining vigorous stirring at -78 °C. Alternatively, pour the reaction mixture slowly into a slurry of crushed dry ice in anhydrous THF.

Q5: How can I accurately monitor and maintain the internal reaction temperature at -78 °C?

A5: Do not rely on the bath temperature alone. Always use a calibrated, low-temperature thermometer or thermocouple probe placed directly in the reaction mixture (but not touching the flask walls). The internal temperature is what matters. A well-stirred reaction in a properly sized flask should have an internal temperature within 2-3 °C of the external bath.

Experimental Protocols

Protocol 1: MOM Protection of 6-Chloro-2-fluoro-3-hydroxybenzoic acid
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-chloro-2-fluoro-3-hydroxybenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 2.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • MOMCl Addition: Add methoxymethyl chloride (MOMCl, 2.0 equiv) dropwise over 20 minutes. Caution: MOMCl is a suspected carcinogen and must be handled in a chemical fume hood with appropriate personal protective equipment.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.

  • Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude MOM-protected product.

Protocol 2: Ortho-Lithiation and Carboxylation
  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the MOM-protected starting material (1.0 equiv) in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath in a Dewar flask. Ensure the internal temperature is stable at or below -75 °C.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via a syringe pump over 45 minutes. The internal temperature must not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: While maintaining the temperature at -78 °C, quench the reaction by adding a large excess of freshly crushed dry ice in several portions.

  • Warm-up & Workup: Allow the mixture to slowly warm to room temperature. Add water and acidify to pH ~2 with cold 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

Visual Diagrams

Experimental Workflow

G cluster_0 Step 1: MOM Protection cluster_1 Step 2: Lithiation & Carboxylation start 6-Chloro-2-fluoro-3-hydroxybenzoic acid prot_reagents DIPEA, MOMCl DCM, 0°C to RT start->prot_reagents prot_product MOM-Protected Intermediate prot_reagents->prot_product lith_reagents 1. n-BuLi, THF, -78°C 2. Crushed CO₂(s), -78°C prot_product->lith_reagents Purification & Drying workup Acidic Workup lith_reagents->workup final_product 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid workup->final_product

Caption: Overall synthetic workflow for the target compound.

Troubleshooting Temperature in Ortho-Lithiation

G cluster_yes cluster_yes2 cluster_no2 cluster_no start Low Yield or Reaction Failure in Ortho-Lithiation Step q1 Was Internal Temperature Monitored and Kept < -70°C During n-BuLi Addition? start->q1 q2 Was Reaction Quenched Effectively at -78°C? q1->q2  Yes sol1 Probable Cause: Localized Heating. Fix: Slow reagent addition via syringe pump. Improve stirring. Use insulated Dewar. q1->sol1  No ok Temperature Control is Likely OK. Check Reagent Quality & Dryness. q2->ok  Yes sol2 Fix: Use excess crushed dry ice or reverse quench into a CO₂/THF slurry. q2->sol2  No

Sources

Optimization

stability of MOM protecting group under various reaction conditions

Topic: Stability & Troubleshooting of Methoxymethyl (MOM) Ethers Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1] Introduction: The MOM Ether Profile Welcome to the Technical Support Center for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Troubleshooting of Methoxymethyl (MOM) Ethers Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Introduction: The MOM Ether Profile

Welcome to the Technical Support Center for the Methoxymethyl (MOM) protecting group. The MOM group (


) is an acetal-based protecting group for alcohols and phenols.[2] It is prized for its robust stability against basic and nucleophilic conditions, making it orthogonal to ester, silyl, and benzyl protections.[1]

However, its reliance on carcinogenic reagents for installation and its specific acid-lability require precise handling.[1] This guide addresses the "Why" and "How" of MOM stability failures and successes.

Module 1: Stability Matrix (The "Cheat Sheet")

Quick Reference for Reaction Planning. Green = Stable, Red = Unstable.[1]

Condition TypeSpecific Reagents/ConditionsStability StatusTechnical Note
Bases NaOH, KOH,

-BuOK, NaH
STABLE Ideal for base-mediated alkylations.[1]
Nucleophiles Grignards, Organolithiums (RLi), EnolatesSTABLE Warning: Can direct ortho-lithiation (see Module 3).[1]
Reductions

,

,

/Pd-C, Na/

STABLE Stable to Birch reduction and standard hydrogenation.[1]
Oxidations PCC, Swern, Jones,

STABLE Compatible with most alcohol oxidations.[1]
Protic Acids HCl,

, TFA, AcOH (hot)
UNSTABLE Cleaves via oxocarbenium ion intermediate.[1]
Lewis Acids

,

, TMSI,

UNSTABLE Cleaves rapidly; often used for selective deprotection.[1][3]
Electrophiles Alkyl halides, Acyl chloridesSTABLE Inert to standard electrophilic attack.[1]
Module 2: Installation & Safety (Troubleshooting)

Q: I am concerned about the carcinogenicity of MOM-Cl. Are there safer alternatives for installation? A: Yes. Commercial MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen (OSHA regulated) often contaminated with Bis(chloromethyl)ether.[1]

  • The Fix: Generate MOM-Cl in situ to avoid isolation and exposure.

  • Protocol: React Dimethoxymethane (DMM) with Acetyl Chloride in the presence of a catalytic Lewis acid (like

    
     or 
    
    
    
    ) in the reaction vessel. This generates MOM-Cl in solution, which can then react with your substrate and DIPEA.[1][2]

Q: My installation yield is low (<50%), even with excess MOM-Cl. Why? A: MOM-Cl is extremely moisture-sensitive.[1] It hydrolyzes rapidly to formaldehyde and HCl upon contact with wet solvents or air.[1]

  • The Fix:

    • Ensure DIPEA (Hunig's base) is distilled/dry.[1]

    • Use anhydrous DCM or THF.[1]

    • Critical: If using NaH as a base, ensure the initial deprotonation of the alcohol is complete (hydrogen evolution stops) before adding MOM-Cl.[1] Incomplete deprotonation leaves residual alcohol which reacts sluggishly compared to the alkoxide.[1]

Module 3: Reaction Compatibility (Survival & Utility)

Q: Can I perform a lithiation on a ring containing a MOM-protected phenol? A: Yes, but with a caveat. The MOM group is not just "stable" to organolithiums; it is a powerful Directed Metalation Group (DMG) .[1]

  • The Mechanism: The oxygens in the MOM group coordinate to the Lithium atom, bringing the base (e.g.,

    
    -BuLi) into close proximity with the ortho proton.[1] This results in Directed Ortho Metalation (DoM) , leading to regioselective substitution at the ortho position.[1][4]
    

Visualizing the DoM Pathway:

DoM_Mechanism cluster_0 Coordination Phase cluster_1 Deprotonation Phase cluster_2 Quench Phase Start MOM-Protected Arene Coord Pre-Lithiation Complex (Li...O Coordination) Start->Coord + n-BuLi (Coordination) OrthoLi Ortho-Lithiated Species (Stable Intermediate) Coord->OrthoLi - BuH (Deprotonation) Product Ortho-Substituted Product OrthoLi->Product + Electrophile (E+) (Quench)

Caption: The MOM group acts as a Lewis base anchor, directing the organolithium to deprotonate the ortho-position exclusively.

Q: I used DIBAL-H to reduce an ester, and my MOM group fell off. I thought it was stable to reduction? A: While stable to


 and 

, DIBAL-H is Lewis acidic (Aluminum species).[1][3] At higher temperatures or with prolonged exposure, the Lewis acidity can coordinate to the acetal oxygens and trigger cleavage.[1]
  • The Fix: Perform DIBAL-H reductions at -78°C and quench carefully with Rochelle's salt to destroy aluminum species rapidly before warming.[1]

Module 4: Deprotection Protocols (Removal)

Q: Standard HCl hydrolysis is degrading my acid-sensitive substrate. How do I remove MOM gently? A: You must switch from Protic Acid hydrolysis to Lewis Acid mediated cleavage.[1] Reagents like Bromotrimethylsilane (TMSBr) or Boron Tribromide (


) work under anhydrous conditions and do not generate free protons that damage sensitive groups.[1]

Q: What is the mechanism of Lewis Acid cleavage? A: It is not hydrolysis.[1] It is a nucleophilic substitution.[1]

  • The Lewis Acid (e.g., Boron) coordinates to the MOM oxygen.[1]

  • The Bromide ion attacks the methylene carbon.[1]

  • This releases the alcohol as a borate/silyl ether (which is hydrolyzed during workup) and a volatile byproduct (methyl bromide).[1]

Deprotection Decision Tree:

Deprotection_Workflow Start Substrate with MOM Group Check Is the substrate Acid-Sensitive? Start->Check MethodA Protic Acid Hydrolysis (6M HCl in THF or TFA/DCM) Check->MethodA Robust Substrate MethodB Lewis Acid Cleavage (BBr3 at -78°C or TMSBr) Check->MethodB Sensitive Substrate No NO MechA Mechanism: Oxocarbenium Ion Hydrolysis MethodA->MechA Finish Free Alcohol MethodA->Finish Yes YES MechB Mechanism: Nucleophilic Displacement (Anhydrous) MethodB->MechB MethodB->Finish

Caption: Select the deprotection pathway based on the substrate's tolerance to protons. Lewis acid methods avoid aqueous acid exposure.[1]

Standard Operating Procedure: Lewis Acid Deprotection (

)

Use this for complex substrates where HCl/TFA causes decomposition.[1]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve substrate in anhydrous Dichloromethane (DCM).[1]

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (1.0 M in DCM, typically 1.5 - 2.0 equivalents) dropwise.
    
    • Note: The solution may turn yellow/orange.[1]

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C if TLC shows incomplete conversion.

  • Quench: CRITICAL STEP. Quench by adding MeOH dropwise at 0°C (exothermic!). This breaks the Boron-Oxygen complex.[1]

  • Workup: Dilute with DCM, wash with

    
     and Brine.[1]
    
References
  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]

  • Snieckus, V. Directed Ortho Metalation.[1][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chem. Rev.[1][5][7]1990 , 90, 879–933.[1] [1]

  • Berliner, M. A.; Belecki, K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J. Org.[1] Chem.2005 , 70, 9618–9621.[1] [1]

  • Hanessian, S.; Guindon, Y. Spectrophotometric Control of Micro-Scale Reactions.[1] Cleavage of Methoxymethyl Ethers with Boron Trichloride.[1] Tetrahedron Lett.[1]1980 , 21, 2305–2308.[1]

Sources

Troubleshooting

addressing low yields in the synthesis of polysubstituted quinolines

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational bottlenecks that lead to low yields in the synthesis of polysubstituted quinolines.

Rather than simply providing a list of generic steps, this guide dissects the causality behind reaction failures—whether driven by thermodynamic barriers, competing kinetic pathways, or catalyst deactivation—and provides field-proven, self-validating protocols to rescue your yields.

Part 1: Diagnostic Decision Tree

Before adjusting your protocol, you must identify the precise stage at which your synthesis is failing. The following diagnostic workflow isolates the root cause of low yields based on reaction conversion metrics.

Troubleshooting Start Low Yield in Quinoline Synthesis TLC Check Reaction Progress (TLC/LC-MS) Start->TLC LowConv Low Conversion (<50%) TLC->LowConv HighConv High Conversion (>90%) TLC->HighConv CatIssue Catalyst Deactivation or Poor Solubility LowConv->CatIssue SideRxn Side Reactions (e.g., Aldol, Degradation) HighConv->SideRxn Sol1 Optimize Catalyst Loading Switch to Polar Solvent CatIssue->Sol1 Sol2 Slow Addition of Ketone Lower Temperature SideRxn->Sol2

Diagnostic workflow for troubleshooting low yields in quinoline synthesis.

Part 2: Core Troubleshooting Guides & FAQs

Q1: My Friedländer condensation is stalling at 30% yield with unreacted starting materials. Why is the catalyst failing?

Causality: If conversion is low, your catalyst is either inactive, poisoned, or inappropriately matched to the electronics of your substrates. Traditional strong Brønsted acids (like H₂SO₄) can prematurely protonate the 2-amino group of the aryl ketone, converting a nucleophilic amine into a non-nucleophilic ammonium salt. This completely halts the initial condensation step[1]. Solution: Switch to a Lewis acid or a heterogeneous solid acid catalyst. Nano-crystalline sulfated zirconia (SZ), for example, provides strong coordination to the carbonyl oxygen to enhance its electrophilicity without permanently deactivating the amine, pushing yields above 90%[2].

Q2: I am achieving >90% conversion of starting materials, but my isolated yield of the target quinoline is abysmal. What is happening?

Causality: You are losing your product to competing kinetic side reactions. Under basic conditions, the most common culprit is the self-aldol condensation of the α-methylene ketone[1]. The enolate formed prefers to attack another molecule of itself rather than the sterically hindered 2-aminoaryl ketone. Under harsh thermal conditions, the unstable intermediate can also degrade into tarry polymeric byproducts before cyclodehydration occurs[1]. Solution: To mitigate self-condensation, utilize a syringe pump to slowly add the α-methylene carbonyl compound to the reaction mixture. Alternatively, transition to milder, solvent-free green conditions using catalysts like tartaric acid, which suppresses solvent-mediated side reactions[3].

Q3: Why are my Multicomponent Reactions (MCRs) yielding complex, inseparable mixtures?

Causality: Multicomponent reactions (like the Povarov or Ugi-variant quinoline syntheses) rely on the delicate synchronization of intermediate lifetimes. If the transient imine intermediate hydrolyzes faster than the subsequent cyclization or trapping step can occur, the reaction cascade collapses, leading to a mixture of degraded starting materials and partial adducts[4]. Solution: Ensure strict anhydrous conditions during the initial imine formation phase. Utilizing microwave irradiation can also rapidly overcome the activation energy barrier for the final aromatization step, minimizing the time the system spends in the vulnerable intermediate state[5].

Part 3: Mechanistic Pathway & Causality

Understanding the sequence of bond formation is critical. The Friedländer synthesis proceeds via an initial intermolecular aldol-type addition or Schiff base formation, followed by an intramolecular cyclodehydration. The cyclodehydration step (-H₂O) is thermodynamically demanding and is where most reactions stall or degrade if thermal energy or dehydration driving forces are insufficient.

Mechanism A 2-Aminoaryl Ketone + α-Methylene Ketone B Catalyst Activation (Lewis/Brønsted) A->B C Intermolecular Condensation B->C Nucleophilic Attack D Unstable Intermediate (Prone to Degradation) C->D E Cyclodehydration (-H2O) D->E Thermal Energy F Polysubstituted Quinoline E->F Aromatization

Mechanistic pathway of the Friedländer synthesis highlighting the degradation-prone intermediate.

Part 4: Quantitative Catalyst Optimization Data

To demonstrate the impact of catalyst selection on yield and reaction time, review the following standardized data for the model reaction of 2-aminobenzophenone with ethyl acetoacetate.

Catalyst SystemLoadingReaction ConditionsTimeIsolated YieldRef.
None (Control) N/AEthanol, Reflux6 hours0%[2]
Sulfated Zirconia (Nano) 25 mgEthanol, Reflux50 min92%[2]
Uranyl Acetate Dihydrate 2.5 mol%Ethanol, Reflux3 hours89%[6]
Tartaric Acid 15 mol%Solvent-free, 70°C10-20 min>85%[3]
DSIMHS (Ionic Liquid) 25 mol%Solvent-free, 70°C5 min94%[7]

Data Interpretation: Moving from traditional refluxing solvents to solvent-free conditions with modern catalysts (like DSIMHS or Tartaric Acid) not only drastically reduces reaction time but also eliminates solvent-induced side reactions, maximizing the yield.

Part 5: Self-Validating Experimental Protocols

Protocol A: Solvent-Free Green Synthesis via Tartaric Acid

Causality: Removing the solvent increases the effective molarity of the reactants, driving the bimolecular condensation forward. Tartaric acid acts as a mild, non-toxic Brønsted acid that activates the carbonyl without permanently protonating the aniline derivative[3].

  • Preparation: In an agate mortar, thoroughly grind 2-aminobenzophenone (1.0 mmol) and the α-methylene active compound (1.0 mmol) until a homogenous mixture is achieved.

  • Catalysis: Add naturally derived tartaric acid (15 mol%) to the mixture[3].

  • Thermal Activation: Transfer the mixture to a reaction vessel and heat to 70°C.

  • Self-Validation Checkpoint: Monitor the physical state of the reaction. The solid mixture will initially melt into a liquid as the reaction initiates. Once the cyclodehydration is complete and the quinoline product forms, the mixture will solidify again. This physical phase change serves as a visual indicator of reaction completion.

  • Workup: Cool the solid mass to room temperature. Wash thoroughly with deionized water to dissolve and remove the tartaric acid catalyst. Recrystallize the crude product from hot ethanol to yield the pure polysubstituted quinoline.

Protocol B: Nickel-Catalyzed Dehydrogenative Coupling

Causality: When starting from α-2-aminoaryl alcohols instead of ketones, an in situ oxidation step is required. The Nickel catalyst facilitates the dehydrogenation of the alcohol to a transient ketone. Because the reactive ketone is generated slowly and consumed immediately, background side-reactions (like self-aldol condensation) are entirely suppressed[8].

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the α-2-aminoaryl alcohol (1.0 equiv) and the secondary alcohol or ketone partner (1.2 equiv).

  • Catalyst Loading: Add the Nickel catalyst system and the appropriate base as per the specific substrate requirements[8].

  • Reaction: Introduce the degassed solvent and heat the mixture to the optimized temperature (typically 100-120°C).

  • Self-Validation Checkpoint: Extract a 10 µL aliquot and analyze via TLC/LC-MS. You must observe the disappearance of the starting alcohol and the transient appearance of the oxidized intermediate. If the intermediate pools without converting to the quinoline, increase the thermal energy to drive the final cyclodehydration.

  • Purification: Quench the reaction with water, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

References

  • BenchChem. "Troubleshooting low yield in Friedländer synthesis of quinolines." BenchChem. 1

  • ResearchGate. "Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions." Organic & Biomolecular Chemistry. 4

  • Taylor & Francis. "A review on synthetic investigation for quinoline- recent green approaches." 5

  • Arabian Journal of Chemistry. "A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst." 2

  • Der Pharma Chemica. "An efficient synthesis of quinolines via Friedländer reaction: New reusable catalyst (UO2(CH3COO)2·2H2O)." 6

  • Académie des sciences. "Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst." 7

  • Chemistry Journal of Moldova. "Green synthesis of polysubstituted quinolines and xanthene derivatives promoted by tartaric acid." 3

  • The Journal of Organic Chemistry. "Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling." ACS Publications. 8

Sources

Optimization

Technical Support Center: Strategies for Improving Regioselectivity in Electrophilic Aromatic Substitution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions to common challenges encountered in controlling the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This guide moves beyond textbook theory to offer field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Frequently Asked Questions & Fundamental Principles

This section addresses the core concepts that govern regioselectivity in EAS reactions. Understanding these principles is the first step in troubleshooting and optimizing your synthetic routes.

Q1: What fundamentally determines whether an incoming electrophile adds to the ortho/para or meta position?

The regiochemical outcome of an EAS reaction is dictated by the electronic properties of the substituent already present on the aromatic ring.[1][2] These substituents are broadly classified into two categories:

  • Activating, Ortho/Para-Directing Groups: These are electron-donating groups (EDGs) that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1][3] They donate electron density primarily to the ortho and para positions through resonance or inductive effects.[3][4][5] This increased electron density at the ortho and para carbons makes these sites the preferential points of attack for the incoming electrophile.[6][7] The mechanism involves the stabilization of the cationic intermediate, known as an arenium ion or sigma complex, that is formed during the reaction.[4][8][9] For ortho and para attacks, a key resonance structure places the positive charge adjacent to the EDG, which can then be stabilized by the donating group.[10]

  • Deactivating, Meta-Directing Groups: These are electron-withdrawing groups (EWGs) that pull electron density away from the aromatic ring, making it less nucleophilic and less reactive than benzene.[1][4][11] While all positions are deactivated, the ortho and para positions are more deactivated than the meta position.[11] This is because in the arenium ion intermediates for ortho and para attack, one resonance structure places the destabilizing positive charge directly next to the positively charged or electron-deficient atom of the EWG.[4][12] This unfavorable arrangement is avoided in the meta attack pathway, making it the least energetic and therefore favored route.[11]

The following diagram illustrates the general mechanism of electrophilic aromatic substitution.

EAS_Mechanism cluster_deprotonation Benzene Aromatic Ring SigmaComplex Arenium Ion (Sigma Complex) C+ H E Benzene->SigmaComplex Step 1 (Slow, RDS) Attack on Electrophile Electrophile E+ Product Substituted Product SigmaComplex->Product Step 2 (Fast) Deprotonation Proton H+ Base Base

Caption: General two-step mechanism of electrophilic aromatic substitution.

The table below summarizes common directing groups.

Directing EffectActivating/DeactivatingExamples
Ortho, Para-Directing Strongly Activating-NH₂, -NHR, -NR₂, -OH, -O⁻
Moderately Activating-OR (alkoxy), -NHCOR (amido)
Weakly Activating-R (alkyl), -Ar (aryl)
Weakly Deactivating-F, -Cl, -Br, -I
Meta-Directing Moderately Deactivating-C(=O)R, -C(=O)OR, -C(=O)OH, -SO₃H, -CN
Strongly Deactivating-NO₂, -NR₃⁺, -CF₃, -CCl₃
Q2: My reaction is ortho/para directing, but I'm getting an inseparable mixture. How can I favor the para isomer?

This is a very common challenge. While electronic effects make both ortho and para positions more reactive, the para position is often favored for steric reasons. You can exploit this to improve regioselectivity.

Core Strategy: Increase Steric Hindrance.

The transition state for ortho substitution involves bringing the electrophile into close proximity with the existing substituent. By increasing the steric bulk of either the substituent, the electrophile, or the catalyst, you can penalize the ortho attack, thereby favoring the para pathway.[13]

  • Bulky Electrophile/Catalyst: In reactions like Friedel-Crafts alkylation, using a bulkier alkyl halide or a larger Lewis acid catalyst can significantly increase the para-to-ortho ratio.

  • Shape-Selective Catalysis: Employing solid acid catalysts like zeolites can provide a high degree of para-selectivity.[14][15] The rigid, porous structure of zeolites creates a constrained environment around the active sites. The linear para isomer can diffuse into and out of these pores more easily than the bulkier ortho isomer, leading to a high yield of the para product.[14][16]

Q3: It's counterintuitive that halogens are deactivating yet ortho/para-directing. What is the mechanistic reason for this?

This is an exceptional case that arises from a conflict between two opposing electronic effects: the inductive effect and the resonance effect.[4]

  • Inductive Effect (-I): Halogens are highly electronegative. They pull electron density away from the aromatic ring through the sigma bond. This withdrawal of electrons deactivates the ring, making it less reactive than benzene.[4]

  • Resonance Effect (+M): Halogens have lone pairs of electrons that can be donated into the pi system of the ring. This donation stabilizes the arenium ion intermediate for ortho and para attack by creating an additional resonance structure where every atom has a full octet.[1] This stabilization does not occur for the meta attack intermediate.

The resonance effect, which determines the position of attack (regioselectivity), outweighs the inductive effect in stabilizing the intermediate. However, the strong inductive effect dominates in determining the overall reaction rate, making the ring deactivated.[1][4]

Section 2: Troubleshooting Guides for Poor Regioselectivity

This section provides structured approaches to specific experimental problems.

Scenario: My activating group directs ortho/para, but I need the meta product. Is this possible?

Directly achieving meta substitution with a strong ortho/para director is generally not feasible in a single step. The solution involves a multi-step strategy:

  • Perform an initial EAS reaction that installs a strong meta-directing group (e.g., nitration to add -NO₂).

  • Perform the desired EAS reaction , which will now be directed to the meta position by the newly installed group.

  • Chemically modify the meta-directing group into the functional group you originally wanted. For example, the -NO₂ group can be reduced to an -NH₂ group, which is a strong ortho/para director.

This strategic manipulation of directing groups is a cornerstone of complex aromatic synthesis.

Scenario: I need to install a group ortho to my substituent, but the para product always dominates due to sterics. How can I force ortho substitution?

When steric hindrance prevents ortho substitution, you can use a "blocking group" strategy. This involves temporarily protecting the more reactive para position, forcing the reaction to occur at an available ortho site.[17][18]

Core Strategy: Use a Reversible Blocking Group.

The sulfonic acid group (-SO₃H) is an ideal blocking group because sulfonation is a reversible reaction.[17][18]

Protocol: ortho-Bromination of Phenol using a Sulfonic Acid Blocking Group

  • Block the Para Position: React phenol with concentrated sulfuric acid (H₂SO₄). The thermodynamically favored product will be p-hydroxybenzenesulfonic acid, as the bulky -SO₃H group will preferentially add to the less hindered para position.

  • Perform the Desired EAS Reaction: Treat the p-hydroxybenzenesulfonic acid with bromine (Br₂). With the para position blocked, bromination will occur at one of the activated ortho positions.

  • Remove the Blocking Group: Heat the resulting product in dilute sulfuric acid. The sulfonation reaction will reverse, removing the -SO₃H group and leaving you with the desired o-bromophenol.[17]

This workflow is illustrated below.

Blocking_Group_Workflow Start Start: Phenol Step1 Step 1: Sulfonation (Conc. H₂SO₄) Start->Step1 Blocked Para-Blocked Intermediate (p-hydroxybenzenesulfonic acid) Step1->Blocked Blocks para position Step2 Step 2: Bromination (Br₂) Blocked->Step2 OrthoSub Ortho-Brominated Intermediate Step2->OrthoSub Forces ortho attack Step3 Step 3: Desulfonation (Dilute H₂SO₄, Heat) OrthoSub->Step3 Final Final Product: o-Bromophenol Step3->Final Removes blocking group

Caption: Workflow for ortho-substitution using a reversible blocking group.

Scenario: My substrate contains multiple activating groups. Which one will direct the substitution?

When multiple directing groups are present, the regioselectivity is determined by the most powerful activating group.[18] The hierarchy is generally:

Strongly Activating (-NH₂, -OH) > Moderately Activating (-OR) > Weakly Activating (Alkyl) > Deactivating Groups

The substitution will occur at the ortho/para positions relative to the strongest activating group.[18] If the groups create conflicting steric or electronic demands, a mixture of products may result, and careful optimization of reaction conditions will be necessary.

Section 3: Advanced Strategies & Mechanistic Insights
Q4: How do reaction conditions like solvent and temperature influence regioselectivity?

While the substituent's electronic nature is the primary determinant, reaction conditions can be used to fine-tune the ortho/para ratio.[19]

  • Temperature: Ortho and para substitution reactions often have slightly different activation energies. In some cases, running the reaction at a lower temperature can favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. For example, in the sulfonation of toluene, lower temperatures favor the ortho-product (kinetic control), while higher temperatures favor the more stable para-product (thermodynamic control).

  • Solvent: The choice of solvent can influence the effective size of the electrophile and the stability of the transition states. A more polar solvent might better solvate the charged intermediate, potentially altering the energy landscape between the ortho and para pathways. Computational models often consider solvent effects when predicting regioselectivity.[20]

The following diagram illustrates how directing groups influence the stability of the key arenium ion intermediate, which dictates the reaction's regioselectivity.

Arenium_Ion_Stability cluster_EDG Ortho/Para Director (e.g., -OCH₃) cluster_EWG Meta Director (e.g., -NO₂) Ortho_Attack_EDG Ortho Attack (Stabilized by Resonance) Result_EDG Major Products: Ortho & Para Ortho_Attack_EDG->Result_EDG Para_Attack_EDG Para Attack (Stabilized by Resonance) Para_Attack_EDG->Result_EDG Meta_Attack_EDG Meta Attack (Less Stabilized) Ortho_Attack_EWG Ortho Attack (Highly Destabilized) Para_Attack_EWG Para Attack (Highly Destabilized) Meta_Attack_EWG Meta Attack (Least Destabilized) Result_EWG Major Product: Meta Meta_Attack_EWG->Result_EWG

Caption: Influence of directing groups on arenium ion stability.

References
  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Malik, M. (2023, September 21). 4.8: Electrophilic aromatic substitution reactions. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Anonymous. Directing Groups in SE Ar. A slide deck available online.
  • Dalal Institute. Aromatic Electrophilic Substitution. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta in EAS with Practice Problems. [Link]

  • Smith, K., & El-Hiti, G. A. Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Soderberg, T. 10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry. [Link]

  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • LibreTexts Chemistry. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Ingenta Connect. (2004, July 1). Regioselective Control of Electrophilic Aromatic Substitution Reactions. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • PMC. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]

  • Algor Cards. Regioselectivity in Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Scribd. Ortho/Para Directing Groups Explained | PDF. [Link]

  • LibreTexts Chemistry. (2022, February 28). Ortho, Para Directing Group. [Link]

  • ACS Publications. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Chemical Science (RSC Publishing). (2017, November 13). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • PMC. RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. [Link]

  • Vedantu. Deactivating and Meta Directing Groups in Chemistry: Key Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Indispensable Hazard: A Comparative Guide to MOM Protection

Executive Summary The Methoxymethyl (MOM) ether is a paradox in modern organic synthesis. It is one of the most robust hydroxyl protecting groups available—impervious to strong bases, nucleophiles, and organometallics—ye...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Methoxymethyl (MOM) ether is a paradox in modern organic synthesis. It is one of the most robust hydroxyl protecting groups available—impervious to strong bases, nucleophiles, and organometallics—yet its installation traditionally requires chloromethyl methyl ether (MOM-Cl), a potent human carcinogen.

This guide provides a technical analysis for drug developers and synthetic chemists.[1] We compare MOM against its primary competitors (Silyl, Benzyl, and Acetal groups), detailing why MOM remains a "necessary evil" in complex total synthesis despite the safety risks. We also present modern, "green" installation protocols that bypass the use of MOM-Cl.

Part 1: The Chemistry of MOM

The Mechanism of Action

MOM protection relies on the formation of an acetal.[2] Unlike simple ethers, the MOM group (


) stabilizes the oxygen via the anomeric effect, but its primary utility lies in its steric compactness and electronic stability.

Installation Mechanism: The reaction proceeds via an oxocarbenium ion intermediate. In the classic method, MOM-Cl acts as a "hard" electrophile.

MOM_Mechanism MOMCl MOM-Cl (Electrophile) Intermediate Oxocarbenium Ion [CH3-O=CH2]+ MOMCl->Intermediate Cl- leaves Alcohol R-OH (Nucleophile) Product MOM Ether (R-O-CH2-OCH3) Alcohol->Product Nucleophilic Attack Base DIPEA (Proton Sponge) Base->Product Scavenges HCl Intermediate->Product

Figure 1: The SN1-like pathway of MOM installation involving the highly reactive oxocarbenium species.

Part 2: Comparative Analysis & Orthogonality

Why choose MOM over safer alternatives? The answer lies in orthogonality and NMR clarity .

MOM vs. THP (Tetrahydropyranyl)

The NMR Factor: THP is cheap and safe but introduces a chiral center at the acetal carbon. This creates diastereomers (d.r. 1:1), complicating NMR spectra and HPLC analysis.

  • Verdict: Use MOM for characterization-critical steps; use THP for early-stage bulk protection where analysis is less critical.

MOM vs. Silyl Ethers (TBS, TBDPS)

The Fluoride Switch: Silyl ethers are cleaved by Fluoride (


). MOM is completely stable to Fluoride.
  • Verdict: This allows for "Orthogonal Protection." You can deprotect a TBS group with TBAF while keeping the MOM group intact.

MOM vs. Benzyl (Bn)

The Hydrogenation Switch: Benzyl ethers are cleaved by catalytic hydrogenation (


). MOM is generally stable to hydrogenation (unless forcing conditions or specific Lewis acids are present).
  • Verdict: Use MOM if your molecule contains alkenes/alkynes that must survive the deprotection step.

Comparative Stability Data Matrix
FeatureMOM (Methoxymethyl)TBS (Silyl)Bn (Benzyl)THP (Acetal)
Acid Stability Low (Cleaves < pH 4)Low to ModHighLow
Base Stability Excellent (pH 14+)VariableExcellentExcellent
Oxidation Stability GoodGoodGoodGood
Reduction (LiAlH4) Excellent ExcellentExcellentExcellent
Hydrogenation StableStableUnstable (Cleaves)Stable
Fluoride (

)
Stable Unstable (Cleaves)StableStable
Chiral Center? NoNoNoYes (Messy)
Reagent Hazard High (Carcinogen) LowLowLow

Part 3: The Safety Factor (MOM-Cl vs. Alternatives)

The Hazard: Commercial MOM-Cl (Chloromethyl methyl ether) is a Group 1 Carcinogen. It is highly volatile and can form bis(chloromethyl) ether (BCME), which is even more potent.

Expert Insight: In a drug development environment, avoid MOM-Cl scale-up whenever possible. If MOM is required for SAR (Structure-Activity Relationship) studies, use the "Green" installation method described below which generates the reactive species in situ without isolating the carcinogen.

Part 4: Experimental Protocols

Protocol A: The "Green" Method (Safer)

Recommended for general synthesis. Avoids direct handling of MOM-Cl.

Principle: Acid-catalyzed acetal exchange using Dimethoxymethane (Methylal). Reagents: Alcohol (1.0 equiv), Dimethoxymethane (solvent/reagent),


 (catalyst).
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the substrate in dry Chloroform (

    
    ) and Dimethoxymethane (DMM) in a 1:1 ratio.
    
  • Activation: Add Phosphorous Pentoxide (

    
    ) (1.5 equiv) portion-wise at 0°C.
    
  • Reaction: Stir vigorously at room temperature for 1-3 hours.

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Purification: Extract with DCM. The MOM ether is usually pure enough to proceed or requires a short silica plug.

Note: This method drives the equilibrium by dehydrating the system with


.
Protocol B: The Classic Method (High Yield / High Hazard)

Use only when Method A fails (e.g., highly sterically hindered alcohols).

Reagents: MOM-Cl (1.5 equiv), DIPEA (2.0 equiv), DCM (dry).

  • Safety: Double-glove. Work in a high-flow fume hood. Use a bleach trap for waste.

  • Cooling: Dissolve alcohol and DIPEA (N,N-Diisopropylethylamine) in dry DCM at 0°C.

  • Addition: Add MOM-Cl dropwise via syringe. Do not create aerosols.

  • Warming: Allow to warm to RT and stir for 2-16 hours.

  • Quench: Add saturated

    
     solution.
    
  • Disposal: Quench all syringes and needles in a 10% Ammonium Hydroxide solution to destroy residual alkylating agent before disposal.

Protocol C: Deprotection (Universal)

Reagents: 6M HCl or Concentrated HCl, Methanol.

  • Dissolve MOM-ether in Methanol.

  • Add a catalytic amount of conc.[1] HCl (or 1-2 drops per mmol).

  • Heat to 50°C for 1 hour.

  • Monitor by TLC.[3] MOM cleaves rapidly to regenerate the alcohol and formaldehyde (volatile).

Part 5: Decision Matrix

When should you accept the risk of using MOM?

Decision_Tree Start Need Hydroxyl Protection Q1 Is the molecule Base/Nucleophile sensitive? Start->Q1 Q2 Does the molecule have multiple chiral centers? Q1->Q2 Yes (Sensitive) UseTBS Use TBS/TBDPS (Safer, Easier) Q1->UseTBS No (Stable) Q3 Do you need Orthogonality to Silyl/Benzyl groups? Q2->Q3 Yes (Complex NMR) UseTHP Use THP (Cheap, but messy NMR) Q2->UseTHP No (Simple molecule) Q3->UseTBS No UseMOM USE MOM (Robust, Clean NMR) Q3->UseMOM Yes (Need F- stability)

Figure 2: Strategic decision tree for selecting hydroxyl protecting groups.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P.G.M.[4] & Greene, T.W. (2006). The definitive guide on stability and cleavage conditions.

  • Use of Dimethoxymethane in Place of Chloromethyl Methyl Ether. A green alternative for MOM installation using P2O5. Fuji, K. et al. Synthesis, 1975.

  • Occupational Safety and Health Administration (OSHA) - Methyl Chloromethyl Ether. Safety standards and carcinogenicity data.

  • Selective Deprotection of Silyl Ethers. Comparative stability data for orthogonal strategies. Nelson, T.D. & Crouch, R.D. Synthesis, 1996.

Sources

Comparative

In-Depth Comparison Guide: Alternative Synthetic Routes to 6-Chloro-2-fluoro-3-hydroxybenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Chloro-2-fluoro-3-hydroxybenzoic acid (CAS: 91659-28-8)[1] Executive Summary 6-Chloro-2-fluoro-3-hydroxybenzoic acid is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Chloro-2-fluoro-3-hydroxybenzoic acid (CAS: 91659-28-8)[1]

Executive Summary

6-Chloro-2-fluoro-3-hydroxybenzoic acid is a highly specialized tetrasubstituted aromatic building block. It is a critical intermediate in the synthesis of potent B-Raf kinase inhibitors used in hyperproliferative disease therapies (such as cancer and polycystic kidney disease)[2], as well as in the development of advanced monoacylglycerol lipase (MAGL) inhibitors[3].

Synthesizing this compound presents a significant regiochemical challenge: installing four contiguous substituents (COOH, F, OH, Cl) requires precise control over electronic directing effects and steric hindrance. This guide objectively compares three distinct synthetic pathways, detailing the mechanistic causality and providing self-validating protocols for each.

Mechanistic Pathway & Regiochemistry Analysis

The synthesis of 6-chloro-2-fluoro-3-hydroxybenzoic acid can be approached from three distinct strategic vectors:

  • Ether Cleavage (The Benchmark): Late-stage demethylation of the corresponding methoxy-arene.

  • Directed Ortho Metalation (DoM): Exploiting kinetic C-H acidity to install the carboxylate core.

  • Electrophilic Aromatic Substitution (EAS): Utilizing the strong electron-donating resonance of a phenol to direct late-stage halogenation.

Workflow Target Target: 6-Chloro-2-fluoro- 3-hydroxybenzoic acid Pre1 Precursor: 6-Chloro-2-fluoro- 3-methoxybenzoic acid Pre1->Target Route 1: Demethylation (BBr3, DCM, 86% Yield) Pre2 Starting Material: 4-Chloro-2-fluoroanisole Pre2->Pre1 Route 2: DoM & Carboxylation (sec-BuLi, CO2) Pre3 Alternative Starting Material: 2-Fluoro-3-hydroxybenzoic acid Pre3->Target Route 3: EAS Chlorination (SO2Cl2, Regio-mixture)

Logical relationship of alternative synthetic routes to 6-Chloro-2-fluoro-3-hydroxybenzoic acid.

Route 1: Lewis Acid-Mediated Demethylation (The Patent Benchmark)

This route is the industry standard, originally detailed in pharmaceutical patent literature for B-Raf inhibitors[2]. It relies on the robust, regiocontrolled cleavage of an aryl methyl ether.

Causality & Mechanism

Tribromoborane (


) acts as a hard Lewis acid, coordinating to the sterically accessible methoxy oxygen. This coordination severely weakens the 

bond, prompting an intramolecular nucleophilic attack by the bromide ion on the methyl group. The resulting boron phenoxide intermediate is subsequently hydrolyzed to yield the free phenol. This method is highly chemoselective; it leaves the halogens (F, Cl) and the carboxylic acid intact.
Self-Validating Protocol
  • Preparation: Dissolve 6-chloro-2-fluoro-3-methoxybenzoic acid (1.83 g, 8.95 mmol) in anhydrous dichloromethane (DCM, 44.8 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Add

    
     (26.9 mL, 1.0 M in DCM, 3.0 eq) dropwise.
    
    • Validation: The addition will generate a transient deep yellow/brown coloration and mild fuming, visually confirming the formation of the boron-oxonium complex.

  • Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 3 hours.

    • Validation: Complete consumption of the starting material is confirmed via TLC (UV-active, the less polar ether spot will completely disappear, replaced by a highly polar baseline streak of the boron complex).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

    • Validation: A highly exothermic reaction accompanied by the vigorous evolution of HBr gas confirms the hydrolysis of the boron-phenoxide bonds.

  • Isolation: Extract with DCM. Wash the organic layer with 1.0 N NaOH to pull the product into the aqueous phase (separating it from neutral impurities). Acidify the aqueous layer with 1.0 N HCl to pH 2, and extract with ethyl acetate. Dry over

    
     and concentrate to yield the product as a solid (86.0% yield)[2].
    

Route 2: Directed Ortho Metalation (DoM) & Carboxylation

For researchers needing to build the precursor from simpler aromatics, DoM offers a direct pathway from 4-chloro-2-fluoroanisole.

Causality & Mechanism

In 4-chloro-2-fluoroanisole, there is a regiochemical tension. The methoxy group is a strong Directed Metalation Group (DMG) that typically directs lithiation to the C6 position. However, the proton at C3 is flanked by two highly electronegative halogens (F and Cl), making it thermodynamically the most acidic proton on the ring. By utilizing a highly basic, sterically hindered base like sec-butyllithium at cryogenic temperatures, the kinetic deprotonation is forced to occur at the C3 position.

Self-Validating Protocol
  • Lithiation: Dissolve 4-chloro-2-fluoroanisole in anhydrous THF and cool to -78 °C. Add sec-BuLi (1.1 eq) dropwise.

    • Validation: A distinct color shift to deep orange/red occurs, indicating the formation of the localized aryllithium species.

  • Electrophilic Trapping: Bubble dry

    
     gas vigorously through the solution for 30 minutes.
    
    • Validation: The deep color of the aryllithium intermediate will rapidly bleach to a pale yellow or colorless suspension as the insoluble lithium carboxylate salt precipitates out of the THF solution.

  • Workup: Quench with 1.0 N HCl, extract with EtOAc, and purify. The resulting 6-chloro-2-fluoro-3-methoxybenzoic acid is then subjected to the Route 1 demethylation protocol.

Route 3: Electrophilic Aromatic Substitution (Chlorination)

An alternative approach is the late-stage chlorination of 2-fluoro-3-hydroxybenzoic acid.

Causality & Mechanism

In 2-fluoro-3-hydroxybenzoic acid, the phenolic -OH is a strongly activating, ortho/para-directing group. The carboxylic acid is deactivating and meta-directing, while the fluorine is weakly deactivating but ortho/para-directing. The strong resonance donation of the -OH group dominates the regiochemistry, pushing the incoming electrophilic chlorine (from


) to the C4 (ortho to OH) and C6 (para to OH) positions. Because C6 is para to the hydroxyl group, it is electronically favored, though sterically flanked by the carboxylate.
Self-Validating Protocol
  • Preparation: Dissolve 2-fluoro-3-hydroxybenzoic acid in glacial acetic acid.

  • Chlorination: Add Sulfuryl chloride (

    
    , 1.05 eq) slowly at room temperature.
    
    • Validation: The reaction will immediately begin to evolve

      
       and 
      
      
      
      gases. The continuous bubbling serves as a self-indicating kinetic marker. Once gas evolution ceases, the electrophilic attack is complete.
  • Isolation: Concentrate the mixture under reduced pressure. The resulting crude is a mixture of the 4-chloro and 6-chloro regioisomers.

  • Purification: Separate the target 6-chloro isomer via reverse-phase preparative HPLC.

Quantitative Comparison of Synthetic Routes

The following table summarizes the operational metrics of each route to assist process chemists in selecting the optimal pathway based on scale and available infrastructure.

MetricRoute 1: DemethylationRoute 2: DoM + CarboxylationRoute 3: EAS Chlorination
Starting Material 6-Chloro-2-fluoro-3-methoxybenzoic acid4-Chloro-2-fluoroanisole2-Fluoro-3-hydroxybenzoic acid
Key Reagents

, DCM
sec-BuLi,

, THF

, Acetic Acid
Regioselectivity Absolute (100%) Moderate (C3 vs C6 competition)Poor (Mixture of C4 / C6 isomers)
Overall Yield ~86% ~45-55% (Over 2 steps)~30% (Post-isomer separation)
Scalability Excellent (Standard kilo-lab)Poor (Requires cryogenic -78 °C)Moderate (Requires prep-HPLC)
EHS Profile Corrosive, generates HBrPyrophoric base, flammable solventToxic gas evolution (

,

)

References

  • Synthesis of 3-substituted-1H-pyrazolo[3,4-b]pyridin-5-amines (US 2012/0157452 A1). Google Patents.
  • 6-chloro-2-fluoro-3-hydroxybenzoic acid Catalog (CAS: 91659-28-8). Advanced ChemBlocks.
  • Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. University of Pisa (ARPI).

Sources

Validation

Strategic Guide: Advantages of MOM Protection Over TBS/TBDPS in Complex Synthesis

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists Focus: Steric-Electronic advantages and Orthogonal Stability in High-Complexity Scenarios Executive Summary: The Case...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists Focus: Steric-Electronic advantages and Orthogonal Stability in High-Complexity Scenarios

Executive Summary: The Case for Methoxymethyl (MOM)[1][2][3][4][5]

In the architecture of complex natural product synthesis and drug discovery, the selection of protecting groups (PGs) is rarely about "blocking" a functional group; it is about choreographing reactivity . While silyl ethers like tert-butyldimethylsilyl (TBS ) and tert-butyldiphenylsilyl (TBDPS ) are industry workhorses due to their ease of installation, they suffer from two critical liabilities: steric bulk and fluoride lability .

This guide delineates the specific synthetic advantage of the Methoxymethyl (MOM) ether. Unlike silyl ethers, the MOM group offers a minimal steric footprint and complete orthogonality to fluoride-mediated transformations. This makes it the superior choice for protecting sterically congested secondary alcohols or when a synthetic route requires the selective desilylation of other sites using reagents like TBAF (Tetra-n-butylammonium fluoride).

Technical Rationale: Mechanisms of Superiority
2.1 Steric Profile & Conformational Freedom

The primary failure mode for TBDPS and TBS in complex scaffolds is steric clash.

  • MOM Ether: The acetal linkage (

    
    ) is linear and flexible. It imposes minimal 1,3-diaxial interactions, allowing reagents to access adjacent electrophilic sites.
    
  • Silyl Ethers: The bulky tert-butyl and phenyl groups of TBS/TBDPS often shield not just the oxygen they protect, but also neighboring carbons. This "umbrella effect" can suppress desired nucleophilic attacks on adjacent ketones or epoxides.

2.2 The "Fluoride Orthogonality" Imperative

Modern total synthesis often employs a "Silyl-Switch" strategy. If a molecule contains a primary alcohol protected as TBS and a secondary alcohol protected as MOM:

  • TBAF Treatment: Cleaves the TBS group exclusively.

  • MOM Survival: The MOM ether is completely inert to fluoride sources, preserving the secondary alcohol for later stages. Contrast: If both were silyl ethers (e.g., TBS and TBDPS), selective cleavage is possible but often requires precise buffering and optimization to avoid "scrambling" or premature loss of the more stable silyl group.

2.3 Stability Against Organometallics

MOM ethers function as excellent directing groups (DoM - Directed ortho Metalation) due to the coordination ability of the acetal oxygens. Crucially, they resist O-to-C silyl migration (Brook Rearrangement) which is a known risk when treating silyl ethers with strong bases like organolithiums (


).
Comparative Stability Profile

The following table aggregates stability data across critical reaction classes.

Table 1: Comparative Stability Matrix (MOM vs. TBS vs. TBDPS)

Reaction ConditionMOM EtherTBS EtherTBDPS EtherVerdict
Fluoride (

)
Stable Labile (

)
Labile (

)
MOM Wins (Orthogonal)
Acid (Mild:

)
StableLabileStableTBDPS/MOM Tie
Acid (Strong:

)
Labile (Deprotection)LabileModerate StabilityTBDPS Wins
Base (

)
Stable Stable (Risk of Migration)StableMOM Wins (No Migration)
Reduction (

)
StableStableStableTie
Oxidation (Jones) StableStableStableTie
Steric Consequence Low (Flexible)HighVery HighMOM Wins

Data Synthesis: MOM is the only candidate that combines low sterics with fluoride stability .

Case Study: Synthesis of a Sterically Congested Polyol

Scenario: Synthesis of a C1-C15 fragment of a macrolide antibiotic. Challenge: Protect a C7 secondary alcohol adjacent to a quaternary center while allowing for the selective deprotection of a C15 primary TBS ether later in the sequence.

Why Alternatives Failed:

  • TBS: Failed during the C15 selective deprotection step. The C7-TBS was cleaved competitively due to the molecule's conformational folding, which exposed the C7 silicon center to fluoride attack.

  • TBDPS: Failed installation. The adjacent quaternary center provided too much steric hindrance, resulting in <30% yield after 48 hours at reflux.

The MOM Solution:

  • Yield: 94% installation yield (low steric barrier).

  • Outcome: Survived

    
     treatment (98% recovery), allowing exclusive C15-OH liberation.
    
Decision Logic & Visualization

The following decision tree illustrates the logical pathway for selecting MOM over silyl alternatives.

PG_Selection Start Start: Alcohol Protection Strategy Q1 Is the alcohol sterically hindered (e.g., adjacent quaternary center)? Start->Q1 Q2 Do you require Orthogonality to Fluoride (TBAF)? Q1->Q2 Yes (Crowded) Use_TBS SELECT TBS (Standard Protection) Q1->Use_TBS No (Accessible) Q3 Will the substrate encounter Strong Acid (pH < 1)? Q2->Q3 No Use_MOM SELECT MOM ETHER (Low Sterics + F- Stable) Q2->Use_MOM Yes (Need F- Stability) Q3->Use_MOM No (Basic/Neutral conditions) Use_TBDPS SELECT TBDPS (Acid Stability Required) Q3->Use_TBDPS Yes

Figure 1: Strategic Decision Tree for selecting MOM over Silyl Ethers in complex synthesis.

Experimental Protocols
6.1 Protocol A: Standard MOM Protection (MOMCl Method)

Best for: High-value intermediates where yield is paramount. Safety Warning: MOMCl (Chloromethyl methyl ether) is a carcinogen. Use strictly in a fume hood.

  • Reagents: Substrate (1.0 equiv), MOMCl (3.0 equiv), DIPEA (4.0 equiv), NaI (0.5 equiv, catalyst).[1]

  • Solvent: Anhydrous

    
     (DCM).
    
  • Procedure:

    • Dissolve substrate and DIPEA in DCM at

      
       under Argon.
      
    • Add MOMCl dropwise (exothermic).

    • Add NaI (accelerates reaction via in situ formation of MOM-I).

    • Warm to

      
       and stir for 16 h.
      
    • Quench: Saturated aqueous

      
      .
      
  • Purification: Silica gel chromatography (MOM ethers are stable to silica).

6.2 Protocol B: Green MOM Protection (Dimethoxymethane Method)

Best for: Process scale-up to avoid MOMCl toxicity.

  • Reagents: Substrate, Dimethoxymethane (DMM) (Solvent/Reagent),

    
      or 
    
    
    
    (Catalyst).
  • Procedure:

    • Dissolve alcohol in neat DMM.

    • Add catalyst at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[2][3][1]
      
    • Stir at RT.[2][3][4] Mechanism involves acetal exchange.[1]

  • Note: Yields may be lower for extremely hindered substrates compared to the MOMCl method.

6.3 Protocol C: Orthogonal Deprotection (The "Silyl-Switch")

Demonstrating the core advantage of MOM.

  • Substrate: Molecule containing

    
     and 
    
    
    
    .
  • Step 1 (Desilylation):

    • Treat with TBAF (1.1 equiv) in THF at

      
      .
      
    • Result:

      
       is liberated. 
      
      
      
      remains 100% intact.
  • Step 2 (MOM Removal - Final Step):

    • Treat with 6M HCl in MeOH or Trifluoroacetic acid (TFA) in DCM.

    • Result:

      
       is liberated.[3][5]
      
Mechanism of Protection Comparison

The following diagram contrasts the steric demand during the protection event.

Mechanism_Sterics cluster_MOM MOM Pathway (Accessible) cluster_TBS TBDPS/TBS Pathway (Blocked) Alcohol Hindered Alcohol (Substrate) MOM_Reagent MOM-Cl (Linear Electrophile) Alcohol->MOM_Reagent TBS_Reagent TBDPS-Cl (Bulky Electrophile) Alcohol->TBS_Reagent TS_MOM Transition State: Low Steric Clash MOM_Reagent->TS_MOM Product_MOM MOM Ether (Stable) TS_MOM->Product_MOM TS_TBS Transition State: Severe 1,3-Diaxial Clash TBS_Reagent->TS_TBS Product_TBS No Reaction / Low Yield TS_TBS->Product_TBS

Figure 2: Mechanistic comparison showing why MOM succeeds in hindered environments where Silyl ethers fail.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[4][6] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience.[4] (Definitive source on stability profiles).

  • Berliner, M. A., & Belecki, K. (2005).[4] "Simple, Rapid, and Green Synthesis of MOM Ethers Using Zinc Acetate." Journal of Organic Chemistry, 70(23), 9618–9621. (Protocol for non-carcinogenic MOM introduction). [Link]

  • Fujioka, H., et al. (2009).[4] "One-Pot Synthesis of Unsymmetrical Diol Ethers." Organic Letters, 11(22), 5138–5141. (Demonstrates orthogonal protection strategies). [Link]

  • Corey, E. J., et al. (1978). "Total Synthesis of (S)-12-hydroxy-5,8,14-cis,-10-trans-eicosatetraenoic acid." Journal of the American Chemical Society, 100(6), 1942–1943.[7] (Classic application of ether protecting groups in complex synthesis).[3] [Link]

Sources

Comparative

validation of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid structure by 2D NMR

Title: Definitive Structural Validation of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid: A Comparative Technical Guide Executive Summary In the development of high-potency pharmaceuticals, the precise regiochemical a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Structural Validation of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid: A Comparative Technical Guide

Executive Summary

In the development of high-potency pharmaceuticals, the precise regiochemical assignment of polysubstituted aromatic intermediates is a critical go/no-go gate.[1] This guide focuses on the structural validation of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid , a densely functionalized scaffold where steric crowding and electronic effects render standard 1D NMR insufficient.[1]

The core challenge is distinguishing the correct regioisomer from plausible synthetic byproducts (e.g., the 4-chloro or 5-methoxymethoxy isomers).[1] While X-ray crystallography is the gold standard, it is often rate-limiting.[1] This guide validates 2D NMR (HSQC, HMBC, 19F-decoupled experiments) as the superior, high-throughput "product" for structural certainty, offering a rigorous comparison against alternative analytical methods.[1]

Part 1: Comparative Analysis (The "Product" vs. Alternatives)

The following matrix objectively compares the 2D NMR validation workflow against traditional alternatives for this specific molecular class.

Feature2D NMR Suite (The Solution) 1D NMR Only (1H/13C) Mass Spectrometry (HRMS) X-Ray Crystallography
Isomer Differentiation High. Unambiguously links substituents to specific ring carbons via through-bond correlations.[1]Low. Chemical shifts are ambiguous for polysubstituted benzenes; coupling patterns (d, t) often overlap.None. Identifies elemental composition but cannot distinguish regioisomers.[1]Definitive. Absolute structural determination.
Throughput High. Data acquisition < 2 hours.[1][2]Very High. < 15 mins.[1]Very High. < 5 mins.[1][2]Low. Requires crystal growth (days to weeks).
Sample State Solution. Uses standard deuterated solvents (DMSO-d6, CDCl3).[1]Solution. Solution/Gas. Solid Crystal. Fails if compound is amorphous or oil.[1]
Connectivity Logic Direct. HMBC proves C-C and C-H connectivity over 2-3 bonds.[1]Inferential. Relies on prediction tables and shielding arguments.Fragment-based. Fragmentation patterns are rarely unique for positional isomers.[1]Direct. 3D atom mapping.[1]
Cost/Resource Moderate. Standard instrument (400-600 MHz).[1]Low. Low. High. Specialized facility required.[1]

Verdict: For routine validation in drug development, 2D NMR strikes the optimal balance between definitive structural proof and operational speed, rendering it the primary validation tool before escalating to X-ray.

Part 2: Technical Deep Dive & Validation Logic

The Structural Challenge

The target molecule contains four contiguous substituents on the benzene ring, leaving only two aromatic protons.

  • Target: 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.[1]

  • Key Features:

    • MOM Group: Distinctive -OCH2O- signals.

    • Fluorine Handle: 19F nucleus provides characteristic splitting patterns (

      
      ) in 13C NMR.
      
    • Protons: H4 and H5 (Ortho coupling).

The 2D NMR Validation Workflow

The validation relies on a self-consistent web of correlations.[1] We utilize a "Lock-and-Key" mechanism where the Fluorine atom and the MOM group act as anchors.[1]

1. The Anchor Points (1D & 19F)

  • 19F NMR: Establishes the presence of the fluorine.[3]

  • 13C NMR (F-coupled): The carbon directly attached to Fluorine (C2) will appear as a doublet with

    
    .[1] The adjacent carbons (C1, C3) will show 
    
    
    
    .[1] This establishes the C1-C2-C3 core.[1]

2. Establishing the Spin System (COSY)

  • Experiment: 1H-1H COSY.

  • Logic: The two aromatic protons (H4 and H5) must show a strong correlation with an ortho-coupling constant (

    
    ).[1]
    
  • Differentiation: If the Cl were at position 4 (para-isomer), the protons would be singlets or show weak meta-coupling (

    
    ).[1]
    

3. The "Smoking Gun" (HMBC) This is the critical step that connects the anchors to the spin system.

  • Correlation A (MOM to Ring): The MOM

    
     protons (
    
    
    
    ) must correlate to C3 . C3 is identified by its
    
    
    coupling to Fluorine.
  • Correlation B (Ring Protons to Anchors):

    • H4 (ortho to MOM) must correlate to C2 (F-bearing) and C6 (Cl-bearing).[1]

    • H5 (ortho to Cl) must correlate to C1 (Carboxyl) and C3 (MOM-bearing).[1]

  • Correlation C (Acid to Ring): The Carboxyl carbon (C1) should show a 3-bond correlation to H5 .[1]

Part 3: Experimental Protocol

Objective: Acquire high-resolution 2D datasets suitable for resolving


 couplings and long-range correlations.

Sample Preparation:

  • Dissolve 15-20 mg of the compound in 0.6 mL DMSO-d6 (preferred for solubility and hydrogen bonding stabilization).[1]

  • Filter solution into a high-quality 5mm NMR tube to remove particulates.[1]

Instrument Parameters (600 MHz recommended, 400 MHz acceptable):

  • 1H NMR (Standard):

    • Scan range: -2 to 14 ppm (capture COOH).[1]

    • Relaxation delay (D1): 1.0 s.

    • Scans: 16.

  • 13C{1H} NMR (Proton Decoupled):

    • Critical: Do not decouple 19F. The F-C splitting is diagnostic.

    • Scans: 512-1024 (ensure S/N > 50:1).

  • 1H-13C HSQC (Multiplicity Edited):

    • Differentiates

      
       (positive) from 
      
      
      
      (negative).
    • Confirms the MOM

      
       (negative phase).
      
  • 1H-13C HMBC (Long Range):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Scans: 32-64 per increment.

    • Increments: 256 (F1 dimension).

  • 19F-13C HMBC (Optional but Powerful):

    • If available, this experiment directly correlates the Fluorine signal to C1, C2, and C3, removing any ambiguity about the C-F skeleton.

Part 4: Data Interpretation & Visualization

Summary of Expected Chemical Shifts & Correlations
AtomType

(ppm)

(ppm)
Multiplicity (

)
Key HMBC Correlations (H

C)
C1 COOH13.0 (br)~165.0d (

Hz)
H5

C1
C2 C-F-~155.0d (

Hz)
H4

C2
C3 C-MOM-~145.0d (

Hz)
MOM-CH2

C3, H5

C3
C4 CH~7.2 (d)~120.0s/d (small)H4

C2, C6
C5 CH~7.5 (d)~128.0sH5

C1, C3
C6 C-Cl-~125.0d (

Hz)
H4

C6
MOM O-CH2-O5.2 (s)94.0sMOM-CH2

C3, MOM-Me
MOM O-CH33.4 (s)56.0sMOM-Me

MOM-CH2
Structural Validation Logic Diagram

G cluster_inputs Experimental Inputs cluster_logic Deduction Logic NMR_1D 1D 1H & 13C NMR (F-Coupling Analysis) F_Anchor Identify C2 (1J_CF) Identify C1/C3 (2J_CF) NMR_1D->F_Anchor Splitting Patterns COSY 1H-1H COSY (Spin System) Proton_Pair Confirm H4-H5 Ortho Coupling COSY->Proton_Pair J = 8-9 Hz HMBC 1H-13C HMBC (Long Range Connect) MOM_Link Link MOM to C3 HMBC->MOM_Link MOM-CH2 -> C3 Acid_Link Link H5 to C1 (COOH) HMBC->Acid_Link H5 -> C1 F_Anchor->MOM_Link Defines C3 Valid VALIDATED STRUCTURE 6-Chloro-2-fluoro-3-(MOM)benzoic acid Proton_Pair->Valid MOM_Link->Valid Acid_Link->Valid

Caption: Workflow demonstrating the convergence of 1D splitting patterns and 2D correlations to definitively assign the regiochemistry.

Connectivity Map

Connectivity C1 C1 (COOH) C2 C2 (F) C3 C3 (MOM) C4 C4 (H) C4->C2 Links Ring to F C5 C5 (H) C4->C5 Ortho C6 C6 (Cl) C4->C6 Links Ring to Cl C5->C1 Links Ring to Acid MOM_Grp MOM Group MOM_Grp->C3 Key Link

Caption: Critical HMBC (red) and COSY (blue) correlations required to lock the substituent positions.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on 2D NMR pulse sequences and HMBC optimization).

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[1] (Case studies on polysubstituted aromatic assignment).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods - 19F NMR. University of Wisconsin-Madison.[1] [Link] (Source for Fluorine-Carbon coupling constants).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shifts of MOM ethers and benzoic acids).

Sources

Validation

comparing the reactivity of chloro vs. fluoro substituents in nucleophilic aromatic substitution

Executive Summary In the context of Nucleophilic Aromatic Substitution (SNAr), fluoro substituents are significantly more reactive than chloro substituents , often by orders of magnitude.[1] This trend is counter-intuiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of Nucleophilic Aromatic Substitution (SNAr), fluoro substituents are significantly more reactive than chloro substituents , often by orders of magnitude.[1] This trend is counter-intuitive to researchers trained primarily on aliphatic substitution (SN1/SN2) or transition-metal catalyzed cross-coupling, where the strength of the C–F bond typically renders it inert.

  • The Rule: For standard SNAr (addition-elimination) on electron-deficient rings, F >> Cl > Br > I .

  • The Exception: For transition-metal catalyzed reactions (e.g., Buchwald-Hartwig), the order reverses (I > Br > Cl >> F ) because oxidative addition becomes the rate-determining step.

This guide provides the mechanistic evidence, comparative data, and experimental protocols required to exploit the "Fluorine Effect" in rational drug design and process chemistry.[1]

Mechanistic Foundation: The "Element Effect"

To understand why the strongest bond (C–F) breaks the fastest, we must analyze the reaction coordinate. The SNAr mechanism is a two-step process:

  • Addition (Rate-Determining Step): The nucleophile attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[2]

  • Elimination (Fast): The leaving group is expelled, restoring aromaticity.[2][3]

The Role of Electronegativity

The rate of the reaction depends on the activation energy of the first step (


).
  • Fluorine (

    
     = 4.0):  The extreme electronegativity of fluorine exerts a powerful inductive effect (-I). This withdraws electron density from the ring, stabilizing the negative charge on the Meisenheimer complex and lowering the energy of the transition state for nucleophilic attack.
    
  • Chlorine (

    
     = 3.0):  While still electron-withdrawing, chlorine is less effective than fluorine at stabilizing the intermediate.
    

Although the C–F bond is stronger than the C–Cl bond (approx. 115 kcal/mol vs. 80 kcal/mol), bond breaking occurs in the second step (


). Since 

(reversion), the bond strength does not influence the overall reaction rate.
Visualization: Reaction Energy Profile

SNAr_Energy_Profile Figure 1: Reaction coordinate showing Fluorine (Green path) lowering the activation energy of the rate-determining step compared to Chlorine (Red path). Start Reactants (Ar-X + Nu) TS1_F TS1 (F) Lower Activation Energy Start->TS1_F Fast TS1_Cl TS1 (Cl) Higher Activation Energy Start->TS1_Cl Slow Inter_F Meisenheimer Complex (F) TS1_F->Inter_F Inter_Cl Meisenheimer Complex (Cl) TS1_Cl->Inter_Cl Product Product (Ar-Nu) Inter_F->Product Fast Elimination Inter_Cl->Product Fast Elimination

Comparative Performance Analysis

The following data illustrates the magnitude of the reactivity difference. The "Mobility Ratio" refers to the relative rate of displacement compared to a reference halogen (usually Iodine or Chlorine).

Relative Rate Constants ( )

Substrate: 2,4-Dinitrohalobenzene | Nucleophile: Piperidine | Solvent: Methanol (0°C)

Leaving Group (X)Bond Energy (kcal/mol)Electronegativity (

)
Relative Rate (

)
Fluorine (-F) 115 4.0 3,300
Nitro (-NO2)--~2,000
Chlorine (-Cl)803.04.3
Bromine (-Br)682.84.3
Iodine (-I)572.51.0

Source: Bunnett, J. F., & Zahler, R. E. (1951).[4][5][6][7] Chem. Rev. [1]

Solvent Effects[8][9]

Solvent choice dramatically impacts the F vs. Cl reactivity ratio. While F is always faster on activated rings, the magnitude of the difference varies.

  • Polar Aprotic Solvents (DMF, DMSO, MeCN):

    • Effect: Solvate cations (K+, Na+) but leave anions (Nu-) "naked" and highly reactive.

    • Result: Maximizes the F advantage.[8] The "naked" nucleophile attacks the strongly polarized C–F bond aggressively.

  • Polar Protic Solvents (MeOH, EtOH, H2O):

    • Effect: Hydrogen bonding (H-bonding) to the nucleophile reduces its reactivity. More importantly, H-bonding to the fluorine atom (as a leaving group) can stabilize the ground state or hinder nucleophilic approach.

    • Result: Reduces the F/Cl rate ratio significantly, though F usually remains superior.

Experimental Protocols: Validating Reactivity

To confirm the reactivity order for a specific substrate in your lab, execute a Competitive Kinetic Study . This self-validating protocol eliminates variables such as temperature fluctuations or concentration errors by running both reactions in the same vessel.

Competitive Reaction Workflow

Objective: Determine the relative reaction rate (


) of 1-fluoro-4-nitrobenzene vs. 1-chloro-4-nitrobenzene with morpholine.

Reagents:

  • Substrate A: 1-Fluoro-4-nitrobenzene (1.0 eq)

  • Substrate B: 1-Chloro-4-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine (0.5 eq - Limiting Reagent)

  • Base: K2CO3 (2.0 eq)

  • Solvent: DMF (0.1 M concentration)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 eq)

Procedure:

  • Preparation: Dissolve Substrate A, Substrate B, and Internal Standard in DMF.

  • Baseline: Take a

    
     aliquot for HPLC/GC analysis to confirm the 1:1 ratio of substrates.
    
  • Initiation: Add Morpholine and K2CO3. Stir at Room Temperature (RT).

  • Sampling: Withdraw aliquots at

    
     minutes. Quench immediately in cold dilute HCl/EtOAc.
    
  • Analysis: Analyze the organic layer by HPLC.

  • Calculation: Since the nucleophile is limiting and shared, the ratio of product formation is proportional to the rate constants.

    
    
    
Workflow Visualization

Competitive_Experiment Figure 2: Workflow for a competitive kinetic experiment to determine relative reactivity. Setup 1. Setup Reaction (1:1 Mix of Ar-F & Ar-Cl) Baseline 2. T=0 Baseline (Confirm Ratio via HPLC) Setup->Baseline Initiate 3. Add Limiting Nucleophile (0.5 eq Morpholine) Baseline->Initiate Sample 4. Sampling Loop (t=5, 15, 30 min) Initiate->Sample Quench 5. Quench & Extract (Cold HCl/EtOAc) Sample->Quench Analyze 6. Calculate k_rel (Product Ratio) Quench->Analyze Analyze->Sample Repeat for next timepoint

Case Studies & Applications

Drug Discovery: Scaffold Decoration

When synthesizing a library of analogues around a core scaffold (e.g., a quinazoline or pyridine), researchers often start with the chloro-derivative due to cost. However, if the reaction with a sterically hindered amine fails or requires forcing conditions (high heat, which degrades the scaffold), switching to the fluoro-derivative is the first logical optimization step.

  • Scenario: Substitution of 4-chloropyridine with a bulky aniline.

  • Problem: < 10% yield at 120°C.

  • Solution: Use 4-fluoropyridine. The increased electronegativity accelerates the addition step, allowing the reaction to proceed at 60-80°C with higher yields.

Process Chemistry: Cost vs. Yield

While Ar-F is more reactive, it is often more expensive than Ar-Cl.

  • Decision Matrix:

    • If Ar-Cl yield > 85% at reasonable temp

      
       Stick with Cl .
      
    • If Ar-Cl yield < 50% or requires expensive catalysts

      
       Switch to F .
      
    • If Ar-Cl is unreactive

      
       Switch to F  or use Buchwald-Hartwig (Pd + Ar-Br/I) .
      

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions.[4][6][7] Chemical Reviews, 49(2), 273–412.[5][7] [Link]

  • Miller, J. (1968).Aromatic Nucleophilic Substitution. Elsevier. (Classic text on the mechanism and reactivity order).
  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The C–F Bond in Organic Synthesis. Annual Reports on the Progress of Chemistry, Section B. (Modern context on fluorine reactivity).
  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. [Link]

Sources

Comparative

Evaluation of Bases for the Ortho-Lithiation of Substituted Benzoic Acids: A Comprehensive Comparison Guide

Executive Summary Directed Ortho Metalation (DoM) is a cornerstone strategy in the regioselective functionalization of aromatic systems. For substituted benzoic acids, the unprotected carboxylate group ( ) acts as a mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Directed Ortho Metalation (DoM) is a cornerstone strategy in the regioselective functionalization of aromatic systems. For substituted benzoic acids, the unprotected carboxylate group (


) acts as a moderate Directing Metalation Group (DMG)[1]. However, the choice of base is not merely a matter of proton abstraction; it is a complex interplay of thermodynamic basicity, nucleophilicity, steric hindrance, and aggregate disruption.

Selecting the wrong base can lead to catastrophic yield losses via nucleophilic attack on the carboxylate (forming ketones) or undesired regioselectivity[2]. This guide objectively evaluates the performance of four primary base systems—sec-BuLi/TMEDA , LTMP , LDA , and Schlosser's Base —providing the causal logic and self-validating experimental protocols required to achieve high-fidelity functionalization.

Mechanistic Framework: The CIPE Pathway

The efficacy of benzoic acid lithiation relies heavily on the Complex-Induced Proximity Effect (CIPE) [1]. When a benzoic acid is treated with the first equivalent of base, it forms a lithium carboxylate. The oxygen atoms of this carboxylate then coordinate the lithium cation of a second equivalent of the base. This pre-lithiation complex forces the highly basic carbanion (or amide anion) into close proximity with the ortho-proton, drastically lowering the activation energy for deprotonation.

CIPE_Mechanism A Benzoic Acid + 2.2 eq Base B Lithium Carboxylate (DMG Formation) A->B Deprotonation C Pre-Lithiation Complex (CIPE) B->C RLi Coordination D Ortho-Deprotonation (Dianion) C->D Agostic Li-H E Electrophilic Quench (E+) D->E Addition of E+ F Ortho-Substituted Product E->F Aqueous Workup

Complex-Induced Proximity Effect (CIPE) pathway for directed ortho-metalation.

Comparative Evaluation of Lithiation Bases

The table below synthesizes the performance metrics of the most common bases used for benzoic acid lithiation.

Quantitative & Qualitative Data Summary
Base SystemRelative NucleophilicitySteric HindrancePrimary Synthetic ApplicationProven Regioselectivity Example
sec-BuLi / TMEDA HighLow/ModerateStandard ortho-lithiation of unhindered, unprotected benzoic acids.2-Anisic acid: Lithiates exclusively at C6 (ortho to

)[3].
LTMP Very LowVery HighHighly sensitive substrates; overriding standard CIPE via steric control.2-Fluorobenzoic acid: Lithiates at C3 (ortho to F, meta to

)[3].
LDA LowHighHighly activated substrates where alkyllithiums cause nucleophilic addition.3-Chlorobenzoic acid: Lithiates at C2 (ortho to both groups) at -50 °C[4].
n-BuLi / t-BuOK Very HighModerateSuperbase applications; complete reversal of standard carboxylate CIPE.2-Anisic acid: Lithiates at C4/C5 (para/meta to

)[3].
Causality Behind Experimental Choices
  • Why sec-BuLi over n-BuLi? While n-BuLi is a staple, it is highly prone to nucleophilic addition to the carboxylate, yielding valerophenone derivatives[2]. sec-BuLi offers a superior balance: it is more basic than n-BuLi but slightly more sterically hindered, reducing ketone formation. The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) is critical; it breaks down the unreactive alkyllithium hexamers into highly reactive dimers/monomers and coordinates the lithium, preventing addition-elimination side reactions[2].

  • The LTMP Steric Override: Lithium tetramethylpiperidide (LTMP) is exceptionally bulky. When reacting with 2-fluorobenzoic acid, the steric clash between the bulky piperidide ring and the carboxylate DMG forces the base to ignore the CIPE effect at C6, instead deprotonating the C3 position adjacent to the smaller fluorine atom[3].

  • Schlosser's Base Regioselectivity Reversal: The Schlosser-Lochmann superbase (n-BuLi/t-BuOK) replaces the lithium counterion with potassium. Because potassium is much larger and less Lewis acidic, it coordinates poorly to the carboxylate oxygen. Consequently, the CIPE is dismantled, and deprotonation is governed purely by the inductive effects of other substituents (e.g., forcing para/meta lithiation in 2-anisic acid)[3].

Base_Selection Start Substituted Benzoic Acid Q1 Prone to nucleophilic attack? (e.g., forming ketones) Start->Q1 Q2 Desired Regioselectivity? Q1->Q2 No Base2 LTMP (-78 °C) Q1->Base2 Yes (Use bulky base) Base4 LDA (-50 °C) Q1->Base4 Yes (If highly activated) Base1 sec-BuLi / TMEDA (-78 °C to -90 °C) Q2->Base1 Ortho to Carboxylate Q2->Base2 Ortho to Halogen/Steric Control Base3 Schlosser's Base (n-BuLi / t-BuOK) Q2->Base3 Remote/Para to Carboxylate

Logical decision tree for selecting the optimal base for benzoic acid lithiation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual cues and strict thermodynamic controls are embedded to verify the success of the intermediate steps.

Protocol A: Standard Ortho-Lithiation using sec-BuLi / TMEDA

Application: General unhindered benzoic acids[4].

Rationale: The reaction must be kept at -90 °C during base addition to kinetically suppress nucleophilic attack on the carboxylate group[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the substituted benzoic acid (1.0 equiv) and anhydrous THF (to achieve a 0.2 M concentration).

  • Cooling: Submerge the flask in a liquid nitrogen/ethanol bath and allow the internal temperature to reach -90 °C.

  • Deaggregation: Add TMEDA (2.2 equiv) via syringe. Stir for 5 minutes.

  • Metalation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 2.2 equiv) over 15 minutes.

    • Self-Validation Checkpoint: The first equivalent will cause a slight exotherm (acid-base neutralization). As the second equivalent is added, the solution will typically transition to a deep yellow or orange color, confirming the formation of the highly conjugated dianion.

  • Maturation: Stir the mixture at -90 °C for 1 hour, then allow it to warm slightly to -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., MeI, TMSCl) (3.0 equiv) neat or dissolved in THF. The deep color should immediately dissipate, indicating successful trapping.

  • Workup: Allow to warm to room temperature. Quench with 1M HCl until pH 2. Extract with EtOAc, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Sterically Controlled Lithiation using LTMP

Application: Halogenated benzoic acids prone to nucleophilic attack or requiring alternative regioselectivity[3].

Rationale: LTMP must be generated in situ to ensure maximum activity, as commercial solutions degrade.

  • Base Generation: In a separate flame-dried flask, add 2,2,6,6-tetramethylpiperidine (2.2 equiv) and THF. Cool to -78 °C. Add n-BuLi (2.2 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of LTMP.

  • Substrate Preparation: In the primary reaction flask, dissolve the benzoic acid (1.0 equiv) in THF and cool to -78 °C.

  • Metalation: Transfer the freshly prepared LTMP solution dropwise via cannula into the primary reaction flask over 20 minutes.

  • Maturation: Stir for 2 hours at -78 °C.

    • Self-Validation Checkpoint: Unlike sec-BuLi, LTMP reactions often remain pale or slightly hazy due to the limited solubility of the highly hindered lithium aggregates.

  • Electrophilic Quench: Add the electrophile (3.0 equiv) at -78 °C. Stir for 1 hour, then warm to room temperature.

  • Workup: Acidify with 1M HCl, extract with EtOAc, and purify via recrystallization or chromatography.

References

  • Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Journal of Organic Chemistry. 2[2]

  • Mortier, J., & Vaultier, M. (2010). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ChemInform. 4[4]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. 1[1]

  • Belaud-Rotureau, M., Castanet, A.-S., Nguyen, T. H., & Mortier, J. (2016). Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery. Australian Journal of Chemistry.3[3]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

Executive Summary & Chemical Profile[1][2] This guide defines the standard operating procedure (SOP) for the disposal of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid . Unlike standard organic acids, this compound pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

This guide defines the standard operating procedure (SOP) for the disposal of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid . Unlike standard organic acids, this compound presents a dual-hazard profile: halogenated organic content requiring specialized incineration and a Methoxymethoxy (MOM) protecting group that is acid-labile, posing a risk of formaldehyde release if improperly commingled with acidic waste streams.[1]

Chemical Profile Table[1][2][3]
PropertySpecification
Chemical Name 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
Functional Groups Benzoic Acid (Acidic), Aryl Chloride/Fluoride (Halogenated), MOM Ether (Acetal)
Molecular Weight ~234.61 g/mol
Physical State Solid (typically off-white to beige powder)
Acidity (pKa) ~2.5–3.5 (Estimated for halogenated benzoic acid)
Primary Hazard Skin/Eye Irritant, Corrosive (High Conc.), Formaldehyde Generator (in Acid)
Waste Stream Halogenated Organic (Do NOT mix with Non-Halogenated)

Hazard Analysis & Mechanistic Safety Logic

To ensure safety, we must understand the causality of the hazards, not just the labels.[1]

A. The Halogen Factor (Cl, F)

Mechanism: Upon incineration, the chlorine and fluorine atoms do not combust into benign gases.[1]

  • Chlorine

    
     Hydrogen Chloride (HCl) and potential Dioxins/Furans if combustion temperature is uncontrolled.
    
  • Fluorine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Hydrogen Fluoride (HF), which is highly corrosive to standard incinerator linings and glass.
    Operational Directive:  This waste must  be tagged as "Halogenated." It requires disposal facilities equipped with wet scrubbers (caustic wash) to neutralize acid gases generated during destruction.
    
B. The MOM Group Instability (Critical)

Mechanism: The methoxymethoxy (MOM) group is an acetal. While stable to base, it hydrolyzes rapidly in acidic media (pH < 4).[1]

  • Reaction: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Operational Directive: NEVER  add this waste to a "General Acid Waste" carboy. Doing so can generate formaldehyde gas within the container, creating an inhalation hazard and potential pressure buildup. Keep waste streams Neutral (pH 7) or Basic (pH > 8).
    

Operational Disposal Protocol

Phase 1: Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Nitrile (Min 0.11mm) or Laminate FilmProtects against organic carrier solvents (DCM/EtOAc).
Eye Protection Chemical Splash GogglesPrevents corneal damage from acidic dust or splashes.
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of irritant dust or solvent vapors.
Phase 2: Waste Segregation & Treatment[1]
Scenario A: Solid Waste (Pure Compound/Powder)
  • Containerization: Place the solid directly into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid, Solid."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag to prevent surface contamination of the outer container.

Scenario B: Liquid Waste (Reaction Mother Liquor)

Context: The compound is dissolved in organic solvent (e.g., Dichloromethane, Ethyl Acetate).[1]

  • pH Check: Test the pH of the solution.

    • If Acidic (pH < 5): Slowly add saturated Sodium Bicarbonate (

      
      ) until pH is neutral (pH 7–8). This prevents MOM hydrolysis in the waste drum.
      
  • Segregation: Pour into the Halogenated Organic Solvent waste stream (Red Can/Carboy).

    • Note: Do not pour into "Non-Halogenated" (e.g., Acetone/Methanol only) streams.[1] The presence of F/Cl requires different incineration protocols.

  • Documentation: Log the approximate mass of the halogenated acid on the carboy tag.

Scenario C: Aqueous Waste (Extraction Layers)

Context: Aqueous layers from workups.[3]

  • Basification: Ensure the aqueous layer is basic (pH > 9) using NaOH or Bicarbonate. This keeps the compound as the benzoate salt (soluble) and stabilizes the MOM group.

  • Stream Selection:

    • High Concentration (>1%): Collect as Aqueous Hazardous Waste (Toxic/Corrosive).

    • Trace/Rinse (<0.1%): Check local EH&S regulations. Many jurisdictions prohibit drain disposal of fluorinated organics. Default to Aqueous Hazardous Waste.

Regulatory Compliance (RCRA)

For US-based laboratories operating under EPA Resource Conservation and Recovery Act (RCRA):

  • Waste Codes:

    • D002: If the waste solution has a pH

      
       2.
      
    • F-List (F001/F002): If the compound is dissolved in spent halogenated solvents (Methylene Chloride, etc.).

    • Process Waste: If the solid is discarded unused, it acts as a "Characteristic" waste due to toxicity/irritation.[1]

  • Satellite Accumulation Areas (SAA): Keep the container closed at all times except when adding waste. Ensure the "Halogenated" label is visible.

Decision Matrix & Workflow (Visual)

The following diagram illustrates the logical flow for disposing of this specific compound, prioritizing the stability of the MOM group.

DisposalWorkflow Start Waste Generation: 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidAction Double Bag or HDPE Jar SolidPath->SolidAction pHCheck CRITICAL STEP: Check pH LiquidPath->pHCheck SolidStream Stream B: Solid Hazardous Waste (Halogenated) SolidAction->SolidStream SolventCheck Check Solvent Type HalogenStream Stream A: Halogenated Organic Waste SolventCheck->HalogenStream Contains Halogens (DCM, Chloroform) SolventCheck->HalogenStream Non-Halogenated (EtOAc, MeOH) pHCheck->SolventCheck Neutral/Basic Neutralize Neutralize with NaHCO3 (Prevent Formaldehyde Release) pHCheck->Neutralize Acidic (pH < 5) Neutralize->SolventCheck

Figure 1: Decision tree for waste stream segregation. Note that because the solute contains Cl and F, the liquid waste defaults to the Halogenated stream regardless of the carrier solvent.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for stability of Methoxymethyl Ethers). [Link][1]

  • PubChem. (n.d.). Compound Summary: Benzoic acid derivatives. National Center for Biotechnology Information. [Link]

Sources

Handling

Personal protective equipment for handling 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

As a highly functionalized building block in drug discovery, 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid requires rigorous handling protocols. While the compound is stable under controlled storage conditions, its st...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized building block in drug discovery, 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid requires rigorous handling protocols. While the compound is stable under controlled storage conditions, its structural features—specifically the halogenated benzoic acid core and the acid-labile methoxymethoxy (MOM) protecting group—present unique toxicological and reactive hazards during experimental workflows.

This guide provides drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, operational handling, and disposal.

Chemical Profile & Quantitative Data

Before initiating any operational workflow, it is critical to understand the physicochemical parameters that dictate the compound's behavior in the laboratory environment[1][2].

PropertyValueOperational Implication
CAS Number 2179038-47-0Unique identifier for inventory and waste tracking.
Molecular Formula C₉H₈ClFO₄Halogenated organic; requires segregated waste streams.
Molecular Weight 234.61 g/mol Used for precise stoichiometric calculations.
Physical State Solid (Powder)Inhalation hazard via aerosolized dust during weighing.
Storage Temperature 2-8°C (Sealed, Dry)Must be equilibrated to room temp before opening to prevent moisture condensation[2].
Purity ≥98%High purity reduces unpredictable side reactions.

Mechanistic Hazard Assessment

Expert safety protocols are not built on memorization, but on chemical causality. The hazards of this compound are directly linked to its molecular architecture:

  • Halogenated Benzoic Acid Core: The electron-withdrawing chloro and fluoro substituents increase the acidity of the benzoic acid moiety. This makes the fine powder highly irritating to the respiratory tract, mucous membranes, and eyes.

  • MOM Ether Lability (The Hidden Hazard): The methoxymethoxy (MOM) group is an acetal designed to protect the phenolic hydroxyl group. While stable in basic media, it undergoes rapid hydrolysis under acidic conditions (e.g., during deprotection steps using TFA or HCl). This acid-catalyzed cleavage proceeds via a hemiacetal intermediate, ultimately decomposing to release the free phenol, methanol, and formaldehyde [3][4]. Formaldehyde is a volatile, highly toxic human carcinogen.

MOM_Cleavage MOM_Ether MOM-Protected Benzoic Acid Hemiacetal Hemiacetal Intermediate MOM_Ether->Hemiacetal + H2O, + H+ Acid Strong Acid (H+) Acid->Hemiacetal Phenol Free Phenol Derivative Hemiacetal->Phenol Cleavage Formaldehyde Formaldehyde (Carcinogen Gas) Hemiacetal->Formaldehyde Elimination Methanol Methanol (Toxic Liquid) Hemiacetal->Methanol Elimination

Mechanistic pathway of MOM ether acid-catalyzed cleavage and hazardous byproduct generation.

Personal Protective Equipment (PPE) Matrix

To mitigate the intrinsic hazards described above, the following PPE matrix must be strictly adhered to. Every choice is dictated by the chemical's reactivity and physical state.

  • Respiratory Protection & Engineering Controls:

    • Primary Control: All handling, weighing, and reacting must occur inside a certified chemical fume hood operating at a minimum face velocity of 100–120 linear feet per minute (LFM).

    • Secondary Control: If a fume hood is compromised or during a large spill cleanup, personnel must wear a NIOSH-approved half-face respirator equipped with P100/Organic Vapor (OV) combination cartridges . The P100 filter blocks the halogenated acid dust, while the OV cartridge captures any formaldehyde off-gassing resulting from accidental degradation[4].

  • Hand Protection:

    • Dry Powder Handling: Standard nitrile exam gloves (minimum 4-5 mil thickness) provide adequate protection against the dry solid.

    • Solution Handling (Solvent-Dependent): If the compound is dissolved in dichloromethane (DCM) for synthesis, nitrile offers zero protection (breakthrough occurs in <1 minute). In such cases, heavy-duty butyl rubber or PVA (polyvinyl alcohol) gloves are mandatory.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses with side shields are inadequate because they do not form a seal against airborne acidic dust or potential solvent splashes.

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) is required if handling alongside flammable solvents. Full-length pants and closed-toe, non-porous footwear are non-negotiable.

Operational Protocols: Step-by-Step Methodology

The following protocol is designed as a self-validating system to ensure maximum safety during dispensing, reaction setup, and disposal.

Phase 1: Pre-Operation & Dispensing
  • Environmental Verification: Verify the fume hood monitor reads >100 LFM. Clear the workspace of incompatible materials, particularly strong oxidizers and strong bases.

  • Thermal Equilibration: Remove the sealed vial of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid from 2-8°C storage[2]. Place it in a desiccator and allow it to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which can initiate premature, localized hydrolysis of the MOM ether.

  • Weighing: Don all required PPE. Inside the fume hood, use a static-free, grounded spatula to transfer the powder. If an external analytical balance must be used, transfer the weighed solid into a tared vial, seal it tightly, and transport it to the balance. Never carry open containers of halogenated powder across the lab.

Phase 2: Reaction Execution (Acidic Deprotection)
  • Apparatus Setup: If subjecting the compound to acidic conditions (e.g., HCl, TFA) to cleave the MOM ether, ensure the reaction vessel is equipped with a reflux condenser.

  • Ventilation: Vent the apparatus directly into the fume hood exhaust or through a base scrubber. Causality: As the MOM group cleaves, stoichiometric amounts of formaldehyde gas will be generated[3][4]. The scrubber prevents toxic gas accumulation.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Anticipate mild pressure buildup due to gas evolution and ensure the system is not entirely closed.

Phase 3: Quenching & Disposal
  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath before quenching.

  • Neutralization: Quench acidic reactions slowly by dropwise addition of a saturated aqueous sodium bicarbonate solution to control the exothermic neutralization of the benzoic acid and the acidic reagents.

  • Waste Segregation: Transfer all organic layers and solvent washes into a designated "Halogenated Organic Waste" container. Do not mix with nitric acid or general non-halogenated waste.

HandlingWorkflow Start 6-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid (CAS: 2179038-47-0) Storage Storage Protocol Dry, 2-8°C Start->Storage PPE PPE Deployment (Gloves, Goggles, Coat) Storage->PPE Pre-handling Hood Chemical Fume Hood (Minimum 100 LFM) PPE->Hood Mandatory AcidRisk Acidic Reaction Conditions (pH < 3) Hood->AcidRisk If applicable Waste Halogenated Organic Waste Segregation Hood->Waste Disposal Degradation MOM Ether Cleavage (Formaldehyde Release) AcidRisk->Degradation Hazard Degradation->Hood Containment

Operational workflow and hazard mitigation for 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

Emergency Response & Spill Management

  • Dry Powder Spill: Do not sweep the powder, as this will aerosolize the halogenated irritant. Don a P100/OV respirator. Cover the spill with a damp, inert absorbent pad (moistened with water or dilute sodium bicarbonate to neutralize the acid) and gently wipe it up. Place all materials in a sealed hazardous waste bag.

  • Skin Exposure: The lipophilicity of the halogenated aromatic ring can promote dermal absorption. Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not apply neutralizing chemicals directly to the skin.

  • Inhalation Exposure: If a worker inhales dust or formaldehyde gas during a deprotection failure, move them immediately to fresh air. Seek emergency medical attention, providing the medical team with the CAS number (2179038-47-0) and noting the potential for formaldehyde exposure[3].

References
  • ChemScene. "6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid Product Information".
  • Benchchem. "(3,5-Bis(methoxymethoxy)phenyl)methanol | CAS 76280-60-9".
  • ResearchGate. "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers".

Sources

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